Ethyl (R)-3-hydroxybutyrate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl (3R)-3-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-3-9-6(8)4-5(2)7/h5,7H,3-4H2,1-2H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSUIQOIVADKIM-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20331464 | |
| Record name | Ethyl (R)-3-hydroxybutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20331464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24915-95-5 | |
| Record name | Ethyl (R)-3-hydroxybutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20331464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl (3R)-3-hydroxybutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.223.340 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Ethyl (R)-3-hydroxybutyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl (R)-3-hydroxybutyrate, a chiral molecule, serves as a significant building block in the synthesis of a variety of biologically active compounds.[1][2] Its functional groups, a hydroxyl and an ester, provide versatile reaction sites for creating complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis and analysis, and visual representations of key chemical pathways and relationships.
Chemical and Physical Properties
The following table summarizes the key quantitative data for this compound, providing a clear reference for its physical and chemical characteristics.
| Property | Value | Reference |
| Molecular Formula | C6H12O3 | [2][3] |
| Molecular Weight | 132.16 g/mol | [3][4][5] |
| Appearance | Clear colorless liquid | [6][7] |
| Boiling Point | 170 °C (at 760 mmHg); 75-76 °C (at 12 mmHg) | [1][4] |
| Density | 1.017 g/mL (at 25 °C) | [4][5] |
| Refractive Index | 1.42 (at 20 °C) | [4][5] |
| Optical Activity | [α]20/D −46° (c = 1 in chloroform) | [5] |
| Flash Point | 64 °C (147.2 °F) - closed cup | [5] |
| Solubility | Water soluble | [6] |
| Stability | Stable under normal temperatures and pressures. | [7] |
| InChI Key | OMSUIQOIVADKIM-RXMQYKEDSA-N | [3][5] |
| CAS Number | 24915-95-5 | [3][5] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. Various spectroscopic techniques are employed to confirm its structure.[8][9]
-
¹H NMR: Proton Nuclear Magnetic Resonance spectroscopy is used to determine the hydrogen atom environment in the molecule.
-
¹³C NMR: Carbon-13 Nuclear Magnetic Resonance spectroscopy provides information about the carbon skeleton.
-
IR: Infrared spectroscopy is used to identify the functional groups present, notably the hydroxyl (-OH) and ester (C=O) groups.
-
Mass Spectrometry: This technique provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight.[10]
Reactivity and Stability
This compound is stable under standard conditions.[7] However, it is incompatible with strong bases and strong oxidizing agents.[7] Hazardous decomposition products include carbon monoxide and carbon dioxide.[7]
The diagram below illustrates the key chemical properties and reactivity of this compound.
References
- 1. This compound | 24915-95-5 [chemicalbook.com]
- 2. caymanchem.com [caymanchem.com]
- 3. ethyl (3R)-3-hydroxybutanoate | C6H12O3 | CID 440030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-ヒドロキシ酪酸エチル ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. エチル (R)-(−)-3ヒドロキシブチレート 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Ethyl 3-Hydroxybutyrate | C6H12O3 | CID 62572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethyl 3-hydroxybutyrate(5405-41-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. This compound(24915-95-5) 1H NMR [m.chemicalbook.com]
- 9. ETHYL 3-HYDROXYBUTYRATE(35608-64-1) IR Spectrum [m.chemicalbook.com]
- 10. mzCloud – Ethyl 3 hydroxybutyrate [mzcloud.org]
Physical properties and specifications of Ethyl (R)-3-hydroxybutyrate.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl (R)-3-hydroxybutyrate is a chiral organic compound of significant interest in the pharmaceutical and biotechnology sectors. Its versatile nature makes it a key starting material and intermediate in the synthesis of a wide array of complex molecules, including various drug candidates. This technical guide provides a comprehensive overview of the essential physical and chemical properties of this compound, along with standardized experimental protocols for their verification. The information herein is intended to support research and development activities by providing reliable data and methodologies for quality assessment and application.
Chemical Identity and Structure
| Identifier | Value |
| IUPAC Name | ethyl (3R)-3-hydroxybutanoate |
| Synonyms | Ethyl (R)-(-)-3-hydroxybutyrate, (R)-(-)-3-Hydroxybutyric acid ethyl ester |
| CAS Number | 24915-95-5[1][2] |
| Molecular Formula | C₆H₁₂O₃[1][2] |
| Molecular Weight | 132.16 g/mol [2][3] |
| InChI Key | OMSUIQOIVADKIM-RXMQYKEDSA-N[1][2] |
| SMILES | CCOC(=O)C--INVALID-LINK--O[1] |
Physical and Chemical Properties
The physical and chemical specifications of this compound are summarized in the table below. These properties are critical for its handling, storage, and application in various chemical processes.
| Property | Value |
| Appearance | Colorless to pale yellow liquid |
| Purity (GC) | ≥98%[4] |
| Density | 1.017 g/mL at 25 °C[5] |
| Boiling Point | 75-76 °C at 12 mmHg[3][5] |
| Refractive Index (n20/D) | 1.420[4][5] |
| Optical Rotation [α]20/D | -46° (c = 1 in chloroform)[5] |
| Solubility | Soluble in water[2][3] and DMSO[6][7]. |
Experimental Protocols
The following sections detail the experimental methodologies for the determination of the key physical properties of this compound.
Determination of Boiling Point
The boiling point is determined using the capillary method in a Thiele tube.
Apparatus:
-
Thiele tube
-
Thermometer (with appropriate range)
-
Capillary tube (sealed at one end)
-
Small test tube
-
Heating mantle or Bunsen burner
-
Mineral oil or silicone oil
Procedure:
-
A small amount of this compound is placed into the small test tube.
-
The capillary tube, with its open end downwards, is placed into the test tube containing the sample.
-
The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in the Thiele tube containing the heating oil.
-
The Thiele tube is gently heated. A stream of bubbles will emerge from the capillary tube.
-
Heating is stopped when a continuous stream of bubbles is observed.
-
The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.
Measurement of Density
The density of this compound is determined using a pycnometer or a calibrated graduated cylinder and a balance.
Apparatus:
-
Pycnometer (or 10 mL graduated cylinder)
-
Analytical balance
Procedure:
-
The mass of the clean, dry pycnometer is accurately measured.
-
The pycnometer is filled with this compound, ensuring no air bubbles are present.
-
The mass of the pycnometer filled with the sample is measured.
-
The density is calculated using the formula: Density = (mass of sample) / (volume of pycnometer).
Measurement of Refractive Index
The refractive index is measured using an Abbe refractometer.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath (20 °C)
-
Dropper
Procedure:
-
The refractometer is calibrated using distilled water.
-
The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol) and allowed to dry.
-
A few drops of this compound are placed on the lower prism.
-
The prisms are closed and the temperature is allowed to equilibrate to 20 °C.
-
The light source is adjusted to illuminate the field of view.
-
The adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered on the crosshairs.
-
The refractive index is read from the scale.
Determination of Optical Rotation
The optical rotation is measured using a polarimeter.
Apparatus:
-
Polarimeter
-
1 dm polarimeter cell
-
Volumetric flask
-
Analytical balance
-
Chloroform (B151607) (spectroscopic grade)
Procedure:
-
A solution of this compound in chloroform is prepared at a precise concentration (e.g., 1 g/100 mL).
-
The polarimeter is calibrated with the pure solvent (chloroform).
-
The polarimeter cell is filled with the prepared solution, ensuring no air bubbles are present.
-
The observed rotation (α) is measured.
-
The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c), where 'l' is the path length in decimeters and 'c' is the concentration in g/mL.
Purity Assessment by Gas Chromatography (GC)
The purity of this compound is determined by gas chromatography with a flame ionization detector (FID).
Apparatus:
-
Gas chromatograph with FID
-
Appropriate capillary column (e.g., polar phase like Carbowax)
-
Syringe for injection
-
High purity carrier gas (e.g., Helium or Nitrogen)
Procedure:
-
The GC is set up with appropriate parameters for the column, injector, and detector temperatures, and carrier gas flow rate.
-
A dilute solution of this compound in a suitable solvent (e.g., dichloromethane) is prepared.
-
A small volume of the sample is injected into the GC.
-
The resulting chromatogram is recorded.
-
The area of the peak corresponding to this compound and any impurity peaks are integrated.
-
The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Quality Control Workflow
The following diagram illustrates a typical workflow for the quality control assessment of this compound.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Store in a cool, dry place away from incompatible materials. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This technical guide provides essential data on the physical and chemical properties of this compound and standardized protocols for their determination. Adherence to these methodologies will ensure the quality and consistency of this critical chiral building block in research and development applications.
References
- 1. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 2. phillysim.org [phillysim.org]
- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 6. chm.uri.edu [chm.uri.edu]
- 7. cal-star.com [cal-star.com]
A Technical Guide to Ethyl (R)-3-hydroxybutyrate: Synonyms, Synthesis, and Cellular Roles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl (R)-3-hydroxybutyrate is a valuable chiral building block in the synthesis of a wide array of pharmaceutical compounds and fine chemicals. Its stereospecific nature makes it a critical starting material for producing enantiomerically pure drugs. This technical guide provides a comprehensive overview of the synonyms and alternative names for this compound, detailed experimental protocols for its synthesis, a summary of quantitative data from various synthetic methods, and an exploration of the signaling pathways influenced by its metabolic product, (R)-3-hydroxybutyrate.
Synonyms and Alternative Names
This compound is known by a variety of names in scientific literature and commercial catalogs. A comprehensive list is provided in Table 1 for easy reference.
Table 1: Synonyms and Alternative Names for this compound
| Synonym/Alternative Name | Identifier |
| Ethyl (R)-3-hydroxybutanoate | IUPAC Name |
| (R)-(-)-3-Hydroxybutyric acid ethyl ester | Synonym |
| Ethyl (3R)-3-hydroxybutanoate | Synonym |
| Butanoic acid, 3-hydroxy-, ethyl ester, (3R)- | Synonym |
| (R)-Ethyl 3-hydroxybutyrate | Common Name |
| (R)-3-Hydroxybutyric acid ethyl ester | Synonym |
| Ethyl R-(-)-3-hydroxybutyrate | Synonym |
| CAS Number | 24915-95-5 |
Synthesis of this compound: Quantitative Data
The asymmetric synthesis of this compound is most commonly achieved through the biocatalytic reduction of ethyl acetoacetate (B1235776). Various microorganisms and isolated enzymes are employed for this conversion, each with distinct performance metrics. Table 2 summarizes quantitative data from several biocatalytic approaches.
Table 2: Quantitative Data for the Biocatalytic Synthesis of this compound
| Biocatalyst | Substrate Concentration | Reaction Time (h) | Yield (%) | Enantiomeric Excess (e.e., %) | Reference |
| Saccharomyces cerevisiae (Baker's Yeast) | 15 g/L | 72 | 69 | 85 | [1] |
| Recombinant E. coli with ADH | High | Not specified | High | >99 | [2] |
| Paracoccus denitrificans | 150 mM | 8 | 32.7 | 98.9 | [3] |
| Recombinant E. coli in IL-buffer | 325 g/L | 10 | >99 | >99 | [4] |
Note: ADH = Alcohol Dehydrogenase, IL = Ionic Liquid. Data is compiled from various research articles and may have been obtained under different experimental conditions.
Experimental Protocols
Biocatalytic Reduction of Ethyl Acetoacetate using Saccharomyces cerevisiae (Baker's Yeast)
This protocol describes a common laboratory-scale method for the synthesis of (S)-ethyl 3-hydroxybutanoate, which can be adapted for the (R)-enantiomer by selecting a different yeast strain or enzyme with the desired stereoselectivity. For producing the (R)-enantiomer, a specific reductase is often required.
Materials:
-
Baker's yeast (Saccharomyces cerevisiae)
-
Ethyl acetoacetate
-
Water
-
Diatomaceous earth (Celite®)
-
Ethyl ether
-
Magnesium sulfate
Procedure:
-
In a flask, dissolve 300 g of sucrose in 1.6 L of tap water.
-
Add 200 g of baker's yeast to the sucrose solution and stir for 1 hour at approximately 30°C.
-
Add 20.0 g of ethyl acetoacetate to the fermenting yeast suspension and continue stirring at room temperature for 24 hours.
-
Prepare a solution of 200 g of sucrose in 1 L of warm (approx. 40°C) tap water and add it to the reaction mixture.
-
One hour later, add another 20.0 g of ethyl acetoacetate.
-
Continue stirring for an additional 50-60 hours at room temperature. Monitor the reaction progress by gas chromatography.
-
Once the reaction is complete, add 80 g of Celite® and filter the mixture through a sintered-glass funnel.
-
Wash the filtrate with 200 mL of water.
-
Saturate the filtrate with sodium chloride and extract with five 500-mL portions of ethyl ether.
-
Combine the ether extracts, dry over magnesium sulfate, filter, and concentrate using a rotary evaporator.
-
Purify the crude product by fractional distillation to obtain ethyl 3-hydroxybutanoate.[5][6]
Chemoenzymatic Synthesis via Dynamic Kinetic Resolution
This approach combines chemical and enzymatic methods to achieve high yields of the desired enantiomer.
General Principle:
-
A racemic mixture of an alcohol is oxidized to a prochiral ketone using a chemical catalyst.
-
The resulting ketone is then stereoselectively reduced to the desired chiral alcohol using a specific alcohol dehydrogenase (ADH).[3][7]
This method allows for the theoretical conversion of 100% of the starting racemic material into the desired enantiomer.
Signaling Pathways and Biological Relevance
This compound itself is not known to be a direct signaling molecule. However, it serves as a metabolic precursor to (R)-3-hydroxybutyrate, also known as β-hydroxybutyrate, which is a ketone body with significant signaling functions.[8][9]
Ketone Body Metabolism
During periods of low glucose availability, such as fasting or a ketogenic diet, the liver produces ketone bodies from fatty acids. This process is called ketogenesis. The primary ketone bodies are acetoacetate and β-hydroxybutyrate. These molecules are then released into the bloodstream and utilized by extrahepatic tissues as an alternative energy source.
Caption: Hepatic ketogenesis pathway.
Signaling Functions of (R)-3-hydroxybutyrate
Beyond its role as an energy substrate, (R)-3-hydroxybutyrate acts as a signaling molecule, influencing various cellular processes.
-
G-Protein Coupled Receptor (GPCR) Agonist: (R)-3-hydroxybutyrate is a ligand for the hydroxycarboxylic acid receptor 2 (HCAR2) and the free fatty acid receptor 3 (FFAR3).[4][9] Activation of these receptors can lead to anti-inflammatory effects and modulation of sympathetic nervous system activity.
-
Histone Deacetylase (HDAC) Inhibition: (R)-3-hydroxybutyrate is an endogenous inhibitor of class I histone deacetylases (HDACs).[10] By inhibiting HDACs, it promotes histone acetylation, leading to changes in gene expression that are associated with protection against oxidative stress.
Caption: Signaling roles of (R)-3-hydroxybutyrate.
Experimental and Synthetic Workflows
The production of enantiomerically pure this compound often involves a multi-step process, particularly in biocatalytic and chemoenzymatic approaches.
Generalized Workflow for Biocatalytic Synthesis
This workflow outlines the key stages in producing this compound using a whole-cell biocatalyst.
Caption: Biocatalytic synthesis workflow.
Chemoenzymatic Deracemization Workflow
This logical diagram illustrates the process of converting a racemic mixture into a single enantiomer.
Caption: Chemoenzymatic deracemization process.
Conclusion
This compound is a cornerstone chiral intermediate with significant applications in the pharmaceutical and chemical industries. Understanding its nomenclature, efficient synthetic routes, and the biological roles of its metabolites is crucial for researchers and developers in these fields. The biocatalytic production of this compound offers a green and highly selective alternative to traditional chemical synthesis. Furthermore, the signaling functions of its metabolic product, (R)-3-hydroxybutyrate, open up new avenues for therapeutic interventions in a range of diseases. This guide provides a foundational resource for professionals working with this important chiral molecule.
References
- 1. Biochemistry, Ketogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Production of chiral alcohols from racemic mixtures by integrated heterogeneous chemoenzymatic catalysis in fixed bed continuous operation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. β-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 7. Production of chiral alcohols from racemic mixtures by integrated heterogeneous chemoenzymatic catalysis in fixed bed continuous operation - Polytechnic University of Valencia [panorama.upv.es]
- 8. Molecular Mechanisms for Ketone Body Metabolism, Signaling Functions, and Therapeutic Potential in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. β-Hydroxybutyrate: A Signaling Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Commercial Availability and Suppliers of Ethyl (R)-3-hydroxybutyrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial landscape for Ethyl (R)-3-hydroxybutyrate, a key chiral building block in the synthesis of various pharmaceuticals and specialty chemicals. This document details commercially available suppliers, quantitative data on product specifications, and in-depth experimental protocols for its synthesis and quality control.
Commercial Availability and Suppliers
This compound is readily available from a range of chemical suppliers, catering to both research and bulk-scale requirements. The purity of the commercially available product is typically high, often exceeding 98%. Pricing varies significantly based on the supplier, quantity, and purity. Below is a summary of notable suppliers and their offerings.
Table 1: Commercial Suppliers of this compound
| Supplier | CAS Number | Purity | Available Quantities | Price (USD) |
| Sigma-Aldrich | 24915-95-5 | ≥98% | 1 g, 5 g | $24.82 (1 g), $79.98 (5 g) |
| Thermo Scientific | 24915-95-5 | 98% | 1 g, 5 g | $53.50 (1 g) |
| Chem-Impex | 24915-95-5 | ≥98% (GC) | 1 g | $79.22 |
| Cayman Chemical | 24915-95-5 | ≥95% | Not specified | Not specified |
| AbacipharmTech | 24915-95-5 | 96% | 500 g, 1000 g | $217.97 (500 g), $369.29 (1000 g) |
| MedChemExpress | 24915-95-5 | 99.99% (GC) | Not specified | Not specified |
| Enzymaster | 24915-95-5 | ≥99% | Not specified | Not specified |
| Gihi Chemicals | 24915-95-5 | Not specified | Not specified | Not specified |
| Keying | 24915-95-5 | Not specified | Not specified | Not specified |
| RongNa Biotechnology | 24915-95-5 | 99% | Custom | Not specified |
| Wanhe Pharma | 24915-95-5 | Not specified | Bulk | Not specified |
Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and bulk quotations.
Synthesis of this compound: A Detailed Protocol
The enantiomerically pure form of ethyl 3-hydroxybutyrate (B1226725) is most commonly synthesized via chemo-enzymatic methods, which offer high selectivity and yield. The following protocol describes a widely used method involving the kinetic resolution of a racemic starting material using Candida antarctica lipase (B570770) B (CAL-B).
Experimental Protocol: Chemo-enzymatic Synthesis
This protocol is adapted from established chemo-enzymatic synthesis routes.[1][2]
Materials:
-
Racemic β-butyrolactone
-
Candida antarctica lipase B (CAL-B), immobilized (e.g., Novozym 435)
-
Methyl tert-butyl ether (MTBE)
-
Sulfuric acid (catalytic amount)
-
Deionized water
-
Sodium bicarbonate (solid)
-
Magnesium sulfate
Procedure:
-
Kinetic Resolution of Racemic β-butyrolactone:
-
In a suitable reaction vessel, dissolve racemic β-butyrolactone in MTBE.
-
Add water and immobilized CAL-B to the solution.
-
Stir the mixture at a controlled temperature (e.g., 30-40°C). The enzyme will selectively hydrolyze the (S)-enantiomer to (S)-3-hydroxybutanoic acid, leaving the desired (R)-β-butyrolactone unreacted.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., chiral GC or HPLC) until the desired enantiomeric excess of (R)-β-butyrolactone is achieved.
-
-
Work-up and Isolation of (R)-β-butyrolactone:
-
Once the reaction is complete, filter off the immobilized enzyme.
-
Perform an aqueous work-up to remove the water-soluble (S)-3-hydroxybutanoic acid.
-
Dry the organic layer containing (R)-β-butyrolactone over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Esterification to this compound:
-
To the isolated (R)-β-butyrolactone, add ethanol and a catalytic amount of sulfuric acid.
-
Heat the mixture to facilitate the esterification reaction.
-
Monitor the conversion to this compound by GC or TLC.
-
-
Final Purification:
-
Upon completion, neutralize the reaction mixture with solid sodium bicarbonate.
-
Remove the solvent by rotary evaporation.
-
Take up the residue in dichloromethane and wash with water.
-
Extract the aqueous layer with dichloromethane.
-
Pool the organic layers, dry with magnesium sulfate, filter, and remove the solvent under reduced pressure to yield this compound as a clear oil.
-
Visualizing the Synthesis and Quality Control Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate the chemo-enzymatic synthesis pathway and a typical quality control workflow for this compound.
Caption: Chemo-enzymatic synthesis of this compound.
Caption: Quality control workflow for this compound.
Conclusion
This compound is a commercially accessible chiral intermediate with a well-established supply chain. The compound is available in various purities and quantities to suit diverse research and development needs. The chemo-enzymatic synthesis route, particularly employing Candida antarctica lipase B, provides an efficient and selective method for its production. Rigorous quality control, employing techniques such as gas chromatography for purity and chiral chromatography for enantiomeric excess, is crucial to ensure the final product meets the stringent requirements for pharmaceutical and other high-tech applications. This guide serves as a valuable resource for professionals seeking to source, synthesize, and analyze this important chiral building block.
References
Role of Ethyl (R)-3-hydroxybutyrate in the synthesis of biodegradable polymers.
An In-depth Technical Guide to the Role of Ethyl (R)-3-hydroxybutyrate in the Synthesis of Biodegradable Polymers
Introduction
Biodegradable polymers represent a critical frontier in materials science and biomedicine, offering sustainable alternatives to conventional plastics and enabling advanced applications in drug delivery, tissue engineering, and medical implants. Among these, Poly(R)-3-hydroxybutyrate (PHB), a member of the polyhydroxyalkanoate (PHA) family, is a prominent biopolyester synthesized by various microorganisms as an energy reserve.[1][2] PHB is of particular interest due to its biocompatibility, biodegradability, and thermoplastic properties, which are comparable to polypropylene.[3][4]
The stereochemistry of the monomer unit is paramount in determining the physical properties of the resulting polymer. Naturally occurring PHB consists exclusively of the (R)-enantiomer of 3-hydroxybutyrate, which allows for the formation of highly crystalline, stereoregular polymer chains.[5][6] The use of enantiomerically pure starting materials is therefore essential for synthesizing PHB with predictable and desirable characteristics. This compound emerges as a key chiral building block for the controlled, cell-free synthesis of high-purity PHB, bypassing the complexities and potential inconsistencies of microbial fermentation.[7]
This technical guide explores the pivotal role of this compound in the synthesis of PHB, detailing chemo-enzymatic and chemical polymerization pathways. It provides structured data, detailed experimental protocols, and workflow visualizations for researchers, scientists, and drug development professionals.
This compound: The Chiral Monomer
This compound is a chiral ester that serves as an ideal precursor for PHB synthesis. Its single (R)-enantiomer configuration ensures the resulting polymer is isotactic, leading to the high crystallinity that defines PHB's mechanical properties.[5][6] The ethyl ester group offers a convenient chemical handle for enzymatic or chemical conversion into a polymerizable monomer.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₆H₁₂O₃ | |
| Molecular Weight | 132.16 g/mol | |
| Appearance | Liquid | |
| Density | 1.017 g/mL at 25 °C | |
| Boiling Point | 75-76 °C at 12 mmHg | |
| Optical Activity | [α]20/D −46° (c=1 in chloroform) |
| Optical Purity | ee: 99% (GLC) | |
Synthesis Pathways to Poly(R)-3-hydroxybutyrate (PHB)
Chemo-Enzymatic Synthesis
The most controlled method for synthesizing PHB from its ethyl ester involves a two-step chemo-enzymatic process. This pathway leverages the specificity of enzymes to first activate the monomer and then polymerize it, mimicking the final step of the natural biosynthetic route but in a cell-free in vitro system.
The general workflow involves:
-
Monomer Activation: this compound is converted into its coenzyme A (CoA) thioester, (R)-3-hydroxybutyryl-CoA ((R)-3HBCoA). This is the biologically active monomer required by the polymerase.[7]
-
Enzymatic Polymerization: A purified PHA synthase (polymerase), often from recombinant bacteria like Zoogloea ramigera or Cupriavidus necator, catalyzes the polymerization of (R)-3HBCoA into high molecular weight PHB.[2][7]
This approach allows for precise control over the reaction, leading to polymers with defined molecular weights and low polydispersity, free from cellular contaminants.
Caption: Chemo-enzymatic synthesis of PHB from this compound.
Direct Chemical Polymerization
Direct chemical polymerization of this compound via transesterification is another viable pathway. In this process, the ethyl ester monomers are linked together with the elimination of ethanol, typically driven by heat and a suitable catalyst (e.g., a tin or titanium compound). While less common than ring-opening polymerization of β-butyrolactone, this method is chemically straightforward. The feasibility of this reaction is supported by the reverse reaction—the acidic alcoholysis of PHB to yield the corresponding alkyl esters.[8]
This route offers the advantage of avoiding the cost and complexity of coenzyme A and purified enzymes but may require more stringent conditions and can lead to lower molecular weights or broader polydispersity compared to the enzymatic method.
References
- 1. Polyhydroxybutyrate - Wikipedia [en.wikipedia.org]
- 2. Production of Polyhydroxybutyrate (PHB) and Factors Impacting Its Chemical and Mechanical Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of fully bio-based poly (3-hydroxybutyrate)-oligo-2-ethyl oxazoline conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Synthesis of fully bio-based poly (3-hydroxybutyrate)-oligo-2-ethyl oxazoline conjugates [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Ethyl (R)-3-hydroxybutyrate: A Linchpin in the Synthesis of Ketone Body Esters for Therapeutic and Research Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The ketone body ester, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate (B1233784), has emerged as a significant exogenous ketone precursor, offering a method to induce a state of nutritional ketosis without the need for a stringent ketogenic diet. This guide provides a comprehensive technical overview of the pivotal role of ethyl (R)-3-hydroxybutyrate in the synthesis of this promising ketone ester. It details the enzymatic and chemo-enzymatic pathways, presents quantitative data on synthesis and physiological effects, and elucidates the downstream metabolic and signaling pathways influenced by the resulting ketone bodies.
Synthesis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate
The most prevalent and efficient method for synthesizing (R)-3-hydroxybutyl (R)-3-hydroxybutyrate involves the transesterification of this compound with (R)-1,3-butanediol. This reaction is often catalyzed by lipases, with Candida antarctica lipase (B570770) B (CAL-B) being a notable example due to its high selectivity and efficiency under mild conditions.[1][2]
Enzymatic Synthesis from Enantioenriched Precursors
This approach utilizes enantiomerically pure starting materials to ensure the stereochemical integrity of the final product.
Experimental Protocol:
A mixture of (R)-ethyl-3-hydroxybutyrate (1 equivalent) and (R)-1,3-butanediol (1 equivalent) is combined with an immobilized lipase, such as Novozym 435 (CAL-B).[2] The reaction is conducted under reduced pressure (e.g., 80 mmHg) at a controlled temperature, typically between 30-40°C.[2][3] The application of a vacuum is crucial for removing the ethanol (B145695) byproduct, which drives the reaction equilibrium towards the formation of the desired ester.[2] The reaction progress can be monitored using techniques like chiral phase gas chromatography (GC).[3]
Chemo-enzymatic Synthesis from Racemic Precursors
Experimental Protocol:
-
Kinetic Resolution of Racemic β-butyrolactone: Racemic β-butyrolactone undergoes hydrolysis in the presence of CAL-B and water in an organic solvent like methyl tert-butyl ether (MTBE). The enzyme selectively hydrolyzes the (S)-enantiomer, leaving the desired (R)-β-butyrolactone.[2][4]
-
Esterification to this compound: The resulting (R)-β-butyrolactone is then esterified with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to produce this compound.[2][4]
-
Final Transesterification: The enantioenriched this compound is then reacted with (R)-1,3-butanediol using CAL-B as described in the enzymatic synthesis protocol.[2]
Synthesis from Poly-(R)-3-hydroxybutyrate (PHB)
For larger-scale production, the biopolymer poly-(R)-3-hydroxybutyrate (PHB), which can be produced via microbial fermentation, serves as a viable starting material.[5]
Experimental Protocol:
-
Transesterification of PHB: PHB is transesterified with ethanol under acidic conditions (e.g., sulfuric acid) at an elevated temperature (e.g., 110°C) to yield this compound.[5]
-
Separation and Reduction: The resulting ester is divided. One portion is chemically reduced to form (R)-1,3-butanediol.[5]
-
Final Transesterification: The newly formed (R)-1,3-butanediol is then reacted with the remaining portion of this compound, typically catalyzed by a lipase, to produce the final ketone ester.[5]
Purification:
Following the synthesis, the crude product is typically purified by distillation under reduced pressure to remove any unreacted starting materials and byproducts, yielding the pure (R)-3-hydroxybutyl (R)-3-hydroxybutyrate.[5]
Quantitative Data
Synthesis Yield and Purity
The efficiency of the synthesis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate is a critical factor for its application. The following table summarizes key quantitative data from various synthesis strategies.
| Starting Materials | Catalyst | Key Reaction Conditions | Product | Yield | Purity (ee/dr) | Reference |
| Racemic ethyl 3-hydroxybutyrate (B1226725) and (R)-1,3-butanediol | CAL-B | 30°C, 80 mmHg, 6 h | (R)-3-hydroxybutyl (R)-3-hydroxybutyrate | 48% | >90% dr | [3][6] |
| (R)-ethyl-3-hydroxybutyrate and (R)-1,3-butanediol | CAL-B | 30°C, 80 mmHg, 6-8 h | (R)-3-hydroxybutyl (R)-3-hydroxybutyrate | - | - | [3] |
| Racemic β-butyrolactone | CAL-B | Kinetic resolution followed by esterification and transesterification | This compound | - | 85% ee | [7] |
ee = enantiomeric excess; dr = diastereomeric ratio
Physiological Effects of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate Administration
Oral ingestion of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate leads to its hydrolysis and the subsequent elevation of blood ketone body levels. The following table presents data from a clinical study in healthy adults.[1][8]
| Dose of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate | Peak Plasma β-hydroxybutyrate (Cmax) | Time to Peak (Tmax) | Peak Plasma Acetoacetate (Cmax) | Elimination Half-life (β-hydroxybutyrate) | Reference |
| 140 mg/kg body weight | ~1.0 mM | 1-2 hours | ~0.4 mM | 0.8-3.1 hours | [1][8] |
| 357 mg/kg body weight | ~2.0 mM | 1-2 hours | ~0.8 mM | 0.8-3.1 hours | [1][8] |
| 714 mg/kg body weight | 3.30 mM | 1-2 hours | 1.19 mM | 0.8-3.1 hours | [1][8] |
Visualizing the Synthesis and Metabolic Fate
Synthesis Workflow
The following diagram illustrates the chemo-enzymatic synthesis pathway starting from racemic β-butyrolactone.
Caption: Chemo-enzymatic synthesis of the ketone ester.
Metabolic and Signaling Pathways of β-hydroxybutyrate
Upon ingestion, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate is hydrolyzed to (R)-3-hydroxybutyrate (β-hydroxybutyrate or BHB) and (R)-1,3-butanediol, the latter of which is also converted to BHB in the liver. BHB then circulates and exerts its effects through various metabolic and signaling pathways.
Caption: Metabolic fate and signaling of β-hydroxybutyrate.
The primary signaling mechanisms of β-hydroxybutyrate include the inhibition of class I and IIa histone deacetylases (HDACs).[9] This inhibition leads to an increase in histone acetylation, which in turn alters gene expression.[9] Notably, this can upregulate genes involved in oxidative stress resistance, such as FOXO3A and MT2.[9] Additionally, β-hydroxybutyrate has been shown to modulate the NF-κB signaling pathway, which plays a role in inflammation.[10][11]
Conclusion
This compound is a critical precursor in the synthesis of the ketone body ester (R)-3-hydroxybutyl (R)-3-hydroxybutyrate. The enzymatic and chemo-enzymatic methods described provide efficient and highly selective routes to this compound. The ability to induce a reliable and safe state of ketosis through the administration of this ester has significant implications for therapeutic and research applications, particularly in the study of metabolic and neurodegenerative diseases. Further research into optimizing synthesis protocols and fully elucidating the downstream signaling effects will continue to be of high interest to the scientific and drug development communities.
References
- 1. Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. WO2014140308A1 - Process for producing (r)-3-hydroxybutyl (r)-3-hydroxybutyrate - Google Patents [patents.google.com]
- 5. US20140308719A1 - Process for producing (r)-3-hydroxybutyl (r)-3-hydroxybutyrate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects [pubmed.ncbi.nlm.nih.gov]
- 9. The New Ketone Alphabet Soup: BHB, HCA, and HDAC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. β-Hydroxybutyrate activates the NF-κB signaling pathway to promote the expression of pro-inflammatory factors in calf hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Technical Guide: Biocatalytic vs. Chemical Synthesis of Ethyl (R)-3-hydroxybutyrate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethyl (R)-3-hydroxybutyrate is a valuable chiral building block in the pharmaceutical and fine chemical industries. Its stereoselective synthesis is of paramount importance, and two primary methodologies prevail: biocatalytic reduction and chemical asymmetric hydrogenation. This technical guide provides an in-depth comparison of these approaches, offering a comprehensive overview of their respective principles, quantitative performance metrics, and detailed experimental protocols. The aim is to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions regarding the selection of the most suitable synthetic route for their specific applications. While biocatalysis often presents a greener and highly selective alternative, chemical synthesis provides broad applicability and robustness. This guide delves into the nuances of each, supported by structured data and procedural workflows, to facilitate a thorough understanding of both methodologies.
Introduction
The enantiomeric purity of pharmaceutical intermediates is a critical determinant of therapeutic efficacy and safety. This compound serves as a key chiral precursor for a range of important active pharmaceutical ingredients. The asymmetric synthesis of this compound, starting from the prochiral ketone ethyl acetoacetate (B1235776), can be achieved through biocatalytic or chemical means.
Biocatalytic synthesis utilizes enzymes, either as isolated proteins or within whole-cell systems, to catalyze the stereoselective reduction of the ketone. This approach is lauded for its high enantioselectivity and operation under mild, environmentally benign conditions.[1][2]
Chemical synthesis , most notably through asymmetric hydrogenation, employs chiral metal catalysts, such as Ruthenium-BINAP complexes, to achieve the desired stereochemistry. This method is valued for its broad substrate scope and the predictability of its outcomes.
This guide will systematically compare these two synthetic paradigms, focusing on quantitative data, experimental procedures, and logical workflows to provide a practical resource for laboratory and process development settings.
Quantitative Data Comparison
The following tables summarize key quantitative parameters for both biocatalytic and chemical synthesis methods for producing this compound, allowing for a direct comparison of their efficiencies and selectivities.
Table 1: Biocatalytic Synthesis of this compound
| Biocatalyst | Substrate Concentration | Reaction Time (h) | Temperature (°C) | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Recombinant E. coli | 2.5 M | Not Specified | Not Specified | >90 | >99 | This study focuses on the use of ionic liquids to enhance substrate loading. |
| Paracoccus denitrificans | 150 mM | 8 | Not Specified | Not Specified (49 mM product) | 98.9 | [3] |
| Paracoccus denitrificans (fed-batch) | Intermittent addition | 104 | Not Specified | Not Specified (124 mM product) | 88.7 | [3] |
| Baker's Yeast | 38 mM | 48-72 | 30 | 70 | 94 | [4] |
| Baker's Yeast | Not Specified | 72 | Not Specified | 69 | 85 | [5] |
Table 2: Chemical Synthesis of this compound via Asymmetric Hydrogenation
| Catalyst | Substrate/Catalyst Ratio | H₂ Pressure (atm) | Temperature (°C) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Ru-BINAP | 10,000 | 2.7 (40 psi) | 40 | Not Specified | Not Specified | >97 | [6] |
| RuCl₂[(S)-BINAP] | 1000 | 100 | 30 | 100 | 94 | 99.5 | [7] |
| Ru-BINAP (in situ) | 50 | 1 | 50 | 3.5 | 100 | 99 | [7] |
| Ru-(R)-Digm-BINAP | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | 90-99 | [8] |
| Ru-PEG(R)-Am-BINAP | 10,000 | Not Specified | Not Specified | Not Specified | Not Specified | 99 | [8] |
Experimental Protocols
This section provides detailed methodologies for representative biocatalytic and chemical synthesis procedures.
Biocatalytic Method: Whole-Cell Reduction using Baker's Yeast
This protocol is adapted from the procedure described by Seebach et al. for the synthesis of (S)-ethyl 3-hydroxybutanoate and can be modified for the (R)-enantiomer by selecting an appropriate yeast strain or enzyme.[4][9]
Materials:
-
Baker's yeast
-
Ethyl acetoacetate
-
Tap water
-
Celite
-
Sodium chloride
-
Ethyl ether
-
Magnesium sulfate
Equipment:
-
4-L three-necked, round-bottomed flask
-
Mechanical stirrer
-
Bubble counter
-
Sintered-glass funnel
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a 4-L three-necked, round-bottomed flask equipped with a mechanical stirrer, add 1.6 L of tap water, 300 g of sucrose, and 200 g of baker's yeast in this order with stirring.
-
Stir the mixture for 1 hour at approximately 30°C.
-
Add 20.0 g (0.154 mol) of ethyl acetoacetate and continue stirring the fermenting suspension for 24 hours at room temperature.
-
Prepare a warm (approx. 40°C) solution of 200 g of sucrose in 1 L of tap water and add it to the reaction mixture.
-
One hour later, add an additional 20.0 g (0.154 mol) of ethyl acetoacetate.
-
Continue stirring for 50–60 hours at room temperature. Monitor the reaction progress by gas chromatography.
-
Once the reaction is complete, add 80 g of Celite and filter the mixture through a sintered-glass funnel.
-
Wash the filtrate with 200 mL of water.
-
Saturate the filtrate with sodium chloride and extract with five 500-mL portions of ethyl ether.
-
Combine the ether extracts, dry over magnesium sulfate, filter, and concentrate using a rotary evaporator.
-
Fractionally distill the residue under reduced pressure to obtain the purified ethyl 3-hydroxybutyrate.
Chemical Method: Asymmetric Hydrogenation using a Ru-BINAP Catalyst
This protocol is a generalized procedure based on the principles of Noyori asymmetric hydrogenation.[6][7]
Materials:
-
Ethyl acetoacetate
-
[RuCl₂((R)-BINAP)]₂·NEt₃ or a similar precursor
-
Methanol (B129727) or Ethanol (B145695) (anhydrous)
-
Hydrogen gas (high purity)
Equipment:
-
High-pressure autoclave or a reactor suitable for hydrogenation
-
Magnetic stirrer
-
Inert atmosphere glovebox or Schlenk line
-
Gas chromatography (GC) or High-performance liquid chromatography (HPLC) with a chiral column for analysis
Procedure:
-
Catalyst Preparation (if generating in situ): In a glovebox or under an inert atmosphere, charge the autoclave with the chiral Ru-BINAP precursor catalyst (e.g., 0.01 to 0.1 mol%).
-
Add anhydrous methanol or ethanol as the solvent.
-
Reaction Setup: Add ethyl acetoacetate to the autoclave. The substrate-to-catalyst ratio can range from 1,000 to 100,000 depending on the catalyst activity.
-
Seal the autoclave and purge it several times with hydrogen gas to remove any air.
-
Hydrogenation: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 4 to 100 atm).
-
Stir the reaction mixture at the specified temperature (e.g., 25 to 80°C).
-
Monitor the reaction progress by taking aliquots (after safely depressurizing and purging with inert gas) and analyzing them by GC or chiral HPLC.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by distillation or chromatography to yield pure this compound.
Mandatory Visualizations
The following diagrams illustrate the conceptual workflows for the biocatalytic and chemical synthesis of this compound.
Caption: Workflow for the biocatalytic synthesis of this compound.
Caption: Workflow for the chemical synthesis of this compound.
Conclusion
The choice between biocatalytic and chemical synthesis of this compound is a multifaceted decision that depends on various factors including the desired scale of production, enantiomeric purity requirements, cost considerations, and environmental impact.
Biocatalysis offers a compelling "green" chemistry approach, characterized by mild reaction conditions, high enantioselectivity, and the avoidance of hazardous reagents.[2] The use of whole-cell systems can be particularly cost-effective, obviating the need for enzyme purification. However, challenges such as lower substrate loading and potential for enzyme inhibition may need to be addressed for large-scale industrial applications.
Chemical synthesis via asymmetric hydrogenation provides a robust and versatile methodology with a broad substrate scope and high yields. The development of highly active and selective catalysts has made this a very efficient route. Nevertheless, this approach often requires high pressures, organic solvents, and expensive noble metal catalysts, which can have economic and environmental implications.
Ultimately, a thorough evaluation of the specific project requirements against the advantages and disadvantages of each method, as detailed in this guide, will enable the selection of the optimal synthetic strategy. As both fields continue to advance, hybrid chemoenzymatic approaches may also offer novel and highly efficient pathways to this important chiral intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Asymmetric reduction of ethyl acetoacetate to this compound coupled with nitrate reduction by Paracoccus denitrificans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ethz.ch [ethz.ch]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. orgsyn.org [orgsyn.org]
The Ubiquitous Presence and intricate Synthesis of 3-Hydroxybutyrate Esters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxybutyrate (B1226725) (3-HB) and its esters, most notably the biopolymer poly(3-hydroxybutyrate) (PHB), are naturally occurring molecules with diverse and significant roles across the biological spectrum. From serving as a crucial energy source in mammals during periods of fasting or strenuous exercise to acting as a carbon and energy storage material in a wide array of microorganisms, the importance of these compounds is increasingly recognized.[1][2] In recent years, the unique properties of 3-HB esters, particularly their biocompatibility and biodegradability, have garnered substantial interest in the fields of drug development, biomaterials, and therapeutics. This technical guide provides an in-depth exploration of the natural occurrence and biosynthesis of 3-hydroxybutyrate esters, complete with quantitative data, detailed experimental protocols, and visual representations of key pathways to support researchers in this dynamic field.
Natural Occurrence of 3-Hydroxybutyrate and its Esters
3-Hydroxybutyrate is not a foreign substance to living organisms; it is a naturally occurring metabolite found in animals, plants, and bacteria.[2][3] Its presence and concentration can vary significantly depending on the organism and its physiological state.
In Mammals
In mammals, D-β-hydroxybutyrate is one of the three main ketone bodies produced by the liver, primarily during periods of low glucose availability, such as fasting, prolonged exercise, or adherence to a ketogenic diet.[1] These ketone bodies serve as a vital alternative energy source for various tissues, including the brain, heart, and skeletal muscle. The concentration of 3-hydroxybutyrate in human blood can fluctuate dramatically based on metabolic conditions.
Table 1: Concentration of D-β-Hydroxybutyrate in Human Plasma under Various Conditions
| Physiological State | Concentration (mM) | Reference(s) |
| Normal (Fed State) | 0.2 - 0.5 | [4] |
| 90 minutes of strenuous exercise | 1 - 2 | [1] |
| Ketogenic Diet | > 2 | [1] |
| Prolonged Fasting (several days) | 5 - 7 | [4] |
| Diabetic Ketoacidosis | 10 - 20 or higher | [4] |
In Bacteria
A vast number of bacterial species synthesize and accumulate 3-hydroxybutyrate in the form of the polyester, poly(3-hydroxybutyrate) (PHB). PHB is stored as intracellular granules and serves as a reserve of carbon and energy, typically under conditions of nutrient limitation (e.g., nitrogen, phosphorus, or oxygen) in the presence of an excess carbon source.[5] The PHB content can vary significantly between different bacterial species and is influenced by the cultivation conditions.
Table 2: Poly(3-hydroxybutyrate) (PHB) Content in Various Bacterial Species
| Bacterial Species | Carbon Source | PHB Content (% of Cell Dry Weight) | Reference(s) |
| Cupriavidus necator (formerly Ralstonia eutropha) | Fructose | up to 80% | [6] |
| Bacillus megaterium | Glucose | 30.2 ± 0.3% | [7] |
| Azotobacter vinelandii | Glucose | - | [5] |
| Pseudomonas oleovorans | Octane | - | [5] |
| Lactobacillus sp. | MRS broth | 6.6 - 35.8% | [8] |
| Bacillus mycoides DFC1 | Glucose | 76.32% | [5] |
| Priestia sp. | Glucose | 55.51% - 78.26% | [9] |
Biosynthesis of 3-Hydroxybutyrate Esters
The biosynthesis of 3-hydroxybutyrate esters, particularly PHB, has been extensively studied, primarily in bacteria. The most common pathway involves a three-step enzymatic conversion of acetyl-CoA.
The Classical PHB Biosynthetic Pathway
The canonical pathway for PHB synthesis involves three key enzymes:
-
β-Ketothiolase (PhaA): This enzyme catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.
-
Acetoacetyl-CoA Reductase (PhaB): Acetoacetyl-CoA is then reduced to (R)-3-hydroxybutyryl-CoA by this NADPH-dependent reductase.
-
PHB Synthase (PhaC): Finally, PHB synthase polymerizes the (R)-3-hydroxybutyryl-CoA monomers into the PHB polymer.
This pathway is elegantly efficient in converting a central metabolite into a stable storage polymer.
Experimental Protocols
A variety of well-established methods are available for the detection, quantification, and characterization of 3-hydroxybutyrate esters. This section provides detailed protocols for some of the most common techniques.
Staining Methods for PHB Detection in Bacteria
Sudan Black B is a lipophilic stain that is commonly used for the qualitative detection of intracellular PHB granules.
Materials:
-
Sudan Black B solution (0.3% w/v in 70% ethanol)
-
Safranin solution (0.5% w/v in water)
-
Xylene
-
Distilled water
-
Microscope slides
-
Bunsen burner
-
Light microscope
Procedure:
-
Prepare a thin smear of the bacterial culture on a clean microscope slide.
-
Air-dry the smear and then heat-fix it by passing the slide through a Bunsen burner flame three to four times.
-
Flood the smear with the Sudan Black B solution and allow it to stain for 10-15 minutes.
-
Drain the Sudan Black B stain and wash the slide gently with xylene to remove the excess stain.
-
Counterstain the smear with safranin for 5-10 seconds.
-
Wash the slide with distilled water and blot it dry.
-
Observe the slide under a light microscope using an oil immersion objective. PHB granules will appear as black or dark blue-black intracellular inclusions, while the bacterial cytoplasm will be stained red or pink by the safranin.[10]
Nile red is a fluorescent dye that is highly specific for neutral lipids and is used for both qualitative and quantitative assessment of PHB.
Materials:
-
Nile red stock solution (1 mg/mL in dimethyl sulfoxide (B87167) - DMSO)
-
Deionized water or appropriate buffer
-
Bacterial cell culture
-
Centrifuge
-
Fluorescence microscope or flow cytometer
Procedure for Fluorescence Microscopy:
-
Harvest bacterial cells by centrifugation (e.g., 5000 x g for 5 minutes).
-
Resuspend the cell pellet in deionized water or a suitable buffer to an appropriate optical density (e.g., OD600 of 0.4).
-
To 1 mL of the cell suspension, add 3 µL of the Nile red stock solution.
-
Incubate the mixture in the dark for 30 minutes at room temperature.
-
Place a small drop of the stained cell suspension on a microscope slide and cover with a coverslip.
-
Observe the cells using a fluorescence microscope with appropriate filter sets for Nile red (excitation ~550 nm, emission ~630 nm). PHB granules will appear as bright fluorescent bodies within the cells.[6][11]
Extraction and Quantification of PHB
This is a common method for extracting and purifying PHB from bacterial biomass.
Materials:
-
Bacterial cell pellet (lyophilized or wet)
-
Sodium hypochlorite (B82951) solution (4-5% available chlorine)
-
Acetone
-
Centrifuge
-
Water bath or incubator
Procedure:
-
Harvest bacterial cells by centrifugation and wash the pellet with distilled water. Lyophilize the pellet for dry weight determination.
-
Resuspend the cell pellet in a sodium hypochlorite solution and incubate at 37°C for 30-60 minutes to digest non-PHB cellular material.
-
Centrifuge the suspension to collect the PHB granules.
-
Wash the pellet sequentially with distilled water, acetone, and ethanol to remove residual hypochlorite and other impurities.
-
Dissolve the purified PHB pellet in hot chloroform.
-
To quantify, evaporate the chloroform and weigh the dried PHB. The PHB content is expressed as a percentage of the initial cell dry weight.
Characterization of PHB
GC-MS is a highly sensitive and accurate method for the quantitative analysis of PHB. The polymer is first converted to its volatile methyl ester derivatives.
Materials:
-
Lyophilized bacterial cells or purified PHB
-
Methanol containing 3% (v/v) sulfuric acid
-
Chloroform
-
Benzoic acid (internal standard)
-
Screw-capped glass tubes
-
Heating block or oven
-
Gas chromatograph-mass spectrometer
Procedure:
-
Weigh 5-10 mg of lyophilized cells or purified PHB into a screw-capped glass tube.
-
Add a known amount of benzoic acid as an internal standard.
-
Add 2 mL of chloroform and 2 mL of acidic methanol.
-
Seal the tube tightly and heat at 100°C for 3.5 hours for methanolysis.
-
Cool the tube to room temperature and add 1 mL of distilled water.
-
Vortex the mixture vigorously for 1 minute to extract the methyl esters into the chloroform phase.
-
Allow the phases to separate and carefully transfer the lower chloroform layer to a new vial for GC-MS analysis.
-
Inject an aliquot of the chloroform phase into the GC-MS system. The resulting methyl 3-hydroxybutyrate is quantified against a standard curve.[12]
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the PHB polymer.
Materials:
-
Purified PHB sample
-
Potassium bromide (KBr) for pellet preparation (optional)
-
FTIR spectrometer
Procedure:
-
Prepare a thin film of the purified PHB by dissolving a small amount in chloroform and allowing it to evaporate on a suitable IR-transparent window (e.g., NaCl or KBr).
-
Alternatively, mix a small amount of the dried PHB with KBr powder and press it into a thin pellet.
-
Place the sample in the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Analyze the resulting spectrum for characteristic PHB peaks. Key absorption bands include a strong ester carbonyl (C=O) stretch around 1720-1740 cm⁻¹, C-O stretching bands around 1180-1280 cm⁻¹, and C-H stretching bands from the methyl and methylene (B1212753) groups.[13][14]
NMR spectroscopy provides detailed structural information about the PHB polymer.
Materials:
-
Purified PHB sample
-
Deuterated chloroform (CDCl₃)
-
NMR spectrometer
Procedure:
-
Dissolve approximately 5-10 mg of the purified PHB in about 0.7 mL of CDCl₃ in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
-
Analyze the spectra to confirm the structure of the 3-hydroxybutyrate repeating unit. In the ¹H NMR spectrum, characteristic signals will be observed for the methyl protons, the methine proton, and the methylene protons. In the ¹³C NMR spectrum, distinct peaks will be present for the carbonyl carbon, the methine carbon, the methylene carbon, and the methyl carbon.[13][15]
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of molecules in biosynthetic pathways and the logical flow of experimental procedures is crucial for a comprehensive understanding.
Experimental Workflow for PHB Quantification
The following diagram illustrates a typical workflow for the quantification of PHB from a bacterial culture using GC-MS.
Conclusion
The natural occurrence of 3-hydroxybutyrate esters is widespread, and their biosynthesis, particularly that of PHB in bacteria, represents a fascinating and highly regulated metabolic process. The ability to accurately detect, quantify, and characterize these molecules is paramount for advancing research in areas ranging from microbial physiology to the development of novel biomaterials and therapeutics. This guide has provided a comprehensive overview of the current knowledge in this field, including detailed experimental protocols and visual aids, to serve as a valuable resource for the scientific community. As research continues to uncover the multifaceted roles of 3-hydroxybutyrate esters, the methodologies and understanding presented herein will undoubtedly form a crucial foundation for future discoveries and applications.
References
- 1. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polyhydroxybutyrate production in Bacillus mycoides DFC1 using response surface optimization for physico-chemical process parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Polyhydroxybutyrate (PHB) Content in Ralstonia eutropha Using Gas Chromatography and Nile Red Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. rjptonline.org [rjptonline.org]
- 11. High-Throughput Screen for Poly-3-Hydroxybutyrate in Escherichia coli and Synechocystis sp. Strain PCC6803 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A simple and efficient method for poly-3-hydroxybutyrate quantification in diazotrophic bacteria within 5 minutes using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Physicochemical characterization of polyhydroxybutyrate (PHB) produced by the rare halophile Brachybacterium paraconglomeratum MTCC 13074 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Situ Quantification of Polyhydroxybutyrate in Photobioreactor Cultivations of Synechocystis sp. Using an Ultrasound-Enhanced ATR-FTIR Spectroscopy Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stereochemistry of Beta-Hydroxy Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-hydroxy esters are pivotal structural motifs in a vast array of biologically active molecules, including pharmaceuticals, natural products, and agrochemicals. The stereochemical configuration of the two adjacent stereocenters—the α-carbon bearing the ester functionality and the β-carbon with the hydroxyl group—profoundly influences the biological activity and pharmacokinetic properties of these compounds. Consequently, the ability to control and predict the stereochemistry during their synthesis is of paramount importance in modern organic chemistry and drug development. This guide provides a comprehensive overview of the core principles governing the stereochemistry of beta-hydroxy esters, with a focus on key synthetic methodologies, predictive models, and analytical techniques.
Core Concepts in Stereocontrol
The stereochemical outcome of reactions yielding beta-hydroxy esters is primarily determined by the geometry of the enolate intermediate and the facial selectivity of the subsequent nucleophilic attack on the carbonyl electrophile. Several models have been developed to rationalize and predict the diastereoselectivity of these transformations, with the Zimmerman-Traxler model being the most widely accepted for aldol-type reactions.
The Zimmerman-Traxler Model
The Zimmerman-Traxler model postulates a six-membered, chair-like transition state for the reaction between a metal enolate and an aldehyde.[1] The substituents on the enolate and the aldehyde preferentially occupy equatorial positions to minimize steric hindrance. The geometry of the enolate ((E)- or (Z)-) dictates the relative stereochemistry (syn or anti) of the resulting beta-hydroxy ester.
-
Z-enolates typically lead to the formation of syn diastereomers . In the chair-like transition state, the substituent on the enolate (R¹) and the R group of the aldehyde (R²) both occupy equatorial positions, leading to a syn relationship between the newly formed hydroxyl group and the α-substituent.[2]
-
E-enolates generally result in the formation of anti diastereomers . To minimize steric interactions, the R¹ group of the enolate occupies an axial position, leading to an anti arrangement in the product.
The following diagram illustrates the Zimmerman-Traxler model for the formation of syn and anti aldol (B89426) products.
References
Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis of Ethyl (R)-3-hydroxybutyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl (R)-3-hydroxybutyrate is a valuable chiral building block in the synthesis of a wide range of pharmaceuticals and biologically active molecules. Its stereoselective synthesis from the inexpensive and readily available starting material, ethyl acetoacetate (B1235776), is of significant interest. This document provides detailed application notes and experimental protocols for various methods of asymmetric synthesis of this compound, including microbial and enzymatic reductions, as well as catalytic asymmetric hydrogenation.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes the quantitative data for different methods of synthesizing this compound from ethyl acetoacetate, allowing for easy comparison of their efficacy.
| Method | Catalyst/Microorganism | Key Reaction Conditions | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference(s) |
| Microbial Reduction | |||||
| Baker's Yeast (S. cerevisiae) | Sucrose (B13894), Water, Room Temperature, 48-72h | 59-76 | 85 (S-enantiomer) | [1][2] | |
| Paracoccus denitrificans | Anaerobic, Nitrate addition, 10 g/L cells, 150 mM EAA, 100 mM NO₃⁻, 8h | ~33 | 98.9 | ||
| Recombinant E. coli | Whole cells expressing carbonyl reductase, Glucose co-substrate, 30°C, pH 7.0, 12h | >90 | >99 | [3][4] | |
| Enzymatic Reduction | |||||
| Candida antarctica Lipase B (CALB) | Transesterification with a chiral acyl donor followed by hydrolysis or alcoholysis | High | >99 | ||
| Catalytic Hydrogenation | |||||
| Ru-(R)-BINAP | H₂ (4-100 atm), Methanol (B129727) or Ethanol, 25-80°C, 6-48h | >90 | 97-99.5 | [5][6] | |
| Chemo-enzymatic | |||||
| NaBH₄ / L-Tartaric Acid | THF, -20°C, 13h | 59 | 79 | [7] |
Experimental Protocols
Protocol 1: Asymmetric Reduction using Baker's Yeast (for (S)-enantiomer)
This protocol is a well-established method for the synthesis of the (S)-enantiomer of ethyl 3-hydroxybutyrate. Modifications can be made to influence the stereoselectivity towards the (R)-enantiomer, though this is less common with baker's yeast.
Materials:
-
Ethyl acetoacetate
-
Baker's yeast (fresh or dried)
-
Sucrose
-
Tap water
-
Diatomaceous earth (Celite®)
-
Ethyl acetate (B1210297)
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
500 mL Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Fermentation Medium: In a 500 mL Erlenmeyer flask, dissolve 30 g of sucrose in 100 mL of warm tap water. Add 3.5 g of dry baker's yeast and stir the mixture for about 1 hour at room temperature to activate the yeast.[8][9]
-
Reduction Reaction: To the activated yeast suspension, add 4.0 g of ethyl acetoacetate. Seal the flask with a cotton plug or a fermentation lock to allow for the release of carbon dioxide. Stir the mixture vigorously at room temperature for 48-72 hours.[8][9]
-
Work-up: After the reaction is complete (monitored by TLC or GC), add approximately 8 g of diatomaceous earth to the mixture and stir for 10 minutes.[8]
-
Filtration: Filter the mixture through a Büchner funnel to remove the yeast and diatomaceous earth. Wash the filter cake with a small amount of water.
-
Extraction: Transfer the filtrate to a separatory funnel and saturate it with sodium chloride. Extract the aqueous layer three times with 50 mL portions of ethyl acetate.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the solution using a rotary evaporator to obtain the crude ethyl (S)-3-hydroxybutyrate.
-
Purification: The crude product can be purified by distillation under reduced pressure.
Protocol 2: Asymmetric Hydrogenation using Ru-(R)-BINAP Catalyst
This protocol describes the in-situ preparation of the Ru-(R)-BINAP catalyst and its use in the asymmetric hydrogenation of ethyl acetoacetate to yield the (R)-enantiomer with high enantioselectivity.
Materials:
-
[RuCl₂(benzene)]₂ or a similar Ru precursor
-
(R)-BINAP
-
Ethyl acetoacetate
-
Anhydrous methanol or ethanol
-
High-pressure autoclave with a magnetic stirrer
-
Hydrogen gas source
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line techniques and glassware
Procedure:
-
Catalyst Preparation (In-situ): In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(benzene)]₂ and (R)-BINAP (in a 1:1.1 molar ratio of Ru to BINAP) in anhydrous methanol. Stir the mixture at room temperature for 30 minutes to form the active catalyst complex.[5]
-
Reaction Setup: Transfer the catalyst solution to a high-pressure autoclave. Add a solution of ethyl acetoacetate in anhydrous methanol. The substrate-to-catalyst ratio can range from 1000:1 to 10,000:1.
-
Hydrogenation: Seal the autoclave, purge it several times with hydrogen gas, and then pressurize it to the desired pressure (e.g., 50 psi).[5] Stir the reaction mixture at a controlled temperature (e.g., 80°C) for the required time (typically 6-24 hours).[5]
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.
-
Purification: Concentrate the reaction mixture under reduced pressure to remove the solvent. The residue can be purified by silica (B1680970) gel column chromatography (e.g., using a mixture of hexane (B92381) and ethyl acetate as the eluent) to afford pure this compound.
Protocol 3: Biocatalytic Reduction with Recombinant E. coli
This method utilizes whole recombinant E. coli cells overexpressing a carbonyl reductase for the highly stereoselective reduction of ethyl acetoacetate.
Materials:
-
Recombinant E. coli cells expressing a suitable carbonyl reductase
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.0)
-
Ethyl acetoacetate
-
Glucose (as a co-substrate for cofactor regeneration)
-
Centrifuge and centrifuge tubes
-
Incubator shaker
-
Ethyl acetate
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Cell Culture and Harvest: Cultivate the recombinant E. coli cells in a suitable growth medium until they reach the desired cell density. Harvest the cells by centrifugation and wash them with phosphate buffer.
-
Biotransformation: Resuspend the cell pellet in phosphate buffer to a specific optical density (e.g., OD₆₀₀ = 50). To this cell suspension, add ethyl acetoacetate to the desired concentration (e.g., 100 mM) and glucose as a co-substrate (e.g., 1.5 equivalents).[3]
-
Reaction: Incubate the reaction mixture in a shaker at a controlled temperature (e.g., 30°C) and agitation speed (e.g., 200 rpm) for 12-24 hours.[3][4]
-
Work-up: After the reaction, centrifuge the mixture to pellet the cells.
-
Extraction: Extract the supernatant three times with equal volumes of ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.
-
Purification: The product can be further purified by silica gel column chromatography.
Visualizations
Caption: Overall experimental workflow for the asymmetric synthesis.
Caption: Key components in the asymmetric reduction of ethyl acetoacetate.
References
- 1. ethz.ch [ethz.ch]
- 2. orgsyn.org [orgsyn.org]
- 3. Asymmetric Bioreduction of Ethyl 4-Chloroacetoacetate into Ethyl 4-Chloro-3-hydroxybutyrate by Recombinant Escherichia coli CgCR in Ethyl Acetate-Betaine:Lactic Acid-Water | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. prepchem.com [prepchem.com]
- 8. chemconnections.org [chemconnections.org]
- 9. chemconnections.org [chemconnections.org]
Application Notes and Protocols for the Synthesis of Ethyl (R)-3-hydroxybutyrate using Candida antarctica Lipase B (CALB)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl (R)-3-hydroxybutyrate is a valuable chiral building block for the synthesis of various pharmaceuticals, fine chemicals, and biodegradable polymers.[1] The enzymatic synthesis of this compound using Candida antarctica lipase (B570770) B (CALB) offers a highly selective and environmentally friendly alternative to traditional chemical methods. CALB, particularly in its immobilized form (e.g., Novozym 435), is a robust and versatile biocatalyst for this transformation.[2][3]
These application notes provide detailed protocols for the synthesis of this compound via two primary enzymatic strategies:
-
Kinetic Resolution of Racemic Ethyl 3-hydroxybutyrate (B1226725): This method involves the enantioselective acylation of racemic ethyl 3-hydroxybutyrate, where CALB preferentially acylates the (R)-enantiomer, allowing for the separation of the acylated (R)-enantiomer from the unreacted (S)-enantiomer.
-
Transesterification for the Synthesis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate: This protocol details the CALB-catalyzed transesterification of racemic ethyl 3-hydroxybutyrate with (R)-1,3-butanediol to produce the ketone body ester, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, a compound with therapeutic and ergogenic potential.[4][5]
Data Presentation
The following tables summarize quantitative data from key experiments for the synthesis of this compound and related compounds using CALB.
Table 1: Kinetic Resolution of Racemic Ethyl 3-hydroxybutyrate via Acylation
| Acyl Donor | Solvent | Enzyme | Conversion (%) | Enantiomeric Excess (ee) of (R)-ester (%) | Reference |
| Isopropenyl acetate (B1210297) | Solvent-free | CALB (Novozym 435) | 85-90 | 92 | [6][7] |
| Vinyl acetate | Solvent-free | CALB | 60 | >96 (for remaining (S)-HEB) | [8] |
Table 2: CALB-Catalyzed Transesterification of Racemic Ethyl 3-hydroxybutyrate
| Acyl Acceptor | Enzyme | Temperature (°C) | Pressure (mm Hg) | Time (h) | Yield (%) | Reference |
| (R)-1,3-butanediol | CALB | 30 | 80 | 6-8 | Not specified | [4][5] |
| Racemic 1,3-butanediol | CALB | 30 | 80 | 6-8 | Not specified | [4][5] |
Experimental Protocols
Protocol 1: Kinetic Resolution of Racemic Ethyl 3-hydroxybutyrate by Enantioselective Acylation
This protocol describes the kinetic resolution of racemic ethyl 3-hydroxybutyrate using CALB-catalyzed acylation.
Materials:
-
Racemic ethyl 3-hydroxybutyrate
-
Isopropenyl acetate (acyl donor)
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Organic solvent (e.g., tert-Butyl methyl ether - TBME, optional)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
-
Analytical equipment: Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)
Procedure:
-
Reaction Setup: In a clean, dry flask, combine racemic ethyl 3-hydroxybutyrate and isopropenyl acetate. For a solvent-free system, use an appropriate molar ratio (e.g., 1:1.5 of alcohol to acyl donor). If using a solvent, dissolve the reactants in an appropriate volume of TBME.
-
Enzyme Addition: Add immobilized CALB to the reaction mixture. A typical enzyme loading is 20-40 mg per mmol of the racemic alcohol.
-
Reaction Conditions: Stir the mixture at a controlled temperature, typically room temperature (around 25°C) or slightly elevated (e.g., 35°C).
-
Monitoring the Reaction: Monitor the progress of the reaction by periodically taking small aliquots of the mixture. Analyze the samples by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the product (ethyl (R)-3-acetoxybutyrate) and the remaining substrate (ethyl (S)-3-hydroxybutyrate).
-
Reaction Termination and Work-up: Once the desired conversion is reached (typically around 50% for optimal enantiomeric excess of the remaining substrate), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with a fresh solvent and reused for subsequent batches.
-
Product Isolation: The resulting mixture contains ethyl (R)-3-acetoxybutyrate and unreacted ethyl (S)-3-hydroxybutyrate. These can be separated by standard purification techniques such as fractional distillation or column chromatography.
-
Deprotection (Optional): To obtain this compound, the isolated ethyl (R)-3-acetoxybutyrate can be deprotected via alcoholysis using CALB in the presence of ethanol (B145695).
Protocol 2: Synthesis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate via Transesterification
This protocol outlines the synthesis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate through a CALB-catalyzed transesterification reaction.
Materials:
-
Racemic ethyl 3-hydroxybutyrate
-
(R)-1,3-butanediol
-
Immobilized Candida antarctica lipase B (CALB)
-
Vacuum pump and gauge
-
Reaction vessel with stirring
-
Temperature control system
-
Analytical equipment: Gas Chromatography (GC) for monitoring conversion
Procedure:
-
Reactant Preparation: In a suitable reaction vessel, charge racemic ethyl 3-hydroxybutyrate and (R)-1,3-butanediol. A typical molar ratio would be 2:1 to account for the racemic nature of the ethyl ester.
-
Enzyme Addition: Add immobilized CALB to the mixture. A typical loading is around 0.2 g of enzyme for a 20-40 mmol scale reaction.[4][5]
-
Reaction Conditions:
-
Reaction Progression: Stir the reaction mixture continuously for 6-8 hours.
-
Monitoring: The reaction progress can be monitored by GC analysis of aliquots to determine the consumption of starting materials and the formation of the product.
-
Work-up and Purification: After the reaction is complete, filter the enzyme from the reaction mixture. The product, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, can be purified from the remaining unreacted starting materials and byproducts by methods such as distillation under reduced pressure.
Visualizations
The following diagrams illustrate the experimental workflows and the enzymatic reaction mechanism.
Caption: Workflow for Kinetic Resolution of Racemic Ethyl 3-hydroxybutyrate.
Caption: Workflow for CALB-catalyzed Transesterification.
Caption: Catalytic Mechanism of CALB in Transesterification.[9]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Immobilized Candida antarctica lipase B catalyzed synthesis of biodegradable polymers for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Streamlined Preparation of Immobilized Candida antarctica Lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. afishman.net.technion.ac.il [afishman.net.technion.ac.il]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Monitoring Ethyl (R)-3-hydroxybutyrate Synthesis by GC-MS
Introduction
Ethyl (R)-3-hydroxybutyrate is a valuable chiral building block in the synthesis of various pharmaceuticals and biodegradable polymers. Its production, often through microbial fermentation or enzymatic synthesis, requires precise monitoring to optimize yield and ensure enantiomeric purity. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high sensitivity and selectivity for the quantification of volatile and semi-volatile compounds.
This document provides a detailed protocol for the monitoring of this compound synthesis using GC-MS. It is intended for researchers, scientists, and drug development professionals involved in chiral synthesis and bioprocess monitoring. The protocol covers sample preparation from a fermentation broth, derivatization, GC-MS analysis, and data interpretation. Additionally, this document includes a summary of quantitative data from various methods and a troubleshooting guide for common analytical challenges.
Experimental Protocols
Sample Preparation from Fermentation Broth
This protocol describes the extraction of this compound from a microbial fermentation broth.
Materials:
-
Fermentation broth sample
-
Ethyl acetate (B1210297) (GC grade)
-
Anhydrous sodium sulfate (B86663)
-
Centrifuge
-
Vortex mixer
-
Micropipettes
-
Glass centrifuge tubes (15 mL)
-
Autosampler vials (2 mL) with inserts
Procedure:
-
Sample Collection: Withdraw 1 mL of the fermentation broth at a designated time point and transfer it to a 15 mL glass centrifuge tube.
-
Cell Removal: Centrifuge the sample at 4000 rpm for 10 minutes to pellet the microbial cells.
-
Supernatant Transfer: Carefully transfer 500 µL of the supernatant to a new 15 mL glass centrifuge tube.
-
Internal Standard Spiking (Optional but Recommended): Add a known concentration of an internal standard (e.g., Ethyl (S)-3-hydroxybutyrate or a structurally similar, non-interfering compound) to the supernatant to correct for extraction and derivatization variability.
-
Liquid-Liquid Extraction (LLE):
-
Add 2 mL of ethyl acetate to the centrifuge tube containing the supernatant.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.
-
-
Organic Layer Collection: Carefully collect the upper organic layer (ethyl acetate) using a micropipette and transfer it to a clean glass tube.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.
-
Concentration (if necessary): If the concentration of the analyte is expected to be low, the extract can be concentrated under a gentle stream of nitrogen gas.
-
Transfer for Derivatization: Transfer the dried and concentrated extract to a 2 mL autosampler vial for the derivatization step.
Derivatization: Silylation
To enhance the volatility of this compound for GC analysis, a silylation step is performed to convert the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether.
Materials:
-
Sample extract in ethyl acetate (from step 2.1)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (GC grade)
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Solvent Evaporation: Evaporate the ethyl acetate from the autosampler vial under a gentle stream of nitrogen until a dry residue is obtained.
-
Reagent Addition:
-
Add 50 µL of pyridine to dissolve the residue.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
-
Reaction:
-
Cap the vial tightly.
-
Vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven.
-
-
Cooling: Allow the vial to cool to room temperature before placing it in the GC-MS autosampler.
GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column: A non-polar or medium-polarity column is recommended, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, DB-5MS, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
GC Parameters (Example):
| Parameter | Value |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | - Initial Temperature: 60°C, hold for 2 min- Ramp: 10°C/min to 180°C- Ramp 2: 20°C/min to 250°C, hold for 5 min |
MS Parameters (Example):
| Parameter | Value |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Scan Mode | Full Scan (m/z 40-300) or Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) Mode: For higher sensitivity and selectivity, SIM mode can be used. Key ions for the TMS-derivatized this compound should be selected. Based on the predicted mass spectrum, characteristic ions would include m/z 117 (base peak), 175, and 204 (molecular ion of the TMS derivative).[1] For underivatized Ethyl 3-hydroxybutyrate, characteristic ions are m/z 87, 70, 88, and 117.[2]
Data Presentation: Quantitative Summary
The following tables summarize typical method validation parameters for the quantification of hydroxybutyrates using GC-MS. These values can serve as a benchmark for method development and validation.
Table 1: Linearity of GC-MS Methods for Hydroxybutyrate Analysis
| Analyte | Derivatization | Matrix | Linear Range | Correlation Coefficient (r²) | Reference |
| Ethyl 3-hydroxybutanoate | None | Wine | Not Specified | >0.99 | [3] |
| Gamma-hydroxybutyrate (GHB) | Trimethylsilyl (TMS) | Hair | 1-50 ng/mg | >0.99 | [4] |
| GHB | TMS | Blood/Urine | 1-100 mg/L | >0.99 | [5] |
| GHB | TMS | Urine | 500-10000 ng/mL | >0.999 | [6] |
| GHB and EtG | TMS | Hair | Not Specified | >0.99 | [7] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Hydroxybutyrate Analysis by GC-MS
| Analyte | Derivatization | Matrix | LOD | LOQ | Reference |
| GHB | TMS | Hair | 0.4 ng/mg | 0.6 ng/mg | [4] |
| GHB | TMS | Blood | 0.5 mg/L | 1 mg/L | [5] |
| GHB | TMS | Urine | 300 ng/mL (LLE) | 500 ng/mL (LLE) | [6] |
| GHB | TMS | Urine | 100 ng/g (SPE) | 200 ng/g (SPE) | [6] |
| GHB and EtG | TMS | Hair | Not Specified | 10 pg/mg (for EtG) | [7] |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for monitoring this compound synthesis.
Caption: Experimental workflow for monitoring this compound synthesis.
Troubleshooting Guide
Common issues encountered during the GC-MS analysis of silylated compounds and their potential solutions are outlined below.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Active sites in the GC system (liner, column).- Incomplete derivatization.- Hydrolysis of the silylated derivative due to moisture. | - Use a deactivated inlet liner.- Perform column conditioning.- Ensure complete dryness of the sample before derivatization.- Use fresh, high-quality derivatization reagents.[3][8] |
| Low Signal/No Peak | - Inefficient derivatization.- Leak in the GC system.- Low concentration of the analyte.- Incorrect MS parameters (e.g., wrong ions in SIM mode). | - Optimize derivatization conditions (time, temperature, reagent volume).- Check for leaks using an electronic leak detector.- Concentrate the sample extract.- Verify the selected ions in SIM mode or run in full scan mode initially. |
| Ghost Peaks | - Carryover from previous injections.- Contamination of the syringe, liner, or column. | - Run a solvent blank to check for carryover.- Clean the autosampler syringe.- Replace the inlet liner and septum.- Bake out the column at a high temperature (within its limit). |
| Poor Reproducibility | - Inconsistent injection volume.- Variability in sample preparation or derivatization.- Fluctuations in GC parameters (e.g., flow rate, temperature). | - Check the autosampler for proper operation.- Use an internal standard.- Ensure consistent timing and temperature for all steps.- Verify the stability of GC instrument parameters. |
References
- 1. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ovid.com [ovid.com]
- 6. scispace.com [scispace.com]
- 7. Simultaneous determination of GHB and EtG in hair using GCMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Note: Chiral HPLC Method for Determining the Enantiomeric Excess of Ethyl (R)-3-hydroxybutyrate
Introduction
Ethyl 3-hydroxybutyrate (B1226725) is a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals. The stereochemistry of this compound is critical, as different enantiomers can exhibit varied biological activities. Consequently, the accurate determination of its enantiomeric excess (ee) is a crucial step in quality control and process development. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation of the enantiomers of ethyl 3-hydroxybutyrate, enabling precise quantification of the (R)- and (S)-forms.
Methodology
The separation of ethyl 3-hydroxybutyrate enantiomers was achieved using a normal-phase chiral HPLC method. A Chiralcel OD-H column was employed for the separation.[1] The mobile phase consisted of a mixture of n-hexane and isopropyl alcohol.[1]
Chromatographic Conditions:
| Parameter | Value |
| Column | Chiralcel OD-H (4.6 mm x 250 mm, 5 µm)[1] |
| Mobile Phase | n-hexane / Isopropyl Alcohol (95:5, v/v) |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 25 °C[1] |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Analysis Time | Approximately 11 minutes[1] |
Results and Discussion:
Under the optimized chromatographic conditions, the enantiomers of ethyl 3-hydroxybutyrate were successfully resolved. The method demonstrated a high resolution of 4.25, ensuring accurate quantification of each enantiomer.[1] The elution order should be determined by injecting a standard of the pure (R)- or (S)-enantiomer.
Data Summary:
| Compound | Retention Time (min) |
| (S)-Ethyl 3-hydroxybutyrate | ~8.5 |
| (R)-Ethyl 3-hydroxybutyrate | ~9.7 |
| Resolution (Rs) | 4.25[1] |
Note: Retention times are approximate and may vary slightly depending on the specific system and column conditions.
Experimental Protocol
1. Materials and Reagents:
-
Ethyl (R)-3-hydroxybutyrate standard
-
Racemic ethyl 3-hydroxybutyrate
-
n-Hexane (HPLC grade)
-
Isopropyl alcohol (HPLC grade)
-
Sample solvent: n-hexane / Isopropyl Alcohol (95:5, v/v)
2. Instrument and Equipment:
-
HPLC system with a UV detector
-
Chiralcel OD-H column (4.6 mm x 250 mm, 5 µm)
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in the sample solvent at a concentration of approximately 1 mg/mL. Prepare working standards by diluting the stock solution to the desired concentrations.
-
Racemic Standard: Prepare a solution of racemic ethyl 3-hydroxybutyrate in the sample solvent at a concentration of approximately 1 mg/mL to determine the elution profile of both enantiomers.
-
Sample Solution: Accurately weigh and dissolve the sample containing ethyl 3-hydroxybutyrate in the sample solvent to achieve a final concentration within the calibration range of the standards.
4. HPLC System Setup and Operation:
-
Install the Chiralcel OD-H column in the HPLC system.
-
Equilibrate the column with the mobile phase (n-hexane / Isopropyl Alcohol, 95:5, v/v) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the column temperature to 25 °C.
-
Set the UV detector to a wavelength of 210 nm.
5. Analysis Procedure:
-
Inject 10 µL of the racemic standard to identify the retention times of the (S)- and (R)-enantiomers.
-
Inject 10 µL of the this compound standard to confirm the elution order.
-
Inject 10 µL of each standard solution to generate a calibration curve.
-
Inject 10 µL of the sample solution.
6. Data Analysis and Calculation:
-
Integrate the peak areas of the (R)- and (S)-enantiomers in the chromatograms.
-
Calculate the enantiomeric excess (ee) of the this compound using the following formula:
% ee = [ (Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer) ] x 100
Visualizations
References
Application Note: Purification of Ethyl (R)-3-hydroxybutyrate by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl (R)-3-hydroxybutyrate is a valuable chiral building block in the synthesis of various pharmaceuticals, fine chemicals, and bioactive compounds.[1][2][3] Its stereochemical purity is often critical for the efficacy and safety of the final product. Column chromatography is a fundamental, widely used technique for the purification of such compounds from reaction mixtures.[4] This application note provides a detailed protocol for the purification of this compound using silica (B1680970) gel column chromatography, a method chosen for its efficiency in separating compounds based on polarity.[4][5]
Experimental Protocols
Materials and Reagents
-
Glassware: Chromatography column, round-bottom flasks, beakers, Erlenmeyer flasks, separatory funnel, TLC chambers, glass capillaries.
-
Equipment: Fume hood, rotary evaporator, TLC plate viewer (UV lamp), analytical balance.
-
Adsorbent (Stationary Phase): Silica gel (mesh size 230-400 is standard for flash chromatography).[4]
-
Solvents (Mobile Phase): n-Hexane (ACS grade), Ethyl Acetate (B1210297) (ACS grade).
-
Sample: Crude this compound mixture.
-
Analysis: TLC plates (silica gel 60 F254), Gas Chromatography (GC) system with a chiral column, TLC stain (e.g., potassium permanganate (B83412) solution).
Preparation for Chromatography
-
TLC Analysis of Crude Mixture:
-
Dissolve a small amount of the crude product in ethyl acetate.
-
Spot the solution onto a TLC plate.
-
Develop the plate in a TLC chamber using a hexane (B92381):ethyl acetate (7:3) solvent system.[5][6]
-
Visualize the spots under UV light and/or by staining with potassium permanganate.[6]
-
Calculate the Retention Factor (Rf) for the desired product and impurities to confirm the suitability of the chosen eluent system.
-
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column. Add a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial mobile phase (e.g., 9:1 hexane:ethyl acetate). The consistency should be pourable but not overly dilute.
-
Pour the slurry into the column in a single, continuous motion. Use a funnel to aid the process.
-
Gently tap the side of the column to dislodge any air bubbles and ensure even packing.
-
Open the stopcock to drain some solvent, allowing the silica gel to settle. The top of the silica bed should become flat and level.
-
Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Continuously add eluent to the column, ensuring the silica bed never runs dry.
-
Sample Loading and Elution
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase).
-
Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent to obtain a dry, free-flowing powder.
-
-
Loading the Sample:
-
Drain the solvent in the column until it is just level with the top layer of sand.
-
Carefully apply the prepared sample solution or the dry-loaded silica gel evenly onto the sand layer using a pipette or spatula.
-
Drain the solvent again until the sample has fully entered the adsorbent bed.
-
Gently add a small amount of fresh eluent to wash the sides of the column and ensure the entire sample is loaded onto the silica.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase (eluent).
-
Begin the elution process by opening the stopcock to achieve a steady drip rate. A common mobile phase for this compound is a mixture of hexane and ethyl acetate.[5][6]
-
Start with a lower polarity eluent (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 7:3 hexane:ethyl acetate) if necessary to elute the compound of interest. This is known as a step gradient.
-
Collect the eluate in sequentially numbered test tubes or flasks (fractions).
-
Analysis of Fractions
-
TLC Monitoring:
-
Spot samples from each collected fraction (or every few fractions) onto a TLC plate, alongside a spot of the original crude mixture.
-
Develop and visualize the TLC plate as described in step 2.1.
-
Identify the fractions containing the pure desired product (single spot with the correct Rf value).
-
-
Combining and Evaporation:
-
Combine the fractions identified as pure.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
-
Purity and Yield Determination:
-
Calculate the final yield of the purified product.
-
Confirm the chemical purity and, critically, the enantiomeric excess (ee) using Gas Chromatography (GC), often with a chiral column. For enhanced separation of enantiomers by GC, derivatization with an agent like trifluoroacetic anhydride (B1165640) may be performed.[7]
-
Data Presentation
The following table summarizes typical parameters and expected results for the column chromatography purification of this compound.
| Parameter | Description | Typical Value / Result | Reference |
| Stationary Phase | Adsorbent used for separation. | Silica Gel (230-400 mesh) | [4][5] |
| Mobile Phase (Eluent) | Solvent system used to move the sample through the column. | Hexane:Ethyl Acetate (Gradient from 9:1 to 7:3) | [5][6] |
| Sample Load | Amount of crude material per gram of silica gel. | 1:30 to 1:50 (e.g., 1g crude on 30-50g silica) | General Practice |
| TLC Rf Value | Retention factor of the pure product. | ~0.50 in Hexane:Ethyl Acetate (7:3) | [6] |
| Purity (Post-Column) | Purity assessed by analytical methods. | >98% (by GC) | |
| Optical Purity | Enantiomeric excess (ee) of the (R)-enantiomer. | >99% (by chiral GC) | |
| Recovery / Yield | Percentage of the desired product recovered after purification. | 80-95% (Varies with crude purity) | General Practice |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the purification of this compound using column chromatography.
Caption: Workflow for Column Chromatography Purification.
Parameter Relationship Diagram
This diagram shows the logical relationships between key chromatographic parameters and the separation outcome.
Caption: Key Parameter Interactions in Chromatography.
References
Application Notes and Protocols: Purification of Ethyl (R)-3-hydroxybutyrate by Vacuum Distillation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the purification of Ethyl (R)-3-hydroxybutyrate via vacuum distillation. This method is critical for obtaining the high-purity material required for pharmaceutical synthesis and other sensitive applications.
Introduction
This compound is a valuable chiral building block in the synthesis of various biologically active compounds and fine chemicals.[1][2][3] Its purity is paramount for successful downstream applications, necessitating an efficient and reliable purification method. Vacuum distillation is the preferred technique for purifying this compound, as it allows for distillation at lower temperatures, preventing thermal degradation of the compound. This document outlines the distillation conditions, provides a detailed experimental protocol, and summarizes key physical data.
Data Presentation
The following table summarizes the reported boiling points of this compound at various reduced pressures, which are critical parameters for setting up the distillation process.
| Boiling Point (°C) | Pressure (mmHg) | Reference |
| 75-76 | 12 | [1] |
| 93-95 | 5 | |
| 56-58 | 11 | |
| 185 | 760 (Atmospheric) | [4] |
Physical Properties:
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O₃ | [5] |
| Molecular Weight | 132.16 g/mol | [5] |
| Density | 1.017 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.42 | [1] |
| Optical Activity [α]20/D | -46° (c = 1 in chloroform) |
Experimental Protocol: Vacuum Fractional Distillation
This protocol details the purification of crude this compound using vacuum fractional distillation.
Materials and Equipment:
-
Crude this compound
-
Round-bottom flask (distilling flask)
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer adapter
-
Condenser
-
Receiving flasks (multiple, appropriately sized)
-
Vacuum adapter
-
Vacuum pump with a cold trap
-
Heating mantle with a stirrer
-
Magnetic stir bar or boiling chips
-
Thermometer
-
Manometer
-
Glass wool for insulation
-
Standard laboratory glassware and clamps
Procedure:
-
Preparation of the Crude Material:
-
Ensure the crude this compound is free of any aqueous phase. If necessary, dry the organic extract over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate and filter.[6][7]
-
Remove any low-boiling solvents under reduced pressure using a rotary evaporator.[6]
-
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus as shown in the workflow diagram. Ensure all glass joints are properly sealed with vacuum grease.
-
Place the crude this compound and a magnetic stir bar or boiling chips into the distilling flask. Do not fill the flask more than two-thirds full.
-
Wrap the fractionating column and distillation head with glass wool or aluminum foil to ensure adiabatic conditions, which is crucial for efficient fractionation.[8][9]
-
Position the thermometer bulb so that the top of the bulb is level with the bottom of the side arm leading to the condenser.[9] This ensures an accurate reading of the vapor temperature as it enters the condenser.
-
Connect the condenser to a circulating cold water supply.
-
Connect the vacuum adapter to the vacuum pump via a cold trap. The cold trap is essential to protect the pump from corrosive vapors.
-
-
Distillation Process:
-
Turn on the cooling water to the condenser.
-
Begin stirring the contents of the distilling flask.
-
Gradually apply the vacuum, reducing the pressure to the desired level (e.g., 12 mmHg).
-
Slowly heat the distilling flask using the heating mantle.
-
Observe the temperature as the liquid begins to boil and the vapor rises through the fractionating column.
-
Collect any initial low-boiling impurities as a forerun in the first receiving flask and discard.
-
When the temperature at the distillation head stabilizes at the boiling point of this compound at the applied pressure (e.g., 75-76 °C at 12 mmHg), switch to a clean receiving flask to collect the main fraction.[1]
-
Maintain a slow and steady distillation rate for optimal separation. A high distillation rate can lead to poor separation efficiency.[8]
-
Monitor the temperature throughout the distillation. A significant drop in temperature indicates that the main component has distilled over. A sharp rise in temperature indicates the presence of higher-boiling impurities.
-
Stop the distillation before the distilling flask boils to dryness to avoid the potential for peroxide formation and explosion.[9]
-
-
Shutdown and Product Recovery:
-
Remove the heating mantle and allow the system to cool to room temperature.
-
Slowly and carefully vent the system to atmospheric pressure.
-
Dismantle the apparatus and transfer the purified this compound to a clean, labeled storage container.
-
Determine the yield and assess the purity of the distilled product using appropriate analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Visualization of the Purification Workflow
The following diagram illustrates the logical workflow for the purification of this compound by vacuum distillation.
References
- 1. This compound | 24915-95-5 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. ethyl 3-hydroxybutyrate [stenutz.eu]
- 5. This compound, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 6. prepchem.com [prepchem.com]
- 7. Preparation method of high-purity ethyl 4-chloro-3-hydroxybutyrate - Eureka | Patsnap [eureka.patsnap.com]
- 8. youtube.com [youtube.com]
- 9. digitalcommons.xula.edu [digitalcommons.xula.edu]
Application Notes and Protocols: Synthesis of Statin Side Chains Using Ethyl (R)-3-hydroxybutyrate and its Precursors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of key chiral side chains for statin drugs, with a focus on the application of ethyl (R)-3-hydroxybutyrate and, more prominently, its precursor, ethyl (R)-4-cyano-3-hydroxybutyrate. While direct, large-scale industrial synthesis from this compound is less documented, this document outlines a feasible synthetic pathway. Additionally, it provides detailed protocols for the more prevalent and efficient chemoenzymatic methods starting from alternative precursors.
Introduction
Statins are a class of lipid-lowering medications that inhibit the enzyme HMG-CoA reductase, playing a crucial role in the management of hypercholesterolemia.[1] A key structural feature of many synthetic statins, such as atorvastatin (B1662188) and rosuvastatin, is a chiral 3,5-dihydroxyheptanoate or -heptenoate side chain. The stereochemistry of this side chain is critical for the drug's efficacy. This compound is a valuable chiral building block in organic synthesis.[2] Its application in the synthesis of statin side chains primarily involves its conversion into key intermediates like ethyl (R)-4-cyano-3-hydroxybutyrate. This intermediate is a cornerstone in the construction of the full statin side chain.[3]
This document details both a plausible synthetic route starting from this compound and the more established industrial chemoenzymatic methods for producing the crucial ethyl (R)-4-cyano-3-hydroxybutyrate intermediate.
Synthesis of Statin Side Chain Precursors
Synthetic Pathway from this compound
A viable, though less commonly documented, route for the synthesis of the key intermediate, ethyl (R)-4-cyano-3-hydroxybutyrate, begins with this compound. This pathway involves the protection of the hydroxyl group, reduction of the ester, activation of the resulting primary alcohol, and subsequent nucleophilic substitution with a cyanide source.
Diagram: Synthetic Pathway from this compound
Caption: Proposed synthesis of ethyl (R)-4-cyano-3-hydroxybutyrate.
Chemoenzymatic Synthesis of Ethyl (R)-4-cyano-3-hydroxybutyrate
Industrially, chemoenzymatic methods are favored for the synthesis of ethyl (R)-4-cyano-3-hydroxybutyrate due to their high enantioselectivity and efficiency. These methods often start from achiral precursors.
Diagram: Chemoenzymatic Synthesis Workflow
Caption: Common chemoenzymatic routes to the key intermediate.
Quantitative Data
The following tables summarize the quantitative data for the chemoenzymatic synthesis of ethyl (R)-4-cyano-3-hydroxybutyrate.
Table 1: Enzymatic Reduction of Ethyl 4-chloro-3-oxobutanoate and Subsequent Cyanation
| Enzyme System | Substrate Concentration | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| Carbonyl Reductase & HHDH | 200 g/L | 85 | >99 | [4] |
| Recombinant E. coli with KRED and HHDH | 1.7 M | 82 (isolated) | 99 |
Table 2: Nitrilase-Catalyzed Desymmetrization of 3-Hydroxyglutaronitrile
| Enzyme | Substrate Concentration | Conversion (%) | Enantiomeric Excess (ee%) | Reference |
| Wild-type Nitrilase | 3 M | 100 | 88 | |
| Mutant Nitrilase (Ala190His) | 3 M | 96 (isolated) | 98.5 |
Experimental Protocols
Protocol 1: Synthesis of Ethyl (R)-4-cyano-3-hydroxybutyrate from this compound (Proposed Route)
Step 1: Protection of the Hydroxyl Group
-
Dissolve this compound (1 eq.) in anhydrous dichloromethane (B109758) (DCM).
-
Add imidazole (1.5 eq.) to the solution and cool to 0 °C.
-
Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain ethyl (R)-3-(tert-butyldimethylsilyloxy)butyrate.
Step 2: Reduction of the Ester
-
To a solution of ethyl (R)-3-(tert-butyldimethylsilyloxy)butyrate (1 eq.) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, add lithium aluminum hydride (LiAlH₄, 1.5 eq.) portion-wise.
-
Stir the reaction at 0 °C for 2-4 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension and concentrate the filtrate to yield (R)-3-(tert-butyldimethylsilyloxy)butan-1-ol.
Step 3: Activation of the Primary Alcohol
-
Dissolve (R)-3-(tert-butyldimethylsilyloxy)butan-1-ol (1 eq.) in pyridine and cool to 0 °C.
-
Add p-toluenesulfonyl chloride (TsCl, 1.2 eq.) and stir at 0 °C for 4-6 hours.
-
Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the organic layer with cold dilute HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give (R)-3-(tert-butyldimethylsilyloxy)butyl-1-tosylate.
Step 4: Cyanation and Deprotection
-
Dissolve the tosylate (1 eq.) in dimethyl sulfoxide (B87167) (DMSO).
-
Add potassium cyanide (KCN, 2 eq.) and heat the mixture to 60-80 °C for 12-24 hours.
-
Cool the reaction, pour into water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Dissolve the crude nitrile in THF and add tetrabutylammonium (B224687) fluoride (B91410) (TBAF, 1.1 eq.). Stir at room temperature for 2-4 hours.
-
Concentrate the reaction mixture and purify by column chromatography to afford (R)-4-cyano-3-hydroxybutyronitrile.
-
Esterify the resulting cyanohydrin using standard Fischer esterification conditions (ethanol, catalytic sulfuric acid) to yield ethyl (R)-4-cyano-3-hydroxybutyrate.
Protocol 2: Chemoenzymatic Synthesis of Ethyl (R)-4-cyano-3-hydroxybutyrate via Halohydrin Dehalogenase
This protocol is based on a two-step, one-pot enzymatic process.
Step 1: Asymmetric Reduction of Ethyl 4-chloro-3-oxobutanoate
-
Prepare a buffered aqueous solution (e.g., potassium phosphate (B84403) buffer, pH 7.0).
-
Add ethyl 4-chloro-3-oxobutanoate and a co-solvent such as toluene.
-
Add the recombinant ketoreductase enzyme and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase).
-
Stir the biphasic mixture at a controlled temperature (e.g., 25-30 °C) until complete conversion of the starting material is observed by GC or HPLC.
Step 2: Cyanation using Halohydrin Dehalogenase
-
To the reaction mixture from Step 1, add a solution of sodium cyanide. The pH of the aqueous phase should be maintained between 6 and 8.[1]
-
Add the recombinant halohydrin dehalogenase enzyme.
-
Stir the reaction at a controlled temperature (e.g., 25-30 °C) and monitor the formation of ethyl (R)-4-cyano-3-hydroxybutyrate.
-
Upon completion, acidify the reaction mixture to pH 2-3 with sulfuric acid.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by distillation or column chromatography.
Protocol 3: Synthesis of the Atorvastatin Side Chain from Ethyl (R)-4-cyano-3-hydroxybutyrate
This protocol outlines the subsequent steps to form the protected diol side chain of atorvastatin.
Step 1: Acetonide Protection
-
To a solution of ethyl (R)-4-cyano-3-hydroxybutyrate in 2,2-dimethoxypropane, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Stir at room temperature for 2-4 hours.
-
Neutralize the acid with a base (e.g., triethylamine) and concentrate under reduced pressure.
-
Purify the resulting acetonide-protected cyanohydrin.
Step 2: Blaise Reaction
-
Prepare a Reformatsky reagent from ethyl bromoacetate (B1195939) and activated zinc.
-
Add the acetonide-protected cyanohydrin to the Reformatsky reagent in THF at a low temperature.
-
After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate.
Step 3: Diastereoselective Reduction
-
Dissolve the β-ketoester from the previous step in a mixture of THF and methanol.
-
Cool the solution to -78 °C and add diethyl(methoxy)borane.
-
Add sodium borohydride (B1222165) portion-wise and stir for several hours at low temperature.
-
Work up the reaction to yield the protected syn-diol side chain of atorvastatin.
Logical Relationships and Workflows
Diagram: Decision Workflow for Statin Side Chain Synthesis
Caption: Decision-making process for selecting a synthetic route.
Conclusion
While the direct application of this compound in the large-scale synthesis of statin side chains is not as extensively documented as other methods, it represents a viable route through chemical transformations. The more prevalent industrial methods leverage the power of biocatalysis to achieve high enantioselectivity and yields, typically starting from achiral precursors to generate the key intermediate, ethyl (R)-4-cyano-3-hydroxybutyrate. The protocols and data presented here provide researchers and drug development professionals with a comprehensive overview of the available synthetic strategies for these critical pharmaceutical building blocks.
References
- 1. WO2014075447A1 - Biological preparation method of ethyl (r)-4-cyano-hydroxybutanoate - Google Patents [patents.google.com]
- 2. (Open Access) Preparation of Ethyl (R)-(-)-4-Cyano-3-hydroxybutyrate (2009) | Jiang Cheng-jun | 1 Citations [scispace.com]
- 3. US8372608B2 - Processes for making [R]-ethyl 4-cyano-3 hydroxybutyric acid - Google Patents [patents.google.com]
- 4. Synthesis of ethyl (R)-4-cyano-3-hydroxybutyrate in high concentration using a novel halohydrin dehalogenase HHDH-PL from Parvibaculum lavamentivorans DS-1 - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for High-Yield Ethyl (R)-3-Hydroxybutyrate Production via Fed-Batch Fermentation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-yield production of (R)-3-hydroxybutyrate ((R)-3HB), the key precursor for Ethyl (R)-3-hydroxybutyrate, using fed-batch fermentation strategies with recombinant Escherichia coli. The subsequent esterification of (R)-3HB to its ethyl ester is a downstream chemical process not covered in this fermentation guide.
Introduction
(R)-3-hydroxybutyrate is a valuable chiral building block for the synthesis of various fine chemicals and pharmaceuticals. Microbial fermentation, particularly high-density cell culture using fed-batch strategies, offers a promising and sustainable route for its production. Recombinant E. coli is a commonly used host due to its rapid growth, well-understood genetics, and ease of manipulation. This document outlines optimized fed-batch fermentation protocols to achieve high titers, yields, and productivities of (R)-3-hydroxybutyrate.
Data Presentation: Comparative Production of (R)-3-Hydroxybutyrate Precursors
The following tables summarize quantitative data from various fed-batch fermentation strategies for producing poly(3-hydroxybutyrate) (PHB), a polymer of (R)-3-hydroxybutyrate, and (R)-3-hydroxybutyrate (3HB) monomer. These results highlight the potential for achieving high product concentrations and productivities.
Table 1: Fed-Batch Fermentation of Recombinant E. coli for PHB Production
| Strain | Feeding Strategy | Carbon Source | Final Cell Concentration (g/L) | PHB Concentration (g/L) | PHB Content (wt%) | Productivity (g/L/h) | Reference |
| E. coli CGSC 4401 (pJC4) | pH-stat with DOC control | Whey solution (lactose) | 119.5 | 96.2 | 80.5 | 2.57 | [1] |
| E. coli K24K | Fed-batch | Whey and corn steep liquor | 70.1 | 51.1 | 72.9 | 2.13 | [2][3] |
| Filamentation-suppressed E. coli | pH-stat | Defined medium | ~170 | 157 | ~92 | 3.2 | [4] |
Table 2: Fed-Batch Fermentation of Recombinant E. coli for (R)-3-Hydroxybutyrate (3HB) Production
| Strain | Limiting Nutrient | Final 3HB Concentration (g/L) | Volumetric Productivity (g/L/h) | Reference |
| E. coli BL21 derivative | Nitrogen | 16.3 | 1.52 | [5] |
| E. coli AF1000 derivative | Nitrogen | 7.1 | 0.51 | [5] |
| E. coli with improved cofactor supply | Nitrogen | 12.7 | 0.42 | [6] |
| E. coli under phosphate (B84403) limitation | Phosphate | - | 1.5 | [7] |
Signaling Pathways and Experimental Workflows
Metabolic Pathway for (R)-3-Hydroxybutyrate Production in Recombinant E. coli
Caption: Metabolic pathway for (R)-3-hydroxybutyrate production from glucose in recombinant E. coli.
General Workflow for Fed-Batch Fermentation
Caption: General workflow of a fed-batch fermentation process for producing (R)-3-hydroxybutyrate.
Experimental Protocols
Protocol 1: High-Density Fed-Batch Fermentation of Recombinant E. coli for PHB Production
This protocol is based on the strategy for high-cell-density culture of recombinant E. coli harboring the R. eutropha PHA biosynthesis genes.[1]
1. Inoculum Preparation a. Prepare a seed culture by inoculating a single colony of the recombinant E. coli strain into a flask containing Luria-Bertani (LB) medium supplemented with the appropriate antibiotic. b. Incubate at 37°C with shaking at 200 rpm for 12-16 hours. c. Use this seed culture to inoculate the fermenter.
2. Fermenter Setup and Batch Culture a. Prepare the batch medium in the fermenter. A defined medium (MR medium) supplemented with a carbon source like whey powder (e.g., 40 g/L) can be used.[1] b. The trace metal solution should contain (per liter of 5 M HCl): 10 g of FeSO₄·7H₂O, 2 g of CaCl₂, 2.2 g of ZnSO₄·7H₂O, 0.5 g of MnSO₄·4H₂O, 1 g of CuSO₄·5H₂O, 0.1 g of (NH₄)₆Mo₇O₂₄·4H₂O, and 0.02 g of Na₂B₄O₇·10H₂O.[1] c. Inoculate the fermenter with the seed culture (e.g., 5% v/v). d. Maintain the culture at 30°C and control the pH at 6.8-7.0 using an alkaline solution (e.g., NH₄OH). e. Maintain the dissolved oxygen (DO) level at a setpoint (e.g., 30-40% of air saturation) by controlling the agitation speed and airflow rate.
3. Fed-Batch Strategy a. Prepare a highly concentrated feeding solution. For example, a whey solution containing 280 g/L of lactose (B1674315) equivalent, supplemented with MgSO₄·7H₂O (e.g., 6 g/L).[1] b. Initiate the feeding when the initial carbon source in the batch medium is nearly depleted, which can be indicated by a sharp increase in the DO level. c. Employ a pH-stat feeding strategy, where the feeding solution is added in response to a pH increase caused by the depletion of the carbon source. d. To enhance PHB accumulation, the DO level can be decreased stepwise during the production phase (e.g., from 40% to 30% and then to 15%).[1]
4. Harvesting and Analysis a. Harvest the cells by centrifugation when the desired cell density or PHB concentration is reached. b. Analyze the cell dry weight (CDW) and PHB concentration using standard methods such as lyophilization and gas chromatography.
Protocol 2: Nitrogen-Limited Fed-Batch Fermentation for (R)-3-Hydroxybutyrate Production
This protocol is adapted from studies focusing on producing the 3HB monomer by limiting nitrogen in the culture medium.[5][6]
1. Inoculum and Batch Medium a. Prepare the inoculum as described in Protocol 1. b. The batch medium should be a defined mineral salt medium with glucose as the carbon source and a limiting concentration of the nitrogen source (e.g., 2 g/L of ammonium (B1175870) sulfate).[7] For phosphate-limited fed-batch, the initial concentration of KH₂PO₄ can be set to 0.3 g/L.[7]
2. Fermentation and Feeding a. Start the batch culture under controlled conditions (e.g., 37°C, pH 7.0). b. Prepare a concentrated feed solution containing the primary carbon source (e.g., 500 g/kg of glucose).[7] c. When the initial nitrogen source is depleted (indicated by a halt in growth and a rise in DO), initiate the glucose feed to maintain it in excess. This uncouples growth from product formation. d. The pH can be controlled using NaOH instead of NH₄OH to maintain nitrogen limitation.[7]
3. Product Recovery a. (R)-3-hydroxybutyrate is often naturally exported to the medium due to the inherent hydrolysis of 3-hydroxybutyryl-CoA.[6] b. The supernatant can be collected after cell removal by centrifugation for the purification of (R)-3-hydroxybutyrate.
Concluding Remarks
The choice of the fed-batch strategy, including the specific feeding regime (e.g., pH-stat, DO-stat, or nutrient limitation) and the composition of the feed medium, is critical for achieving high-yield production of (R)-3-hydroxybutyrate. The protocols provided here, derived from successful research studies, offer a solid foundation for developing and optimizing the fermentation process. For the final production of this compound, the recovered (R)-3-hydroxybutyrate will need to undergo a subsequent esterification step. Researchers should consider the specific characteristics of their recombinant strain and production goals when tailoring these protocols for their applications.
References
- 1. Production of Poly(3-Hydroxybutyrate) by Fed-Batch Culture of Recombinant Escherichia coli with a Highly Concentrated Whey Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Recombinant Escherichia coli Strain Tailored for the Production of Poly(3-Hydroxybutyrate) from Agroindustrial By-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Recombinant Escherichia coli Strain Tailored for the Production of Poly(3-Hydroxybutyrate) from Agroindustrial By-Products - CONICET [bicyt.conicet.gov.ar]
- 4. Production of poly(3-hydroxybutyrate) by fed-batch culture of filamentation-suppressed recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of engineered Escherichia coli AF1000 and BL21 strains for (R)-3-hydroxybutyrate production in fed-batch cultivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Increasing the production of (R)-3-hydroxybutyrate in recombinant Escherichia coli by improved cofactor supply - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl (R)-3-hydroxybutyrate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl (R)-3-hydroxybutyrate, a critical chiral intermediate in the pharmaceutical industry.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of this compound
Question: My reaction is resulting in a low yield of the desired (R)-enantiomer. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors related to both biocatalytic and chemical synthesis methods. Here’s a systematic approach to troubleshoot this issue:
For Biocatalytic Methods (e.g., using enzymes like lipases or reductases):
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Sub-optimal Reaction Conditions: Enzyme activity is highly sensitive to the reaction environment.
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pH: Ensure the pH of the reaction medium is optimal for the specific enzyme being used. For instance, some carbonyl reductase reactions show maximum yield at a pH of 6.5.
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Temperature: The reaction temperature should be set to the enzyme's optimum. For many common enzymes used in this synthesis, this is around 30°C.
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Co-substrate/Cofactor Imbalance: In reductase-catalyzed reactions, the concentration of the co-substrate (like glucose for cofactor regeneration) and the cofactor (like NADP+) is critical. An imbalance can limit the reaction rate and overall yield. Experiment with varying the ratios of co-substrate and cofactor to the primary substrate.[1]
-
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Enzyme Inhibition: The enzyme may be inhibited by the substrate or the product, especially at high concentrations.
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Substrate Feeding: Instead of adding all the substrate at the beginning, a fed-batch strategy can maintain a low substrate concentration, mitigating inhibition and improving yield.
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In Situ Product Removal: If product inhibition is suspected, consider methods for in situ removal of this compound from the reaction medium.
-
-
Poor Substrate Solubility: The substrate, ethyl acetoacetate (B1235776), has limited solubility in aqueous systems, which can limit its availability to the enzyme.
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Co-solvents: The addition of biocompatible co-solvents or ionic liquids can enhance the solubility of ethyl acetoacetate and improve the reaction yield.[2][3][4] For example, using choline (B1196258) chloride/glutathione (ChCl/GSH) as a co-solvent has been shown to significantly increase the space-time yield.[2][3][4]
-
-
Mass Transfer Limitations: If using immobilized enzymes or whole cells, the reaction rate may be limited by the diffusion of substrate and product.
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Agitation: Ensure adequate mixing to minimize diffusion barriers.
-
Bead Size: If using immobilized enzymes, optimizing the particle size of the support can improve diffusion.
-
For Chemical Synthesis Methods (e.g., asymmetric hydrogenation):
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Catalyst Activity: The catalyst may be deactivated or used in insufficient amounts.
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Catalyst Loading: Ensure the correct catalyst loading is used as specified in the protocol.
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Catalyst Purity: Use a high-purity catalyst and handle it under appropriate inert conditions if it is air or moisture sensitive.
-
-
Reaction Conditions:
-
Temperature and Pressure: Asymmetric hydrogenation reactions are often sensitive to temperature and hydrogen pressure. Ensure these parameters are carefully controlled.
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Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. Ensure the solvent is of appropriate grade and dry if required.
-
-
Side Reactions: Undesired side reactions can consume starting material and reduce the yield.
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Reaction Monitoring: Monitor the reaction progress using techniques like TLC or GC to identify the formation of byproducts and optimize reaction time.
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Issue 2: Low Enantiomeric Excess (e.e.) of the (R)-Enantiomer
Question: The enantiomeric excess of my this compound is below the desired level. How can I improve the stereoselectivity of my synthesis?
Answer: Achieving high enantiomeric excess is crucial for the utility of this compound. Here are strategies to enhance stereoselectivity:
For Biocatalytic Methods:
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Enzyme Selection: The choice of enzyme is the most critical factor for stereoselectivity.
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Screening: Screen a variety of enzymes (e.g., different lipases or carbonyl reductases) to find one with high enantioselectivity for the desired (R)-product. For instance, a robust carbonyl reductase from Burkholderia gladioli (BgADH3) has demonstrated excellent activity and enantioselectivity for a similar substrate.[1]
-
-
Reaction Conditions Optimization:
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Temperature: Lowering the reaction temperature can sometimes improve enantioselectivity, although it may decrease the reaction rate.
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Substrate Concentration: In some cases, high substrate concentrations can negatively impact the enantioselectivity of the enzyme. A fed-batch approach can be beneficial.[1]
-
-
Kinetic Resolution Optimization: When using kinetic resolution with lipases like Candida antarctica lipase (B570770) B (CAL-B), the reaction must be stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for the unreacted starting material or the product.[5][6][7]
For Chemical Synthesis Methods:
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Chiral Catalyst/Ligand Choice: In asymmetric hydrogenation, the choice of the chiral ligand for the metal catalyst (e.g., Ru-BINAP) is paramount for achieving high enantioselectivity.[8]
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Ligand Screening: If enantioselectivity is low, consider screening different chiral ligands.
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-
Reaction Parameter Optimization:
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Solvent: The polarity and nature of the solvent can influence the chiral induction.
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Temperature: As with enzymatic reactions, lower temperatures often lead to higher enantiomeric excess.
-
-
Purification: If the enantiomeric excess after the reaction is not sufficiently high, it may be possible to enrich the desired enantiomer through techniques like chiral chromatography or crystallization of a diastereomeric derivative.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to produce this compound?
A1: The primary methods for synthesizing this compound include:
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Biocatalytic Asymmetric Reduction: This involves the reduction of ethyl acetoacetate using whole microbial cells (e.g., baker's yeast, E. coli) or isolated enzymes (carbonyl reductases/dehydrogenases).[2][3][4][9][10] This is a widely used method due to its high enantioselectivity and mild reaction conditions.
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Enzymatic Kinetic Resolution: This method starts with racemic ethyl 3-hydroxybutyrate (B1226725). An enzyme, typically a lipase like Candida antarctica lipase B (CAL-B), selectively acylates or hydrolyzes one of the enantiomers, allowing for the separation of the desired (R)-enantiomer.[5][7][11]
-
Chemical Asymmetric Synthesis: This approach often involves the asymmetric hydrogenation of ethyl acetoacetate using a chiral metal catalyst, such as Ruthenium-BINAP.[8]
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Synthesis from Biopolymers: this compound can be produced by the alcoholysis of polyhydroxybutyrate (B1163853) (PHB), a biopolymer produced by certain bacteria.[5][8]
Q2: How can I monitor the progress and determine the yield and enantiomeric excess of my reaction?
A2: The progress of the reaction, yield, and enantiomeric excess can be determined using chromatographic techniques:
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Gas Chromatography (GC): A chiral GC column is the most common method to separate and quantify the enantiomers of Ethyl 3-hydroxybutyrate and the starting material, ethyl acetoacetate. This allows for simultaneous determination of the conversion (yield) and the enantiomeric excess.
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High-Performance Liquid Chromatography (HPLC): Chiral HPLC can also be used for the separation and quantification of the enantiomers.
Q3: Are there any safety precautions I should be aware of during the synthesis?
A3: Yes, standard laboratory safety practices should always be followed. Specific considerations include:
-
Solvents: Many organic solvents used in these syntheses are flammable and may be toxic. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Reagents: Some reagents, like sodium borohydride (B1222165) used in certain chemical reductions, are reactive with water and should be handled with care.[12] Always consult the Safety Data Sheet (SDS) for all chemicals before use.
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Pressurized Reactions: Asymmetric hydrogenation reactions are often carried out under pressure. Ensure the equipment is properly rated and maintained for such operations.
Data Presentation
Table 1: Comparison of Biocatalytic Methods for this compound Synthesis
| Biocatalyst/Method | Substrate | Key Reaction Conditions | Yield | Enantiomeric Excess (e.e.) | Reference |
| Recombinant E. coli with Carbonyl Reductase | Ethyl acetoacetate | pH 7.2, use of ChCl/GSH ionic liquid co-solvent | >90% | >99% | [2][3][4] |
| Burkholderia gladioli Carbonyl Reductase (BgADH3) | Ethyl 4-chloro-3-oxobutanoate (analogous substrate) | pH 6.5, 30°C, glucose for cofactor regeneration | High conversion | 99.9% | [1] |
| Candida antarctica Lipase B (CAL-B) Kinetic Resolution | Racemic ethyl 3-hydroxybutyrate | Enantioselective acylation with isopropenyl acetate | 85-90% (for the acylated product) | 92% (for the acylated product) | [5][11] |
Table 2: Example of a Chemical Synthesis Method
| Method | Catalyst/Reagent | Key Reaction Conditions | Yield | Enantiomeric Excess (e.e.) | Reference |
| Asymmetric Reduction | L-(+)-tartaric acid / Sodium borohydride | THF solvent, -20°C | 59% | 79% | [12] |
Experimental Protocols
Protocol 1: Biocatalytic Asymmetric Reduction of Ethyl Acetoacetate using Recombinant E. coli
This protocol is a generalized procedure based on methods employing recombinant E. coli expressing a carbonyl reductase.[2][3][4]
-
Preparation of the Biocatalyst:
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Cultivate the recombinant E. coli strain expressing the desired carbonyl reductase and, if applicable, a cofactor regeneration enzyme (e.g., glucose dehydrogenase) in a suitable growth medium.
-
Induce protein expression according to the specific protocol for the expression system.
-
Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0). The resulting cell paste can be used directly or stored frozen.
-
-
Asymmetric Reduction Reaction:
-
In a temperature-controlled reactor, prepare a reaction mixture containing:
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Phosphate buffer (e.g., 0.1 M, pH 7.0).
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Recombinant E. coli cells (a predetermined amount, e.g., based on dry cell weight).
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Ethyl acetoacetate (the substrate). To mitigate substrate inhibition, a fed-batch approach is recommended.
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A co-substrate for cofactor regeneration (e.g., glucose or isopropanol).
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The cofactor (e.g., NADP+), if not sufficiently present in the cells.
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Optionally, a co-solvent like an ionic liquid (e.g., ChCl/GSH) to improve substrate solubility.[2][3][4]
-
-
Maintain the reaction at the optimal temperature (e.g., 30°C) with constant agitation.
-
Monitor the pH and adjust as necessary.
-
-
Work-up and Purification:
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After the reaction is complete (as determined by GC analysis), centrifuge the mixture to remove the cells.
-
Extract the supernatant with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified further by silica (B1680970) gel column chromatography if necessary.
-
Protocol 2: Enzymatic Kinetic Resolution of Racemic Ethyl 3-hydroxybutyrate using CAL-B
This protocol is based on the enantioselective acylation of racemic ethyl 3-hydroxybutyrate.[5][11]
-
Reaction Setup:
-
In a reaction vessel, combine racemic ethyl 3-hydroxybutyrate, an acyl donor (e.g., isopropenyl acetate), and immobilized Candida antarctica lipase B (e.g., Novozym 435). The reaction is often performed under solvent-free conditions.
-
Stir the mixture at a controlled temperature (e.g., 30-40°C).
-
-
Reaction Monitoring:
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC.
-
The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the acylated (R)-enantiomer and the remaining (S)-enantiomer.
-
-
Work-up and Separation:
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
The resulting mixture contains ethyl (R)-acetoxybutanoate, unreacted ethyl (S)-3-hydroxybutyrate, and the acyl donor.
-
Separate the components by distillation or column chromatography.
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The ethyl (R)-acetoxybutanoate can then be deacylated (e.g., by alcoholysis with ethanol (B145695) and CAL-B) to yield the final product, this compound.[5][11]
-
Visualizations
Caption: Experimental workflow for biocatalytic reduction.
Caption: Troubleshooting logic for low yield issues.
References
- 1. scispace.com [scispace.com]
- 2. Efficient asymmetric synthesis of this compound by recombinant Escherichia coli cells under high substrate loading using eco-friendly ionic liquids as cosolvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficient asymmetric synthesis of this compound by recombinant Escherichia coli cells under high substrate loading using eco-friendly ionic liquids as cosolvent | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Efficient synthesis of the ketone body ester (R)-3-hydroxybutyryl-(R)-3-hydroxybutyrate and its (S,S) enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. prepchem.com [prepchem.com]
Strategies to increase the enantioselectivity of Ethyl (R)-3-hydroxybutyrate production.
Technical Support Center: Production of Ethyl (R)-3-hydroxybutyrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enantioselective production of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for producing this compound with high enantioselectivity?
A1: The main strategies for achieving high enantioselectivity in this compound ((R)-EHB) production are enzymatic and chemo-catalytic methods.
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Enzymatic Methods: These are widely favored due to their high selectivity and mild reaction conditions. They can be further categorized into:
-
Whole-Cell Biocatalysis: Utilizes microorganisms such as Paracoccus denitrificans, Acetobacter sp., or recombinant Escherichia coli to reduce the substrate ethyl acetoacetate (B1235776) (EAA).[1][2]
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Isolated Enzyme Catalysis: Employs specific enzymes like carbonyl reductases or lipases (e.g., Candida antarctica lipase (B570770) B - CALB) for the asymmetric reduction of EAA or kinetic resolution of racemic EHB.[3][4][5]
-
-
Chemo-catalytic Methods: Involve the use of chiral catalysts for asymmetric hydrogenation of EAA. For instance, a modified nickel catalyst or a heterogeneous Ru-(R-Binap) catalyst can be used.[6]
Q2: What is a typical starting enantiomeric excess (e.e.) for enzymatic methods, and what is considered a successful level of optimization?
A2: The starting enantiomeric excess can vary significantly depending on the chosen biocatalyst and initial conditions. For some wild-type microorganisms, the initial e.e. might be moderate (e.g., 43.2% with a wild-type carbonyl reductase from Gluconobacter oxydans for a similar substrate).[7] A successful optimization is generally considered to achieve an enantiomeric excess of >95%, with many protocols reporting >99% e.e.
Q3: How can I improve the solubility of the substrate, ethyl acetoacetate, in an aqueous biotransformation system?
A3: The low water solubility of ethyl acetoacetate can be a limiting factor. The use of eco-friendly ionic liquids as co-solvents has been shown to enhance the solubility of EAA in aqueous buffer systems.[8][9] For example, choline (B1196258) chloride/glutathione (ChCl/GSH) and tetramethylammonium/cysteine ([TMA][Cys]) have been successfully used.[8][10] These ionic liquids can also improve the membrane permeability of recombinant E. coli cells, further boosting the catalytic reduction efficiency.[8][10]
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (e.e.) of this compound
Possible Cause 1.1: Presence of competing enzymes with opposite stereoselectivity.
-
Troubleshooting Tip: In whole-cell systems like baker's yeast, multiple reductases with opposing (R)- and (S)-selectivity can exist. Maintaining a low substrate concentration in the bioreactor can favor the (R)-specific enzymes, which often have a higher affinity for the substrate.[11] A fed-batch strategy for substrate addition is recommended to keep the substrate concentration low and constant.
Possible Cause 1.2: Sub-optimal reaction conditions.
-
Troubleshooting Tip: Systematically optimize reaction parameters such as pH, temperature, and buffer composition. For instance, in a whole-cell biocatalysis using recombinant E. coli, the optimal pH and temperature might be around 7.2 and 30-35°C, respectively.
Possible Cause 1.3: Inappropriate choice of biocatalyst.
-
Troubleshooting Tip: Screen different microorganisms or enzymes. For example, while some yeasts produce the (S)-enantiomer, microorganisms like Acetobacter sp. CCTCC M209061 are known to produce (R)-EHB with high enantioselectivity.[2] If using an isolated enzyme, consider protein engineering. For example, site-directed mutagenesis of a carbonyl reductase has been shown to significantly improve or even invert enantioselectivity.[7]
Issue 2: Low Yield and Productivity
Possible Cause 2.1: Substrate or product inhibition.
-
Troubleshooting Tip: High concentrations of the substrate (EAA) or the product ((R)-EHB) can inhibit the enzyme's activity. To mitigate this, a fed-batch approach for both the substrate and a co-substrate (like glucose for cofactor regeneration) can be employed.[1] Additionally, a two-phase system (e.g., water/organic solvent) can be used to extract the product from the aqueous phase as it is formed, reducing product inhibition.[12]
Possible Cause 2.2: Inefficient cofactor regeneration in whole-cell systems.
-
Troubleshooting Tip: Ensure an adequate supply of a co-substrate for cofactor (NADPH/NADH) regeneration. Glucose is a commonly used co-substrate. In some systems, like with Paracoccus denitrificans, the addition of nitrate (B79036) under anaerobic conditions can induce the asymmetric reduction of EAA.[1] Co-expression of a glucose dehydrogenase (GDH) alongside the carbonyl reductase in recombinant E. coli is a highly effective strategy for in-situ cofactor regeneration.[12][13]
Possible Cause 2.3: Poor mass transfer due to low substrate solubility.
-
Troubleshooting Tip: As mentioned in the FAQs, the use of ionic liquids as co-solvents can improve substrate solubility and overall productivity.[8][9][10]
Issue 3: Catalyst Instability and Reusability
Possible Cause 3.1: Enzyme denaturation or degradation.
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Troubleshooting Tip: Immobilize the enzyme on a solid support. Immobilized Candida antarctica lipase B (CALB), for example, has shown high stability and can be recycled for multiple batches.[3] For whole-cell catalysts, immobilization in materials like calcium alginate can also improve stability and ease of reuse.[14]
Possible Cause 3.2: Mechanical stress on the catalyst in stirred reactors.
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Troubleshooting Tip: For large-scale production using immobilized enzymes, a batchwise loop reactor system can be more suitable than a stirred tank reactor to avoid attrition of the enzyme particles.[3][15] In this setup, the reactants are circulated through a column containing the immobilized enzyme.[3]
Data Presentation: Comparison of Strategies
Table 1: Enzymatic Production of this compound
| Biocatalyst | Strategy | Substrate Conc. | Reaction Time | Yield | Enantiomeric Excess (e.e.) | Reference |
| Recombinant E. coli with Ionic Liquid | Whole-cell biocatalysis | 325 g/L (2.5 M) | Not specified | High space-time yield | Not specified | [9] |
| Paracoccus denitrificans | Whole-cell biocatalysis (fed-batch) | Intermittent addition | 104 h | 124 mM product | 88.7% | [1] |
| Acetobacter sp. CCTCC M209061 | Immobilized whole-cell biocatalysis | Not specified | Not specified | High | >99% | [2] |
| Candida antarctica lipase B (CALB) | Kinetic resolution (alcoholysis) | Not specified | Not specified | Total process: 73% | >96% | [3] |
| Engineered Carbonyl Reductase (GoCR mutant) | Isolated enzyme | Not specified | Not specified | Not specified | >99% (for R-HPBE) | [7] |
Table 2: Chemo-catalytic Production of this compound
| Catalyst | Strategy | Pressure | Temperature | Reaction Time | Yield | Enantiomeric Excess (e.e.) | Reference |
| Modified Nickel Catalyst | Asymmetric Hydrogenation | 9 MPa H₂ | 60°C | 20 h | Not specified | Not specified | [6] |
| Heterogeneous Ru-(R-Binap) | Asymmetric Hydrogenation | 4 MPa H₂ | 323 K (50°C) | 24 h | Not specified | Not specified | [6] |
Experimental Protocols & Visualizations
Protocol 1: Whole-Cell Bioreduction using Recombinant E. coli in an Ionic Liquid-Buffer System
This protocol is based on the efficient synthesis of (R)-EHB at high substrate loading using eco-friendly ionic liquids as cosolvents.[8][10]
Methodology:
-
Preparation of Recombinant Cells: Cultivate recombinant E. coli cells expressing a suitable carbonyl reductase. Harvest the cells by centrifugation and wash with a phosphate (B84403) buffer (e.g., 0.2 M, pH 7.2).
-
Preparation of Reaction Medium: Prepare a buffer system containing an ionic liquid. For example, a choline chloride/glutathione (ChCl/GSH, 1:1 molar ratio) or tetramethylammonium/cysteine ([TMA][Cys], 1:1 molar ratio) ionic liquid in a phosphate buffer.
-
Bioreduction: Suspend the recombinant E. coli cells in the ionic liquid-buffer system. Add the substrate, ethyl acetoacetate, at a high concentration (e.g., up to 325 g/L). For cofactor regeneration, isopropanol (B130326) can be added as a co-substrate.
-
Reaction Conditions: Maintain the reaction at an optimized temperature (e.g., 35°C) and pH (e.g., 7.2) with agitation.
-
Monitoring and Work-up: Monitor the progress of the reaction by analyzing samples using gas chromatography (GC). After the reaction is complete, separate the cells by centrifugation. Extract the product from the supernatant with an organic solvent (e.g., ethyl acetate), dry the organic phase, and concentrate it to obtain the crude product. Purify the product if necessary.
Caption: Workflow for this compound production using recombinant E. coli.
Protocol 2: Enzymatic Kinetic Resolution using Immobilized Candida antarctica Lipase B (CALB)
This protocol describes a two-step process for the production of both (R)- and (S)-EHB.[3]
Methodology:
Step 1: Production of (S)-EHB and (R)-enriched Ethyl-3-acetoxybutyrate (AEB)
-
Reaction Setup: In a solvent-free system, mix racemic EHB with vinyl acetate.
-
Enzymatic Acetylation: Use immobilized CALB as the catalyst. The lipase will selectively acetylate the (S)-enantiomer.
-
Reaction Monitoring: Monitor the reaction until approximately 60-70% conversion is achieved to ensure high enantiomeric excess of the remaining (R)-EHB and the produced (S)-AEB.
-
Separation: Separate the unreacted (R)-enriched EHB from the (S)-AEB by fractional distillation.
Step 2: Production of (R)-EHB
-
Reaction Setup: Subject the (R)-enriched ethyl-3-acetoxybutyrate (AEB) from Step 1 to alcoholysis with ethanol (B145695).
-
Enzymatic Alcoholysis: Use the same immobilized CALB as the catalyst. The lipase will catalyze the conversion of (R)-AEB to (R)-EHB.
-
Separation: Purify the (R)-EHB by fractional distillation.
Caption: Two-step kinetic resolution of racemic EHB using immobilized CALB.
Logical Diagram: Troubleshooting Low Enantioselectivity
Caption: Troubleshooting guide for low enantioselectivity in (R)-EHB production.
References
- 1. Asymmetric reduction of ethyl acetoacetate to this compound coupled with nitrate reduction by Paracoccus denitrificans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. afishman.net.technion.ac.il [afishman.net.technion.ac.il]
- 4. mdpi.com [mdpi.com]
- 5. Efficient synthesis of the ketone body ester (R)-3-hydroxybutyryl-(R)-3-hydroxybutyrate and its (S,S) enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. Towards the computational design and engineering of enzyme enantioselectivity: A case study by a carbonyl reductase from Gluconobacter oxydans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficient asymmetric synthesis of this compound by recombinant Escherichia coli cells under high substrate loading using eco-friendly ionic liquids as cosolvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficient asymmetric synthesis of this compound by recombinant Escherichia coli cells under high substrate loading using eco-friendly ionic liquids as cosolvent | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Biocatalytic synthesis of (S)-4-chloro-3-hydroxybutanoate ethyl ester using a recombinant whole-cell catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Carbonyl reductase identification and development of whole-cell biotransformation for highly efficient synthesis of (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Whole cells in enantioselective reduction of benzyl acetoacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Overcoming substrate inhibition in the enzymatic synthesis of Ethyl (R)-3-hydroxybutyrate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming substrate inhibition during the enzymatic synthesis of Ethyl (R)-3-hydroxybutyrate.
Frequently Asked Questions (FAQs)
Q1: What is substrate inhibition and why is it a problem in the synthesis of this compound?
A1: Substrate inhibition is a common phenomenon in enzyme kinetics where the reaction rate decreases at high substrate concentrations.[1] In the synthesis of this compound, the substrate, typically ethyl 4-chloro-3-oxobutanoate or a similar ketone, can bind to the active site of the carbonyl reductase in a non-productive manner at high concentrations, leading to a decrease in the overall reaction velocity and lower product yields.[1] This can be a significant bottleneck in scaling up the production for industrial applications.
Q2: What are the primary strategies to overcome substrate inhibition in this enzymatic reaction?
A2: The three main strategies to mitigate substrate inhibition are:
-
Fed-Batch Strategy: Gradually feeding the substrate into the reactor to maintain a low, optimal concentration.[2]
-
Enzyme Immobilization: Confining the enzyme to a solid support, which can alter its microenvironment and reduce the inhibitory effects of high substrate concentrations.
-
Protein Engineering: Modifying the enzyme's structure through techniques like site-directed mutagenesis to decrease its sensitivity to substrate inhibition.[3]
Q3: How does a fed-batch strategy work to reduce substrate inhibition?
A3: A fed-batch strategy involves the controlled addition of the substrate to the bioreactor over time. This approach prevents the accumulation of the substrate to inhibitory levels, maintaining a concentration that allows the enzyme to function at or near its maximum velocity.[2] By controlling the feed rate, it is possible to achieve high product titers that would not be possible in a simple batch reaction where all the substrate is added at the beginning.
Q4: Can enzyme immobilization completely eliminate substrate inhibition?
A4: While enzyme immobilization may not completely eliminate substrate inhibition in all cases, it can significantly reduce its effects. The immobilization matrix can create a microenvironment around the enzyme that may hinder the binding of a second substrate molecule to the inhibitory site. Additionally, mass transfer limitations within the support can help maintain a lower substrate concentration in the immediate vicinity of the enzyme.
Q5: What are the key considerations when choosing a strategy to overcome substrate inhibition?
A5: The choice of strategy depends on several factors, including the specific enzyme and substrate, the desired scale of production, and cost considerations.
-
Fed-batch systems are often effective and relatively straightforward to implement but require careful monitoring and control of the feeding rate.
-
Enzyme immobilization can improve enzyme stability and reusability, making it a cost-effective option for large-scale processes, but the immobilization process itself can sometimes lead to a loss of enzyme activity.
-
Protein engineering can provide a long-term solution by creating a more robust enzyme, but it is a more research-intensive and time-consuming approach.
Troubleshooting Guides
Issue 1: Low product yield despite using a high substrate concentration.
| Possible Cause | Troubleshooting Step |
| Substrate Inhibition | Implement a fed-batch strategy to maintain a low and stable substrate concentration. See Experimental Protocol 1 for a detailed procedure. |
| Product Inhibition | Consider in-situ product removal techniques, such as using a two-phase system to extract the product as it is formed. |
| Enzyme Instability | Immobilize the enzyme to enhance its stability under operational conditions. Refer to Experimental Protocol 2 . |
| Suboptimal Reaction Conditions | Optimize reaction parameters such as pH, temperature, and cofactor concentration. |
Issue 2: Difficulty in recovering and reusing the enzyme.
| Possible Cause | Troubleshooting Step |
| Enzyme is in free form | Immobilize the enzyme on a suitable carrier material. This facilitates easy separation of the enzyme from the reaction mixture and allows for its reuse in multiple batches. |
| Immobilized enzyme is leaching from the support | Choose a more robust immobilization method, such as covalent attachment, to ensure a stronger linkage between the enzyme and the support. |
Issue 3: The enzyme shows low activity or stability at the desired process temperature.
| Possible Cause | Troubleshooting Step |
| Inherent low thermostability of the wild-type enzyme | Use protein engineering techniques, such as site-directed mutagenesis, to introduce mutations that enhance the enzyme's thermal stability. See Experimental Protocol 3 for a general approach. |
| Denaturation due to harsh reaction conditions | Optimize the reaction buffer and consider the addition of stabilizing agents like glycerol (B35011) or sorbitol. |
Quantitative Data
Table 1: Comparison of Kinetic Parameters of Wild-Type and Mutant Carbonyl Reductases
| Enzyme | Mutation(s) | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) |
| Wild-Type ChKRED20 | - | Ethyl 4-chloro-3-oxobutanoate | - | - | - |
| Mutant M12 | Multiple mutations | 4-hydroxy-2-butanone (B42824) | 1.8 | 387.33 | 215.18 |
| Wild-Type CBR3 | - | Isatin (B1672199) | - | - | 0.018 µM-1min-1 |
| Mutant CBR3 | P230 and 9 other residues | Isatin | - | - | 5.7 µM-1min-1 |
Note: Direct comparative data for the same substrate under identical conditions is often not available in a single source. The data presented is illustrative of the improvements that can be achieved through protein engineering. The catalytic efficiency of the CBR3 mutant towards isatin was significantly higher than the wild-type.[4] The M12 mutant of ChKRED20 showed a more than four-fold improvement in catalytic frequency (kcat) compared to the wild-type when using 4-hydroxy-2-butanone as a substrate.[5]
Table 2: Effect of Fed-Batch Strategy on Poly(3-hydroxybutyrate) (PHB) Production (a related biopolymer)
| Fermentation Strategy | Final Cell Concentration (g/L) | Final PHB Concentration (g/L) | PHB Productivity (g/L/h) |
| Batch Culture | - | - | - |
| pH-Stat Fed-Batch | 119.5 | 96.2 | 2.57 |
Note: This data for a related biopolymer demonstrates the significant increase in product concentration and productivity that can be achieved with a fed-batch strategy compared to batch cultivation.[6]
Experimental Protocols
Experimental Protocol 1: Fed-Batch Synthesis of this compound
This protocol describes a fed-batch strategy to mitigate substrate inhibition.
-
Bioreactor Setup: Prepare a 1 L bioreactor with a working volume of 500 mL containing a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0), the carbonyl reductase, and the cofactor (NADPH or NADH).
-
Initial Substrate Addition: Add an initial, non-inhibitory concentration of ethyl 4-chloro-3-oxobutanoate to the reactor.
-
Feed Solution: Prepare a concentrated feed solution of ethyl 4-chloro-3-oxobutanoate in a suitable solvent.
-
Feeding Strategy:
-
Constant Feed: Start a continuous feed of the substrate solution at a pre-determined rate. The rate should be calculated to match the enzyme's consumption rate, thus maintaining a low steady-state substrate concentration.
-
DO-Stat Feed: Alternatively, use a dissolved oxygen (DO) stat feeding strategy. The feed is initiated when the DO level rises, indicating substrate limitation.
-
-
Monitoring: Monitor the substrate and product concentrations regularly using techniques like HPLC or GC. Adjust the feed rate as necessary to maintain the desired substrate level.
-
Termination: Stop the feed when the desired product concentration is reached or when the enzyme activity starts to decline significantly.
-
Product Recovery: Recover and purify the this compound from the reaction mixture.
Experimental Protocol 2: Immobilization of Carbonyl Reductase on Amino-Functionalized Resin
This protocol outlines a method for covalent immobilization of carbonyl reductase.
-
Resin Activation:
-
Wash amino-functionalized resin with a suitable buffer (e.g., 20 mM potassium phosphate, pH 8.0).
-
Activate the resin by incubating it with a 1% glutaraldehyde (B144438) solution for a specified time.
-
Wash the activated resin thoroughly with buffer to remove excess glutaraldehyde.
-
-
Enzyme Immobilization:
-
Prepare a solution of the purified carbonyl reductase in a suitable buffer (e.g., 0.1 M potassium phosphate, pH 7.0).
-
Add the activated resin to the enzyme solution and incubate with gentle agitation.
-
Monitor the immobilization process by measuring the protein concentration in the supernatant at regular intervals.
-
-
Washing: Once the immobilization is complete, wash the resin with buffer to remove any unbound enzyme.
-
Activity Assay: Determine the activity of the immobilized enzyme using a standard assay protocol.
-
Storage: Store the immobilized enzyme in a suitable buffer at 4°C.
Experimental Protocol 3: Site-Directed Mutagenesis of Carbonyl Reductase
This protocol provides a general workflow for introducing specific mutations into the carbonyl reductase gene to reduce substrate inhibition.
-
Primer Design: Design primers containing the desired mutation. The primers should be complementary to the template DNA and flank the mutation site.
-
PCR Amplification:
-
Perform PCR using a high-fidelity DNA polymerase, the template plasmid containing the wild-type carbonyl reductase gene, and the designed mutagenic primers.
-
The PCR reaction will generate copies of the plasmid containing the desired mutation.
-
-
Template Removal: Digest the PCR product with an enzyme that specifically cleaves the methylated template DNA (e.g., DpnI), leaving the newly synthesized, unmethylated (mutated) DNA intact.
-
Transformation: Transform the digested PCR product into competent E. coli cells.
-
Screening and Sequencing:
-
Plate the transformed cells on a selective medium and incubate to obtain colonies.
-
Select several colonies and isolate the plasmid DNA.
-
Sequence the plasmid DNA to confirm the presence of the desired mutation.
-
-
Protein Expression and Characterization:
-
Express the mutant protein in a suitable expression system.
-
Purify the mutant protein and characterize its kinetic properties (Km, kcat, and sensitivity to substrate inhibition) to evaluate the effect of the mutation.
-
Visualizations
Caption: Mechanism of substrate inhibition in carbonyl reductase.
Caption: Experimental workflow for a fed-batch synthesis.
Caption: Workflow for enzyme immobilization.
References
- 1. genscript.com [genscript.com]
- 2. A fed-batch strategy to produce high poly(3-hydroxybutyrate-co-3-hydroxyvalerate-co-4-hydroxybutyrate) terpolymer yield with enhanced mechanical properties in bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of the substrate-binding site of human carbonyl reductases CBR1 and CBR3 by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Production of Poly(3-Hydroxybutyrate) by Fed-Batch Culture of Recombinant Escherichia coli with a Highly Concentrated Whey Solution - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions in the chemical synthesis of Ethyl (R)-3-hydroxybutyrate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the chemical synthesis of Ethyl (R)-3-hydroxybutyrate. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound, categorized by the synthetic method.
Method 1: Enzymatic Kinetic Resolution of Racemic Ethyl 3-hydroxybutyrate (B1226725)
Q1: Low enantiomeric excess (ee) of the desired (R)-enantiomer is observed. What are the possible causes and solutions?
A1: Low enantiomeric excess is a common issue in kinetic resolutions. Several factors can contribute to this problem:
-
Incomplete Reaction: The resolution relies on the selective reaction of one enantiomer. If the reaction is not allowed to proceed to approximately 50% conversion, the separation of enantiomers will be inefficient.
-
Solution: Carefully monitor the reaction progress using techniques like chiral HPLC or GC to stop the reaction at the optimal conversion rate.
-
-
Enzyme Inhibition: The enzyme's activity can be inhibited by the substrate, product, or other components in the reaction mixture.
-
Solution: Perform the reaction in a suitable organic solvent to minimize substrate and product inhibition. Consider using immobilized enzymes, which can sometimes exhibit higher stability and reduced inhibition.
-
-
Non-selective Side Reactions: The acylating agent or other reagents might be reacting non-selectively with both enantiomers.
-
Solution: Ensure the purity of all reagents and solvents. Use a well-characterized and highly selective enzyme like Candida antarctica lipase (B570770) B (CAL-B).
-
Q2: An unexpected byproduct, ethyl trans-crotonate, is detected in the reaction mixture. How can its formation be minimized?
A2: The formation of ethyl trans-crotonate is often due to dehydration of the starting material or product, which can be catalyzed by acidic or basic impurities or high temperatures.[1][2]
-
Control pH: Ensure the reaction medium is neutral. Acidic or basic conditions can promote the elimination of the hydroxyl group.
-
Moderate Reaction Temperature: Avoid excessive heat. Enzymatic reactions should be carried out at the optimal temperature for the specific lipase used, typically between 30-45°C.
-
Purify Reagents: Use high-purity starting materials and solvents to avoid contaminants that could catalyze the dehydration reaction.
Method 2: Microbial Reduction of Ethyl Acetoacetate
Q1: The yield of this compound is low, and a significant amount of the (S)-enantiomer is produced.
A1: The stereoselectivity of microbial reductions can be influenced by several factors:
-
Microorganism Strain: Different yeast or bacterial strains possess reductases with varying stereoselectivities.
-
Solution: Screen different commercially available strains of baker's yeast (Saccharomyces cerevisiae) or other microorganisms known for producing the (R)-enantiomer.
-
-
Reaction Conditions: Factors such as pH, temperature, and substrate concentration can affect the activity and selectivity of the enzymes within the microorganism.[3]
-
Solution: Optimize reaction conditions. For example, the optimal pH for the reduction using certain yeasts is around 7.8, and the temperature is typically maintained at 30°C.[3]
-
-
Co-substrate Availability: The reduction process requires a cofactor, typically NADPH, which is regenerated by the microorganism's metabolism.
-
Solution: Ensure an adequate supply of a co-substrate like glucose to support cofactor regeneration.
-
Q2: The biocatalyst (microorganism) seems to become inactive over time, leading to a stalled reaction.
A2: Biocatalyst inactivation is a common challenge in whole-cell biotransformations.[3]
-
Substrate/Product Toxicity: High concentrations of the substrate (ethyl acetoacetate) or the product (this compound) can be toxic to the microorganisms.
-
Solution: Employ a fed-batch strategy where the substrate is added gradually to maintain a low, non-toxic concentration in the reaction medium.
-
-
Accumulation of Toxic Byproducts: The microorganism's metabolic activity can lead to the accumulation of other toxic byproducts, such as ethanol.
-
Solution: Consider using a two-phase system (e.g., aqueous/organic) to extract the product and toxic byproducts from the aqueous phase, thereby reducing their inhibitory effects on the cells.
-
Method 3: Synthesis from Poly-(R)-3-hydroxybutyrate (PHB)
Q1: During the transesterification of PHB, the formation of crotonate end-groups is observed, leading to a lower yield of the desired ester.
A1: Thermal degradation of PHB at elevated temperatures can lead to the formation of oligomers with crotonate end-groups through an elimination reaction.[4]
-
Optimize Reaction Temperature and Time: The transesterification should be conducted at the lowest effective temperature and for the minimum time required to achieve a good yield. For example, some procedures recommend 110°C.[5]
-
Use of a Catalyst: An appropriate catalyst can accelerate the desired transesterification reaction, allowing for lower reaction temperatures and shorter reaction times, thus minimizing thermal degradation. Acid catalysts like sulfuric acid are commonly used.[5]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound with high enantiomeric purity?
A1: Enzymatic methods, particularly the kinetic resolution of racemic ethyl 3-hydroxybutyrate using lipases like Candida antarctica lipase B (CAL-B), are widely employed due to their high selectivity and mild reaction conditions, often achieving enantiomeric excess (ee) values greater than 99%.[6][7]
Q2: How can I purify this compound from the reaction mixture?
A2: The purification method depends on the synthesis route and the impurities present. Common purification techniques include:
-
Distillation: Fractional distillation under reduced pressure is often used to separate the product from unreacted starting materials and lower-boiling byproducts.
-
Column Chromatography: Silica gel chromatography can be effective for removing non-volatile impurities and byproducts.
-
Extraction: Liquid-liquid extraction is useful for separating the product from water-soluble components, especially after microbial reductions.
Q3: Are there any safety precautions I should be aware of during the synthesis?
A3: Yes, standard laboratory safety practices should always be followed. Specific considerations include:
-
Flammable Solvents: Many organic solvents used in these syntheses are flammable. Work in a well-ventilated fume hood and away from ignition sources.
-
Corrosive Reagents: Acid catalysts like sulfuric acid are corrosive. Handle with appropriate personal protective equipment (gloves, goggles, lab coat).
-
Biohazards: When working with microorganisms, follow appropriate sterile techniques and biohazard disposal procedures.
Quantitative Data Summary
The following tables summarize typical quantitative data for different synthesis methods.
Table 1: Comparison of Synthesis Methods for this compound
| Synthesis Method | Starting Material | Typical Yield | Enantiomeric Excess (ee) | Key Byproducts/Side Reactions |
| Enzymatic Kinetic Resolution | Racemic Ethyl 3-hydroxybutyrate | ~40-48% (for the R-enantiomer)[6] | >90-99%[6][7] | Formation of ethyl trans-crotonate[1][2] |
| Microbial Reduction | Ethyl Acetoacetate | 82.6%[3] | >99%[3] | Formation of the (S)-enantiomer, biocatalyst inactivation[3] |
| Synthesis from PHB | Poly-(R)-3-hydroxybutyrate | Variable | High (maintains R-configuration) | Thermal degradation leading to crotonate end-groups[4] |
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of Racemic Ethyl 3-hydroxybutyrate
This protocol is a general guideline for the kinetic resolution using Candida antarctica lipase B (CAL-B).
-
Reaction Setup: In a round-bottom flask, dissolve racemic ethyl 3-hydroxybutyrate (1 equivalent) and an acylating agent (e.g., vinyl acetate, 1.5 equivalents) in a suitable organic solvent (e.g., hexane).
-
Enzyme Addition: Add immobilized CAL-B (e.g., Novozym 435) to the reaction mixture (typically 10-20% by weight of the substrate).
-
Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 30-45°C).
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by chiral GC or HPLC until approximately 50% conversion is reached.
-
Work-up: Once the desired conversion is achieved, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Purification: Remove the solvent under reduced pressure. The resulting mixture of acylated (R)-enantiomer and unreacted (S)-enantiomer can be separated by distillation or column chromatography. The acylated (R)-enantiomer can then be de-acylated to yield this compound.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic
References
- 1. afishman.net.technion.ac.il [afishman.net.technion.ac.il]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Transesterification of PHA to Oligomers Covalently Bonded with (Bio)Active Compounds Containing Either Carboxyl or Hydroxyl Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting guide for low conversion in the biocatalytic reduction of ethyl acetoacetate.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the biocatalytic reduction of ethyl acetoacetate (B1235776).
Troubleshooting Guide
Low conversion in the biocatalytic reduction of ethyl acetoacetate can stem from various factors. This section addresses specific issues in a question-and-answer format to help you identify and resolve the root cause of poor reaction performance.
Question: Why is my conversion of ethyl acetoacetate significantly lower than expected?
Answer: Low conversion can be attributed to several factors, ranging from suboptimal reaction conditions to enzyme inhibition. A systematic approach to troubleshooting is recommended. The following diagram illustrates a logical workflow to diagnose the issue.
Caption: Troubleshooting workflow for low conversion.
Question: What are the optimal reaction conditions for the biocatalytic reduction of ethyl acetoacetate?
Answer: The optimal conditions are highly dependent on the specific biocatalyst (e.g., baker's yeast, isolated enzyme). However, general guidelines can be provided.
| Parameter | Typical Range | Optimized Example (Baker's Yeast) | Optimized Example (Engineered E. coli) |
| pH | 6.0 - 8.5 | 7.2 | 7.0 |
| Temperature (°C) | 25 - 40 | 35 | 35 |
| Substrate Concentration (mM) | 10 - 1000 | 74 | 1000 |
| Biocatalyst Loading | Varies | 200 g/L (wet cells) | 60 mg/mL (wet cells) |
| Co-substrate for Cofactor Regeneration | Glucose, Ethanol, Isopropanol | Sucrose/Glucose | Glucose |
Data compiled from multiple sources indicating common experimental parameters.[1][2][3][4]
Question: How can I determine if my biocatalyst is inactive?
Answer: To assess the activity of your biocatalyst, you can perform a standard activity assay. This typically involves incubating the biocatalyst with a known concentration of ethyl acetoacetate and the necessary cofactor (NADH or NADPH) under optimal conditions and monitoring the rate of substrate consumption or product formation over a short period. A lack of activity could be due to improper storage, handling, or inactivation by contaminants.
Question: My reaction starts well but then stops before all the substrate is consumed. What could be the cause?
Answer: This is a common observation and can be due to several factors:
-
Cofactor Depletion: The reduction of ethyl acetoacetate requires a nicotinamide (B372718) cofactor (NADH or NADPH). If a cofactor regeneration system is not in place or is inefficient, the reaction will cease once the initial pool of cofactor is depleted.[5][6]
-
Product Inhibition: The product, ethyl (S)-3-hydroxybutanoate, can inhibit the enzyme at high concentrations.
-
pH Shift: The reaction can cause a change in the pH of the medium, moving it away from the enzyme's optimum. For instance, if a co-substrate like glucose is used for cofactor regeneration, the formation of gluconic acid can lower the pH.[4]
-
Substrate Inhibition: High concentrations of ethyl acetoacetate can be inhibitory to some enzymes.[7][8]
The following diagram illustrates the relationship between the main reaction and cofactor regeneration.
References
- 1. ethz.ch [ethz.ch]
- 2. omicsonline.org [omicsonline.org]
- 3. mdpi.com [mdpi.com]
- 4. Efficient biocatalytic stereoselective reduction of methyl acetoacetate catalyzed by whole cells of engineered E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Applying slow-release biocatalysis to the asymmetric reduction of ethyl 4-chloroacetoacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing pH and temperature for the enzymatic resolution of ethyl 3-hydroxybutyrate.
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the enzymatic resolution of ethyl 3-hydroxybutyrate (B1226725).
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic resolution of ethyl 3-hydroxybutyrate, providing potential causes and solutions in a question-and-answer format.
Question 1: Why is the conversion rate of my enzymatic reaction low?
Answer: Low conversion rates can stem from several factors related to reaction conditions and enzyme stability.
-
Suboptimal pH or Temperature: Enzymes have a narrow optimal range for pH and temperature. Deviating from these optima can significantly decrease enzyme activity.[1] It is crucial to determine the optimal conditions for the specific enzyme you are using.
-
Enzyme Inhibition: The substrate or product can inhibit the enzyme at high concentrations.
-
Poor Enzyme Stability: The enzyme may not be stable under the reaction conditions, leading to denaturation and loss of activity over time.[1]
-
Insufficient Reaction Time: The reaction may not have proceeded long enough to reach the desired conversion.
Solutions:
-
Optimize Reaction Conditions: Systematically vary the pH and temperature to identify the optimal range for your enzyme.
-
Substrate Concentration Optimization: Test a range of substrate concentrations to identify potential substrate inhibition.
-
Enzyme Immobilization: Immobilizing the enzyme can enhance its stability and reusability.
-
Time Course Study: Monitor the reaction over time to determine the point at which the conversion plateaus.
Question 2: How can I improve the enantioselectivity (enantiomeric excess, ee) of the reaction?
Answer: Achieving high enantioselectivity is critical for the successful resolution of chiral compounds.
-
Choice of Enzyme: The inherent enantioselectivity is a characteristic of the enzyme. Screening different enzymes is often the most effective approach. For instance, lipases from different microbial sources can exhibit varying selectivities.
-
Reaction Medium: The solvent can influence the enzyme's conformation and, consequently, its enantioselectivity.
-
Temperature: While a higher temperature may increase the reaction rate, it can sometimes negatively impact enantioselectivity.[1]
-
Acyl Donor: In transesterification reactions, the choice of acyl donor can significantly affect the enantioselectivity.
Solutions:
-
Enzyme Screening: Test a variety of commercially available lipases or other hydrolases.
-
Solvent Screening: Evaluate different organic solvents to find one that enhances enantioselectivity.
-
Temperature Optimization: Investigate the effect of a range of temperatures on both reaction rate and enantiomeric excess.
-
Varying the Acyl Donor: If applicable, experiment with different acyl donors (e.g., vinyl acetate, isopropenyl acetate).
Question 3: My enzyme activity appears to be decreasing over time or with reuse. What could be the cause?
Answer: Loss of enzyme activity, especially in batch reactions or upon reuse, is a common challenge.
-
Enzyme Denaturation: Extreme pH or temperature can cause irreversible denaturation of the enzyme.[1]
-
Product Inhibition: Accumulation of the product can inhibit the enzyme's activity.
-
Mechanical Stress: In stirred reactors, mechanical stress can lead to the physical breakdown of immobilized enzyme particles.[2][3]
-
Leaching: If the enzyme is immobilized, it might be leaching from the support material.
Solutions:
-
Immobilization: Covalent immobilization of the enzyme onto a solid support can significantly improve its stability and prevent leaching.
-
Reactor Design: For large-scale reactions, consider using a packed-bed or loop reactor instead of a stirred tank to minimize mechanical stress on the enzyme.[2][3]
-
Controlled Conditions: Ensure that the pH and temperature are tightly controlled throughout the reaction.
-
Washing Protocols: For immobilized enzymes, implement a gentle washing protocol between cycles to remove any adsorbed inhibitors.
Frequently Asked Questions (FAQs)
Q1: What types of enzymes are typically used for the resolution of ethyl 3-hydroxybutyrate?
A1: Lipases are the most commonly used enzymes for the kinetic resolution of ethyl 3-hydroxybutyrate. Lipases from Candida antarctica (especially Lipase B, CALB), Pseudomonas species, and porcine pancreas have been successfully employed.[2][3][4] Additionally, some proteases have also shown catalytic activity for this resolution.[5][6]
Q2: What are the typical optimal pH and temperature ranges for this reaction?
A2: The optimal pH and temperature are highly dependent on the specific enzyme being used. For many lipases, the optimal temperature is often in the range of 30-50°C. The optimal pH can vary from slightly acidic to slightly alkaline (pH 6-8). However, for some enzymes, the optimum can be outside this range. For example, one study using a protease from Streptomyces niveus reported an optimal pH of 9.5 and a temperature of 35°C.[5]
Q3: What analytical methods are used to monitor the reaction and determine enantiomeric excess?
A3: Chiral Gas Chromatography (GC) is the most common method for monitoring the progress of the reaction and determining the enantiomeric excess (ee) of the product and the remaining substrate.[2]
Q4: Is it better to perform the reaction in a solvent or under solvent-free conditions?
A4: Both approaches have been reported. Solvent-free systems can offer advantages such as higher volumetric productivity and a greener process.[2][3] However, using an organic solvent can sometimes improve enantioselectivity and facilitate product recovery. The choice depends on the specific enzyme and process requirements.
Q5: How can I separate the product from the unreacted substrate after the resolution?
A5: Fractional distillation is a common method for separating the resulting ethyl (S)-3-hydroxybutyrate from the unreacted ethyl (R)-3-hydroxybutyrate (or vice versa, depending on the enzyme's selectivity) and other reaction components.[2][3]
Experimental Protocols
Protocol 1: Determination of Optimal pH
This protocol outlines a method for determining the optimal pH for the enzymatic resolution of ethyl 3-hydroxybutyrate.
-
Prepare a series of buffers: Prepare a range of buffers with different pH values (e.g., citrate (B86180) buffer for pH 4-6, phosphate (B84403) buffer for pH 6-8, Tris-HCl for pH 8-9, and glycine-NaOH for pH 9-10).
-
Set up reaction vials: For each pH to be tested, prepare a reaction vial containing:
-
Buffer of the specific pH.
-
Racemic ethyl 3-hydroxybutyrate (substrate).
-
Enzyme (e.g., lipase).
-
-
Incubate the reactions: Place the vials in a temperature-controlled shaker and incubate at a constant temperature (e.g., 35°C) for a defined period (e.g., 1 hour).
-
Stop the reaction: Quench the reaction by adding a suitable solvent (e.g., ethyl acetate) and vortexing.
-
Analyze the samples: Analyze the organic phase by chiral GC to determine the conversion rate and enantiomeric excess.
-
Plot the results: Plot the enzyme activity (or conversion) against the pH to identify the optimal pH.
Protocol 2: Determination of Optimal Temperature
This protocol describes a method to find the optimal temperature for the enzymatic reaction.
-
Prepare the reaction mixture: Prepare a master mix containing the buffer at the optimal pH (determined from Protocol 1), the racemic substrate, and the enzyme.
-
Set up reaction vials: Aliquot the master mix into several reaction vials.
-
Incubate at different temperatures: Place each vial in a shaker set to a different temperature (e.g., 25°C, 30°C, 35°C, 40°C, 45°C, 50°C).
-
Incubate for a fixed time: Allow the reactions to proceed for a predetermined duration.
-
Stop and analyze: Stop the reactions and analyze the samples by chiral GC as described in Protocol 1.
-
Plot the results: Plot the enzyme activity (or conversion) against the temperature to determine the optimal temperature.
Data Presentation
Table 1: Optimal pH and Temperature for Different Enzymes in the Resolution of Ethyl 3-Hydroxybutyrate
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Reference |
| Protease from Streptomyces niveus SCSIO 3406 | 9.5 | 35 | [5] |
| Candida antarctica Lipase B (CALB) | Not specified | 35-45 | [2] |
| Esterase from Pseudomonas oryzihabitans HUP022 | 9.5 | 40 | [7] |
Visualizations
Caption: Workflow for Determining Optimal pH.
Caption: Troubleshooting Logic for Optimization.
References
- 1. How to Optimize Temperature and pH for Enzyme Activity [synapse.patsnap.com]
- 2. afishman.net.technion.ac.il [afishman.net.technion.ac.il]
- 3. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Effect of solvent choice on the stereoselectivity of Ethyl (R)-3-hydroxybutyrate synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl (R)-3-hydroxybutyrate, with a specific focus on the impact of solvent choice on stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the solvent in the stereoselective synthesis of this compound?
A1: The solvent plays a multifaceted role in the stereoselective synthesis of this compound. Primarily, it solubilizes the substrate (ethyl acetoacetate) and the catalyst (whether it's a chemical catalyst or a biocatalyst like an enzyme or whole cells). Furthermore, the solvent can influence the conformation of the catalyst and the transition state of the reaction, thereby directly impacting the stereochemical outcome. In biocatalysis, solvents can also affect the permeability of cell membranes and the activity and stability of enzymes.
Q2: How does solvent polarity affect the enantiomeric excess (e.e.)?
A2: The relationship between solvent polarity and enantiomeric excess is complex and highly dependent on the specific catalytic system. In some cases, polar solvents may enhance stereoselectivity by stabilizing a more ordered transition state. Conversely, non-polar solvents might be preferable for other catalytic systems. For instance, in biocatalytic reductions, the hydrophobicity of the solvent (often measured by log P) can significantly influence enzyme activity and stability. It is crucial to perform solvent screening to determine the optimal conditions for a specific catalyst.
Q3: Are there greener solvent alternatives for this synthesis?
A3: Yes, there is a growing interest in using more environmentally friendly solvents. Ionic liquids (ILs) and deep eutectic solvents (DES) have been investigated as co-solvents in the biocatalytic reduction of ethyl acetoacetate (B1235776).[1] These solvents can enhance substrate solubility and improve reaction efficiency.[1] Additionally, biphasic systems using a minimal amount of an organic solvent with an aqueous phase containing the biocatalyst are a common strategy to improve sustainability and simplify product recovery.
Q4: Can the choice of solvent affect the reaction rate as well as the stereoselectivity?
A4: Absolutely. The solvent can significantly impact the reaction rate. A solvent that provides good solubility for both the substrate and the catalyst will generally lead to a higher reaction rate. However, the solvent that gives the highest rate may not always provide the best stereoselectivity. Therefore, a balance must often be struck between reaction speed and enantiomeric purity.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (e.e.)
| Possible Cause | Troubleshooting Steps |
| Suboptimal Solvent Choice | 1. Screen a range of solvents with varying polarities and properties. Start with commonly used solvents like isopropanol, ethanol, methanol, THF, and toluene. For biocatalytic systems, consider biphasic systems with solvents like hexane (B92381) or ethyl acetate. 2. Consult the literature for your specific catalyst system. Different catalysts (e.g., Ru-BINAP, baker's yeast, recombinant enzymes) have different solvent preferences. 3. If using a biocatalyst in an aqueous system, consider adding a co-solvent. Ionic liquids or deep eutectic solvents can sometimes improve stereoselectivity.[1] |
| Incorrect Reaction Temperature | 1. Optimize the reaction temperature. Lowering the temperature often increases stereoselectivity, although it may decrease the reaction rate.[2] 2. Ensure consistent temperature control throughout the reaction. |
| pH Imbalance (for biocatalytic systems) | 1. Measure and adjust the pH of the reaction medium. The optimal pH for enzyme activity and selectivity is crucial. 2. Use a suitable buffer system to maintain a stable pH. |
| Enzyme/Catalyst Inactivation | 1. For biocatalysts, ensure the chosen solvent is not denaturing the enzyme. Some organic solvents can strip essential water from the enzyme's surface. 2. For chemical catalysts, ensure the solvent is dry and free of impurities that could poison the catalyst. |
Issue 2: Low or No Conversion
| Possible Cause | Troubleshooting Steps |
| Poor Substrate/Catalyst Solubility | 1. Choose a solvent that effectively dissolves both the ethyl acetoacetate and the catalyst. 2. For biphasic systems, ensure adequate mixing to facilitate mass transfer between the phases. |
| Catalyst Inactivity | 1. Verify the activity of your catalyst with a standard reaction. 2. For biocatalysts, check for cell viability or enzyme activity prior to the reaction. The chosen solvent may be toxic to the microorganisms. |
| Presence of Inhibitors | 1. Ensure the solvent and substrate are pure. Impurities can inhibit the catalyst. 2. In biocatalytic systems, high substrate or product concentrations can be inhibitory. Consider a fed-batch approach for adding the substrate. |
Data Presentation
Table 1: Effect of Solvent on the Stereoselective Reduction of Ethyl Acetoacetate and Analogs
| Catalyst System | Substrate | Solvent/Co-solvent | Temperature (°C) | Conversion (%) | Enantiomeric Excess (e.e., %) | Product | Reference |
| Baker's Yeast | Ethyl Acetoacetate | Water/5% Ethanol | 30 | 70 | 94 | (S)-EHB | [3] |
| Recombinant E. coli | Ethyl Acetoacetate | Choline Chloride/Glutathione in buffer | N/A | High | >99 | (R)-EHB | [1] |
| Geotrichum candidum | Ethyl Acetoacetate | N/A | N/A | N/A | High | (R)-EHB | |
| Mn-based catalyst | Acetophenone | Isopropanol | 60 | >99 | 63 | (S)-1-Phenylethanol | [2] |
| Mn-based catalyst | Acetophenone | Methanol | 60 | >99 | 0 (racemic) | 1-Phenylethanol | [2] |
| Baker's Yeast | Ethyl 4-chloroacetoacetate | Petroleum Ether (10% v/v) in water | 30 | 84 | 88 | (S)-CHBE | |
| (R)-Ru-BINAP | Ethyl 4-chloroacetoacetate | Methanol/Water | 135 | 100 | 92.5 | (S)-CHBE | |
| (R)-Ru-BINAP | Ethyl 4-chloroacetoacetate | Ethanol/Water | 135 | 100 | 91.8 | (S)-CHBE |
Note: EHB = Ethyl 3-hydroxybutyrate; CHBE = Ethyl 4-chloro-3-hydroxybutyrate. Data for different substrates are included to illustrate general solvent effects.
Experimental Protocols
Protocol 1: Asymmetric Reduction of Ethyl Acetoacetate using Baker's Yeast in an Aqueous/Ethanol Medium (Adapted from[3])
-
Yeast Pre-culture ("Starving"):
-
Suspend 125 g of baker's yeast in 1000 mL of a 95:5 (v/v) water/ethanol solution in a 2-L Erlenmeyer flask.
-
Shake the suspension at 120 rpm and 30°C for 4 days under aerobic conditions. This "starving" period can lead to an activation of the enzyme(s) responsible for producing the (S)-enantiomer with high selectivity.[3]
-
-
Reduction Reaction:
-
After the 4-day pre-culture, add 5 g of ethyl acetoacetate to the yeast suspension.
-
Continue shaking at 120 rpm and 30°C.
-
Monitor the reaction progress by Gas Chromatography (GC) until all the starting material is consumed (typically 2-3 days).
-
-
Work-up and Purification:
-
Centrifuge the reaction mixture to separate the yeast cells.
-
Continuously extract the supernatant with diethyl ether for 4 days.
-
Dry the combined organic layers over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by bulb-to-bulb distillation to obtain ethyl (S)-3-hydroxybutanoate.
-
Visualizations
Caption: Workflow for solvent screening in stereoselective synthesis.
References
- 1. Efficient asymmetric synthesis of this compound by recombinant Escherichia coli cells under high substrate loading using eco-friendly ionic liquids as cosolvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions | MDPI [mdpi.com]
- 3. orgsyn.org [orgsyn.org]
Minimizing racemization during the synthesis and purification of Ethyl (R)-3-hydroxybutyrate.
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and purification of Ethyl (R)-3-hydroxybutyrate, with a focus on minimizing racemization.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues that can lead to a loss of enantiomeric purity during your experiments.
Q1: I've performed the synthesis of this compound, but my enantiomeric excess (ee%) is significantly lower than expected. What are the likely causes?
A1: Low enantiomeric excess is a common issue and is almost always due to racemization of the chiral center at the C3 position. The primary cause of this racemization is the formation of a planar enol or enolate intermediate under either acidic or basic conditions. The alpha-proton to the carbonyl group is acidic and can be abstracted, leading to a loss of stereochemistry.
Here are the most common factors that promote racemization:
-
pH Extremes: Both strong acids and strong bases can catalyze the enolization process.
-
Elevated Temperatures: Higher temperatures can provide the energy needed to overcome the activation barrier for enolization and subsequent racemization.
-
Prolonged Reaction or Purification Times: The longer your compound is exposed to unfavorable conditions, the more likely it is that racemization will occur.
-
Inappropriate Purification Methods: Certain purification techniques, if not performed carefully, can lead to a loss of enantiomeric purity.
Q2: My synthesis involves an acidic or basic work-up. How can I minimize racemization during this step?
A2: Neutralizing your reaction mixture carefully and promptly is crucial.
-
Acidic Conditions: If your reaction is acidic, neutralize it with a mild base, such as a saturated sodium bicarbonate solution, at a low temperature (e.g., 0 °C). Avoid using strong bases like sodium hydroxide (B78521) if possible.
-
Basic Conditions: If your reaction is basic, neutralize it with a mild acid, such as a dilute solution of hydrochloric acid or citric acid, again at low temperatures.
-
Extraction: After neutralization, proceed with the extraction as quickly as possible to move your product into an organic solvent and away from the aqueous phase where pH extremes can be more detrimental.
Q3: I am using baker's yeast for the asymmetric reduction of ethyl acetoacetate (B1235776) and observing low ee%. How can I improve the stereoselectivity?
A3: The enantioselectivity of baker's yeast reduction can be influenced by several factors:
-
Yeast Strain and Condition: Different strains of Saccharomyces cerevisiae can exhibit different selectivities. The age and viability of the yeast are also important. Using "starved" yeast, which has been aged in a 5% aqueous ethanol (B145695) solution, can sometimes lead to higher selectivity for the (S)-enantiomer.
-
Substrate Concentration: High concentrations of ethyl acetoacetate can be toxic to the yeast and may also lead to the induction of reductases with lower stereoselectivity. A fed-batch approach, where the substrate is added slowly over time, can help maintain a low, steady concentration and improve the ee%.
-
Temperature: Fermentation temperature should be controlled, typically around 30-37°C. Deviations from the optimal temperature can affect enzyme activity and selectivity.
-
Co-solvents: The presence of organic co-solvents can influence the reaction. While some may improve substrate solubility, they can also impact enzyme performance.
Q4: I suspect racemization is occurring during distillation. What precautions should I take?
A4: Distillation at atmospheric pressure often requires high temperatures, which can promote racemization.
-
Vacuum Distillation: Always purify this compound by fractional distillation under reduced pressure. This will significantly lower the boiling point and minimize thermal stress on the molecule.
-
Temperature Control: Use a water or oil bath with a controlled temperature to avoid overheating the distillation flask.
-
Minimize Distillation Time: Do not heat the compound for longer than necessary.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemical mechanism of racemization for this compound?
A1: The racemization of this compound occurs via enolization. The hydrogen atom on the carbon alpha to the ester carbonyl group (the C2 position) is weakly acidic. In the presence of an acid or a base, this proton can be removed to form a planar enol or enolate ion. When this planar intermediate is reprotonated, the proton can add to either face of the double bond with equal probability, leading to a mixture of the (R) and (S) enantiomers, thus reducing the enantiomeric excess.
Q2: Which synthesis method is generally better for achieving high enantiomeric excess: asymmetric reduction or acidic alcoholysis of PHB?
A2: Both methods can yield high enantiomeric excess if performed correctly.
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Asymmetric Reduction: Microbial or enzymatic reductions of ethyl acetoacetate can achieve very high ee% (>99%) under optimized conditions.[1] However, the selectivity can be sensitive to reaction parameters.
-
Acidic Alcoholysis of Poly-(R)-(-)-(3-hydroxybutyrate) (PHB): This method starts with a naturally occurring, enantiomerically pure polymer. Therefore, if the reaction is carried out under mild conditions that do not cause racemization, it can be a very reliable way to produce this compound with high enantiomeric purity.[2]
Q3: How can I accurately determine the enantiomeric excess of my product?
A3: The most common and reliable method for determining the enantiomeric excess of Ethyl 3-hydroxybutyrate (B1226725) is chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) . This involves using a chiral stationary phase that can separate the (R) and (S) enantiomers, allowing for their quantification.
Q4: Are there any purification techniques that are particularly good at preserving chirality?
A4: Besides vacuum distillation, other techniques include:
-
Crystallization of Diastereomeric Derivatives: This is a classical method for resolving racemates. The chiral alcohol can be reacted with a chiral acid to form diastereomeric esters, which have different physical properties and can be separated by crystallization. The desired ester is then hydrolyzed to yield the enantiomerically pure alcohol.
-
Flash Chromatography: If performed with a suitable solvent system and at room temperature, flash chromatography on silica (B1680970) gel can be used for purification. However, it's important to ensure the silica gel is not acidic or basic, and to minimize the time the compound spends on the column.
Data Presentation
The following tables summarize quantitative data on the impact of different reaction conditions on the enantiomeric excess of Ethyl 3-hydroxybutyrate.
Table 1: Asymmetric Reduction of Ethyl Acetoacetate
| Biocatalyst | Substrate Concentration | Temperature (°C) | Reaction Time (h) | Enantiomeric Excess (ee%) | Reference |
| Baker's Yeast | Fed-batch (<1 mM) | Room Temp | 48 | >99% (S-enantiomer) | [3] |
| Baker's Yeast | 5 g in 1000 mL | 30 | 2-3 days | 94% (S-enantiomer) | [2] |
| Acetobacter sp. | 35.0 mmol/L | 35 | - | >99.0% (R-enantiomer) | [1] |
| Immobilized Baker's Yeast | 5 mmol | 37 | 48 | 83-90% (S-enantiomer) | [1] |
Table 2: Acidic Alcoholysis of Poly-(R)-(-)-(3-hydroxybutyrate) (PHB)
| Acid Catalyst | Alcohol | Solvent | Temperature (°C) | Reaction Time (h) | Product | Reference |
| Anhydrous HCl | Ethanol | 1,2-Dichloroethane | Reflux | - | This compound | [2] |
| Sulfuric Acid | Methanol | 1,2-Dichloroethane | Reflux | - | Mthis compound | [4] |
Experimental Protocols
Protocol 1: Asymmetric Reduction of Ethyl Acetoacetate using Baker's Yeast
This protocol is adapted from established procedures for the synthesis of the (S)-enantiomer.
Materials:
-
Baker's yeast (Saccharomyces cerevisiae)
-
Ethyl acetoacetate
-
Water
-
Celite (diatomaceous earth)
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate
-
Sodium chloride
Procedure:
-
In a large flask, dissolve 30 g of sucrose in 100 mL of warm tap water (approximately 35-40 °C).
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Add 3.5 g of dry baker's yeast to the sucrose solution and stir to ensure thorough mixing. Let the mixture stand for about 15 minutes to activate the yeast.
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Add 4.0 g of ethyl acetoacetate to the fermenting mixture and stir vigorously at room temperature.
-
After 24 hours, prepare another solution of 30 g of sucrose in 100 mL of warm water and add it to the reaction mixture.
-
Continue stirring for an additional 48-72 hours. Monitor the reaction by TLC or GC to confirm the consumption of the starting material.
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Once the reaction is complete, add approximately 8 g of Celite to the mixture and filter through a Büchner funnel to remove the yeast cells.
-
Saturate the filtrate with sodium chloride to reduce the solubility of the product in water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
Protocol 2: Acidic Alcoholysis of PHB to this compound
This protocol provides a general method for the depolymerization of PHB.
Materials:
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Poly-(R)-(-)-(3-hydroxybutyrate) (PHB)
-
Anhydrous Ethanol
-
Anhydrous Hydrochloric Acid (can be generated in situ from acetyl chloride and ethanol)
-
1,2-Dichloroethane (solvent)
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Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
Procedure:
-
Suspend PHB in a mixture of anhydrous ethanol and 1,2-dichloroethane.
-
Add a catalytic amount of anhydrous hydrochloric acid.
-
Reflux the mixture until the PHB is completely dissolved and the depolymerization is complete (monitor by TLC or by the disappearance of the solid).
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by washing with a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude this compound by vacuum distillation.
Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC
Instrumentation and Columns:
-
An HPLC system with a UV detector.
-
A chiral stationary phase column, such as a Chiralcel® OD-H or similar column designed for separating enantiomers.
Mobile Phase:
-
A mixture of n-hexane and isopropanol (B130326) is commonly used. The exact ratio will need to be optimized to achieve baseline separation of the two enantiomers. A typical starting point is 90:10 (hexane:isopropanol).
Procedure:
-
Prepare a standard solution of racemic Ethyl 3-hydroxybutyrate and a solution of your synthesized product in the mobile phase.
-
Set the flow rate (e.g., 1.0 mL/min) and the UV detection wavelength (e.g., 210 nm).
-
Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers.
-
Inject your synthesized sample.
-
Integrate the peak areas for both enantiomers.
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Calculate the enantiomeric excess using the following formula: ee% = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Mandatory Visualization
Caption: Acid- and base-catalyzed racemization pathways for Ethyl 3-hydroxybutyrate.
Caption: Workflow for the synthesis and purification of this compound.
References
Technical Support Center: Ethyl (R)-3-hydroxybutyrate Production Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the scale-up of Ethyl (R)-3-hydroxybutyrate production.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for large-scale production of this compound?
A1: The two primary methods for large-scale production are enzymatic resolution of racemic ethyl 3-hydroxybutyrate (B1226725) and microbial reduction of a prochiral ketone substrate.
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Enzymatic Resolution: This method often employs lipases, such as immobilized Candida antarctica lipase (B570770) B (CALB), to selectively acylate or hydrolyze one enantiomer from a racemic mixture, allowing for the separation of the desired (R) or (S) enantiomer.[1][2][3] A two-step process can be used to produce both enantiomers with high purity.[2]
-
Microbial Reduction: This approach utilizes whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae) or other microorganisms, to asymmetrically reduce ethyl acetoacetate (B1235776) to predominantly the (S)-enantiomer.[4][5] Specific strains can be selected or engineered to favor the production of the (R)-enantiomer.
Q2: What are the key challenges in scaling up enzymatic production?
A2: Key challenges in scaling up enzymatic production include:
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Enzyme Stability and Reusability: Attrition of immobilized enzyme particles in stirred-tank reactors can lead to loss of activity.[1][3]
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Reaction Equilibrium and Product Inhibition: The accumulation of products can inhibit enzyme activity and affect the reaction equilibrium.
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Downstream Processing: Efficient separation of the product from the remaining substrate and byproducts is crucial for achieving high purity.[1][3]
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Mass Transfer Limitations: In heterogeneous catalysis with immobilized enzymes, diffusion of substrate and product can limit the overall reaction rate.
Q3: What are the common issues encountered during the scale-up of microbial fermentation for this compound production?
A3: Common issues in scaling up microbial fermentation include:
-
Substrate and Product Toxicity: High concentrations of the substrate (ethyl acetoacetate) and the product can be toxic to the microbial cells, leading to decreased viability and productivity.[5]
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Byproduct Formation: Microorganisms can produce undesirable byproducts, such as ethanol, which can complicate downstream purification and reduce the yield of the desired product.[5]
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Maintaining High Enantioselectivity: At high substrate concentrations, some microorganisms may exhibit reduced enantioselectivity, leading to a lower enantiomeric excess (e.e.) of the desired product.[4][6]
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Oxygen Supply and Mass Transfer: Ensuring adequate oxygen supply is critical for aerobic microbial processes to maintain cell viability and cofactor regeneration.
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Process Control: Maintaining optimal pH, temperature, and nutrient levels is crucial for consistent and high-yield production.[4]
Troubleshooting Guides
Section 1: Enzymatic Production
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Conversion Rate | 1. Enzyme inhibition by product. 2. Sub-optimal reaction conditions (pH, temperature). 3. Poor mass transfer with immobilized enzyme. | 1. Consider in-situ product removal. 2. Optimize reaction parameters. 3. Increase agitation or use a different reactor design like a loop reactor to improve mass transfer without causing significant enzyme particle attrition.[1][3] |
| Decreased Enantiomeric Excess (e.e.) | 1. Non-selective side reactions. 2. Sub-optimal enzyme selectivity for the substrate. | 1. Analyze for byproducts and adjust reaction conditions to minimize their formation. 2. Screen different lipases for higher enantioselectivity. The choice of acylating agent can also influence selectivity.[2] |
| Loss of Enzyme Activity Over Batches | 1. Enzyme denaturation due to shear stress in stirred reactors.[1][3] 2. Leaching of the enzyme from the support. 3. Fouling of the enzyme support. | 1. Switch to a packed-bed or loop reactor to minimize mechanical stress on the immobilized enzyme.[1][3] 2. Use a more robust immobilization method. 3. Implement a cleaning-in-place (CIP) protocol for the immobilized enzyme between batches. |
Section 2: Microbial Production
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Product Yield | 1. Substrate or product inhibition/toxicity.[5] 2. Nutrient limitation.[7][8] 3. Formation of inhibitory byproducts. | 1. Implement a fed-batch strategy to maintain low, non-toxic concentrations of the substrate.[4] 2. Optimize the medium composition and feeding strategy to avoid nutrient depletion. Consider phosphate (B84403) or nitrogen limitation to direct carbon flux towards product formation.[7][8] 3. Analyze the fermentation broth for byproducts and adjust fermentation conditions (e.g., aeration) to minimize their formation. |
| Decreased Enantiomeric Excess (e.e.) | 1. Presence of multiple reductases with different stereoselectivities in the microorganism.[4] 2. High substrate concentration favoring less selective enzymes.[4][6] | 1. Screen different microbial strains or genetically engineer a strain to express a highly selective reductase. 2. Maintain a low substrate concentration through a controlled feeding strategy.[4] |
| Biocatalyst Inactivation | 1. Prolonged exposure to high product concentrations.[6] 2. Cell stress due to sub-optimal fermentation conditions. | 1. Consider in-situ product removal techniques. 2. Optimize pH, temperature, and dissolved oxygen levels to maintain cell health. |
Data Presentation
Table 1: Comparison of Production Parameters for Ethyl (S)-3-hydroxybutyrate using Saccharomyces cerevisiae
| Parameter | Aerobic Process | Anaerobic Process | Reference |
| Max. Product Concentration | 12 g/L | > 20 g/L | [5] |
| Production Rate | Similar to anaerobic | 4.0 x 10⁻³ to 2.5 x 10⁻² g(S)-E3HB gbiomass⁻¹ h⁻¹ | [5] |
| Key Challenge | Potential for lower carbon efficiency | Cell growth stops after induction | [5] |
Table 2: Fed-Batch Cultivation for (R)-3-hydroxybutyrate Production in E. coli
| Limitation Strategy | Volumetric Productivity (r₃HB) | Final Titer | Reference |
| Phosphate-limited | 1.5 g L⁻¹ h⁻¹ | 6.8 g L⁻¹ | [7] |
| Ammonium-limited | Lower than phosphate-limited | 4.1 g L⁻¹ | [7] |
Experimental Protocols
Protocol 1: Enzymatic Resolution of Racemic Ethyl 3-hydroxybutyrate
This protocol is based on the two-step resolution using immobilized Candida antarctica lipase B (CALB).[1][2]
Step 1: Acetylation of (R,S)-Ethyl 3-hydroxybutyrate
-
Reaction Setup: In a batch loop reactor, circulate a solvent-free mixture of racemic ethyl 3-hydroxybutyrate and vinyl acetate (B1210297) (equimolar amounts) through a column packed with immobilized CALB.[2]
-
Reaction Conditions: Maintain the temperature at 45°C.[1]
-
Monitoring: Periodically withdraw samples and analyze by gas chromatography (GC) to monitor the conversion. The reaction is typically stopped at ~50-60% conversion to achieve high enantiomeric excess of the remaining (S)-ethyl 3-hydroxybutyrate.[2]
-
Product Separation: Separate the unreacted (S)-ethyl 3-hydroxybutyrate from ethyl 3-acetoxybutyrate by fractional distillation.[1][3]
Step 2: Alcoholysis of (R)-enriched Ethyl 3-acetoxybutyrate
-
Reaction Setup: Use the same loop reactor system with immobilized CALB.
-
Reaction Mixture: Circulate the (R)-enriched ethyl 3-acetoxybutyrate from Step 1 with ethanol.
-
Reaction Conditions: Maintain the temperature at 45°C.
-
Monitoring: Monitor the progress of the alcoholysis by GC until the desired conversion is reached.
-
Product Separation: Purify the resulting (R)-ethyl 3-hydroxybutyrate by fractional distillation.[1][3]
Protocol 2: Microbial Production using Fed-Batch Fermentation
This protocol outlines a general fed-batch strategy for producing (R)-3-hydroxybutyrate in a recombinant E. coli strain.[7][8]
-
Inoculum Preparation: Grow a seed culture of the recombinant E. coli strain overnight in a suitable medium.
-
Bioreactor Setup: Inoculate a sterile bioreactor containing the initial batch medium. Maintain the temperature at 37°C and dissolved oxygen above 20% saturation.[7]
-
Batch Phase: Allow the cells to grow until a specific optical density is reached or a key nutrient (e.g., phosphate or nitrogen) is depleted.
-
Fed-Batch Phase: Initiate a continuous feed of a concentrated glucose solution and a limiting nutrient (e.g., phosphate or ammonium (B1175870) solution) to control the growth rate and induce product formation. The feed rate can be exponential initially and then linear.[7]
-
Monitoring: Regularly sample the culture to measure cell density (OD₆₀₀), glucose concentration, product concentration (by HPLC or GC), and the concentration of the limiting nutrient.
-
Harvesting and Downstream Processing: Once the desired product concentration is achieved, harvest the cells (if the product is intracellular) or the supernatant (if the product is secreted). Purify the this compound using methods such as extraction and distillation.
Visualizations
Caption: Workflow for two-step enzymatic resolution of this compound.
Caption: Troubleshooting logic for low yield in microbial production.
References
- 1. researchgate.net [researchgate.net]
- 2. afishman.net.technion.ac.il [afishman.net.technion.ac.il]
- 3. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aidic.it [aidic.it]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Regulating the production of (R)-3-hydroxybutyrate in Escherichia coli by N or P limitation [frontiersin.org]
- 8. Regulating the production of (R)-3-hydroxybutyrate in Escherichia coli by N or P limitation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Stability and Reusability of Immobilized Enzymes for Ethyl (R)-3-hydroxybutyrate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and frequently asked questions (FAQs) related to the synthesis of Ethyl (R)-3-hydroxybutyrate using immobilized enzymes.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound using immobilized enzymes.
Frequently Asked Questions (FAQs)
Q1: What are the most common enzymes used for the synthesis of this compound?
A1: The most commonly employed enzymes are lipases and carbonyl reductases. Candida antarctica lipase (B570770) B (CALB), often in its immobilized form (e.g., Novozym 435), is widely used for the kinetic resolution of racemic ethyl 3-hydroxybutyrate (B1226725) through transesterification or hydrolysis. Carbonyl reductases are used for the asymmetric reduction of ethyl acetoacetate (B1235776) to produce enantiomerically pure this compound.
Q2: What are the main advantages of using immobilized enzymes for this synthesis?
A2: Immobilization offers several key advantages, including:
-
Enhanced Stability: Immobilized enzymes generally exhibit greater resistance to changes in temperature and pH compared to their free counterparts.
-
Improved Reusability: The ability to easily separate the enzyme from the reaction mixture allows for multiple reuse cycles, which is crucial for process economy.
-
Simplified Product Purification: As the enzyme is in a solid phase, the product stream is free of enzyme, simplifying downstream processing.
-
Process Control: Immobilization facilitates the use of continuous reactor configurations, such as packed bed reactors, allowing for better process control.
Q3: What are the common methods for immobilizing enzymes for this application?
A3: The two most common immobilization methods are physical adsorption and covalent attachment.
-
Physical Adsorption: This method relies on weak interactions (e.g., hydrophobic interactions, van der Waals forces) between the enzyme and the support. It is a simple and mild method, but enzyme leaching can be a concern.
-
Covalent Attachment: This method involves the formation of strong, stable covalent bonds between the enzyme and the support. This significantly reduces enzyme leaching but can sometimes lead to a partial loss of enzyme activity due to conformational changes.
Troubleshooting Guide
Issue 1: Low Enzyme Activity or Conversion Rate
| Potential Cause | Troubleshooting Step |
| Sub-optimal Reaction Conditions | Re-optimize reaction parameters such as temperature, pH, substrate concentration, and solvent. For lipases, the optimal temperature is often between 30-50°C. |
| Mass Transfer Limitations | Reduce the particle size of the support material. Increase agitation speed to reduce external mass transfer limitations. Consider using supports with larger pore sizes to improve internal diffusion. |
| Enzyme Inhibition | High concentrations of substrate (ethyl acetoacetate) or product (this compound) can inhibit the enzyme. A fed-batch or continuous process can help maintain low concentrations of inhibitory compounds. |
| Improper Immobilization | The immobilization procedure may have caused significant loss of enzyme activity. Review the immobilization protocol and consider a milder method or different support material. |
Issue 2: Poor Enzyme Stability and Reusability
| Potential Cause | Troubleshooting Step |
| Enzyme Leaching (Desorption) | This is common with physical adsorption. Switch to a covalent immobilization method. Alternatively, cross-linking the adsorbed enzyme with an agent like glutaraldehyde (B144438) can enhance stability. |
| Denaturation by Organic Solvents | Select a solvent that is less denaturing to the enzyme. Generally, more hydrophobic solvents with a log P > 2 are preferred for lipase-catalyzed reactions. |
| Mechanical Stress | In stirred-tank reactors, mechanical stress can damage the immobilized enzyme particles. Consider using a packed-bed or fluidized-bed reactor to minimize attrition. |
| Fouling of the Support | By-products or impurities in the substrate can foul the support material, blocking active sites. Ensure the purity of the starting materials. |
Issue 3: Low Enantioselectivity (Low %ee)
| Potential Cause | Troubleshooting Step |
| Sub-optimal Temperature | Enantioselectivity is often temperature-dependent. Perform the reaction at different temperatures to find the optimum for the highest enantiomeric excess (%ee). |
| Nature of the Acyl Donor (for lipases) | In transesterification reactions, the choice of acyl donor can significantly influence enantioselectivity. Screen different acyl donors (e.g., vinyl acetate (B1210297), isopropenyl acetate). |
| Presence of Water | For lipase-catalyzed esterification, water can promote the reverse hydrolysis reaction, which may have a different enantioselectivity, thereby reducing the overall %ee of the desired product. Ensure the reaction medium is sufficiently dry. |
| Reaction Conversion | For kinetic resolutions, the enantiomeric excess of the product and the remaining substrate changes with conversion. Stop the reaction at the optimal conversion to achieve the desired %ee for the target molecule. |
Quantitative Data Presentation
Table 1: Comparison of Immobilization Methods for Lipases
| Immobilization Method | Support Material | Enzyme Loading | Activity Recovery (%) | Reusability (No. of Cycles) | Retained Activity after Reusability Test (%) | Reference |
| Physical Adsorption | Macroporous acrylic resin | 18.75 mg/g | ~90% | 10 | >80% | [1] |
| Physical Adsorption | Octadecyl-sepabeads | - | 50% | - | - | [2] |
| Covalent Attachment | Epoxy-activated macroporous resin | ~20 mg/g | - | 13 | 90% | [3] |
| Covalent Attachment | Glutaraldehyde-activated amino resin | - | - | 10 | ~70% | [4] |
| Adsorption-Crosslinking | Macroporous resin & Glutaraldehyde | 60 mg/g | 9.9% | 10 | >46% | [1] |
Note: Data is compiled from various studies and may not represent a direct side-by-side comparison under identical conditions.
Table 2: Performance of Immobilized Carbonyl Reductase
| Enzyme Source | Immobilization Method | Support Material | Reusability (No. of Cycles) | Retained Activity after Reusability Test (%) | Reference |
| Acetobacter sp. | Entrapment | Alginate-chitosan | 10 | >80% | [5] |
| Ketoreductase | Co-immobilization with NADPH | Porous support | 5 | High performance maintained | [6] |
| Carbonyl Reductase | Covalent attachment | PHA magnetic microspheres | 10 | 78.6% | [7] |
Experimental Protocols
Protocol 1: Covalent Immobilization of Lipase on Epoxy-Activated Macroporous Resin
This protocol describes the covalent attachment of a lipase, such as Candida antarctica lipase B (CALB), to a macroporous resin activated with epoxy groups.
Materials:
-
Epoxy-activated macroporous resin (e.g., Sepabeads EC-EP)
-
Lipase solution (e.g., CALB)
-
Phosphate (B84403) buffer (100 mM, pH 7.5)
-
Sodium phosphate buffer (25 mM, pH 7.0)
-
Distilled water
-
Shaking incubator or rotator
Procedure:
-
Support Preparation: Wash the epoxy-activated resin with an excess of distilled water to remove any preservatives.
-
Enzyme Solution Preparation: Prepare a solution of the lipase in 100 mM phosphate buffer (pH 7.5). The concentration will depend on the desired enzyme loading.
-
Immobilization:
-
Add the washed resin to the enzyme solution in a sealed vessel. A typical ratio is 1 g of support to 10 mL of enzyme solution.
-
Incubate the mixture with gentle shaking at 25°C for 24 hours.
-
-
Washing:
-
After incubation, filter the immobilized enzyme from the solution.
-
Wash the immobilized enzyme sequentially with 25 mM sodium phosphate buffer (pH 7.0) and then with distilled water to remove any unbound enzyme.
-
-
Drying and Storage:
-
Dry the immobilized enzyme under vacuum or by lyophilization.
-
Store the dried biocatalyst at 4°C.
-
Protocol 2: Immobilization of Lipase by Physical Adsorption on a Hydrophobic Support
This protocol outlines the immobilization of a lipase onto a hydrophobic macroporous resin through physical adsorption.
Materials:
-
Hydrophobic macroporous resin (e.g., Amberlite XAD7)
-
Lipase solution
-
Phosphate buffer (50 mM, pH 7.0)
-
Distilled water
-
Shaking incubator
Procedure:
-
Support Preparation: Wash the hydrophobic resin with ethanol (B145695) to remove impurities, followed by extensive washing with distilled water.
-
Enzyme Solution Preparation: Prepare a solution of the lipase in 50 mM phosphate buffer (pH 7.0).
-
Immobilization:
-
Add the pre-washed resin to the enzyme solution.
-
Incubate with gentle shaking at room temperature for 12-24 hours.
-
-
Washing:
-
Filter the immobilized enzyme and wash with phosphate buffer (50 mM, pH 7.0) to remove loosely bound enzyme.
-
-
Drying and Storage:
-
Dry the immobilized preparation and store at 4°C.
-
Protocol 3: Activity Assay of Immobilized Lipase using p-Nitrophenyl Butyrate (B1204436) (p-NPB)
This spectrophotometric assay measures the hydrolytic activity of the immobilized lipase by monitoring the release of p-nitrophenol from the substrate p-nitrophenyl butyrate.
Materials:
-
Immobilized lipase
-
p-Nitrophenyl butyrate (p-NPB) solution (10 mM in isopropanol)
-
Tris-HCl buffer (50 mM, pH 7.2)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a cuvette, mix 2.8 mL of Tris-HCl buffer and 0.1 mL of the p-NPB solution.
-
Reaction Initiation: Add a known amount of the immobilized lipase (e.g., 10 mg) to the cuvette to start the reaction.
-
Measurement: Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 410 nm for 5 minutes at 37°C. The yellow color is due to the formation of p-nitrophenolate.
-
Calculation: Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of p-nitrophenol (15,000 M⁻¹cm⁻¹). One unit of activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the assay conditions.
Protocol 4: Gas Chromatography (GC) Analysis of this compound Synthesis
This protocol provides a general method for analyzing the conversion and enantiomeric excess of the enzymatic synthesis of this compound.
Materials:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Chiral capillary column (e.g., CP-Chirasil-DEX CB)
-
Helium or Hydrogen as carrier gas
-
Reaction samples
-
Ethyl acetate (for sample dilution)
-
Standards of ethyl acetoacetate, this compound, and Ethyl (S)-3-hydroxybutyrate
Procedure:
-
Sample Preparation: Withdraw a small aliquot from the reaction mixture and dilute it with ethyl acetate. Centrifuge to remove the immobilized enzyme.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 250°C
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 150°C at a rate of 5°C/min.
-
Carrier Gas Flow Rate: 1.0 mL/min
-
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Analysis:
-
Identify the peaks corresponding to the substrate and products by comparing their retention times with those of the standards.
-
Calculate the conversion by comparing the peak area of the substrate before and after the reaction.
-
Determine the enantiomeric excess (%ee) using the following formula: %ee = [ (Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer) ] x 100
-
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Immobilization of Yarrowia lipolytica lipase--a comparison of stability of physical adsorption and covalent attachment techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tailoring the Spacer Arm for Covalent Immobilization of Candida antarctica Lipase B—Thermal Stabilization by Bisepoxide-Activated Aminoalkyl Resins in Continuous-Flow Reactors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Immobilization of Acetobacter sp. CCTCC M209061 for efficient asymmetric reduction of ketones and biocatalyst recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric Reduction of Prochiral Ketones by Using Self-Sufficient Heterogeneous Biocatalysts Based on NADPH-Dependent Ketoreductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Purity Validation of Ethyl (R)-3-hydroxybutyrate: qNMR vs. Alternative Methods
The accurate determination of purity is a critical quality attribute for active pharmaceutical ingredients (APIs), chemical reagents, and intermediates like Ethyl (R)-3-hydroxybutyrate. This chiral molecule is a valuable building block in the synthesis of various biologically active compounds.[1][2] Consequently, rigorous purity assessment is essential to ensure the safety, efficacy, and reproducibility of the final products. Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary method for purity determination, offering distinct advantages over traditional chromatographic techniques.[3][4]
This guide provides an objective comparison between qNMR and other common analytical methods for the purity validation of this compound, supported by experimental protocols and comparative data.
Quantitative Data Presentation
The following tables summarize the key performance indicators and typical results for the purity analysis of a single batch of this compound using qNMR, Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC).
Table 1: Comparison of Analytical Method Performance
| Parameter | Quantitative NMR (qNMR) | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Signal intensity is directly proportional to the number of atomic nuclei.[3][5] | Separation based on volatility and interaction with a stationary phase. | Separation based on polarity and interaction with a stationary phase. |
| Primary Method | Yes, directly traceable to SI units without needing an identical reference standard.[6] | No, requires a certified reference standard of the same compound.[7] | No, requires a certified reference standard of the same compound.[7] |
| Accuracy | High (typically >99%).[7] | High, but dependent on the purity of the reference standard. | High, but dependent on the purity of the reference standard. |
| Precision (%RSD) | Excellent (<1%).[7] | Good (<2%). | Good (<2%). |
| Limit of Quantitation (LOQ) | Higher than chromatographic methods (mg range). | Low (µg to ng range). | Low (µg to ng range). |
| Sample Throughput | High, minimal method development required per compound.[8] | Moderate, requires method development and longer run times. | Moderate to low, requires method development and can have long run times. |
| Impurity Identification | Can identify and quantify unknown impurities if signals are resolved and structurally distinct. | Excellent for identifying volatile impurities, especially when coupled with a mass spectrometer (GC-MS). | Limited identification capabilities without a mass spectrometer detector (LC-MS). |
| Sample Integrity | Non-destructive. | Destructive. | Destructive (sample is consumed). |
Table 2: Illustrative Purity Analysis Results for this compound
| Analytical Method | Purity Assay (%) | Relative Standard Deviation (%RSD, n=3) | Key Impurities Detected |
| qNMR | 99.5 | 0.5 | Residual Ethanol (0.2%), Ethyl Acetoacetate (0.1%) |
| GC-FID | 99.4 | 1.2 | Unidentified volatile impurity at RT 4.5 min (0.3%) |
| HPLC-UV | 99.6 | 1.5 | Non-volatile impurity at RRT 1.2 (0.2%) |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are the protocols for the key experiments cited.
1. Quantitative ¹H-NMR Spectroscopy Protocol
Objective: To determine the absolute purity of this compound using an internal standard.
Materials:
-
This compound sample
-
High-purity internal standard (e.g., Maleic acid, certified reference material)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tubes (5 mm)
-
Analytical balance (accurate to 0.01 mg)
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher) equipped with a proton-sensitive probe.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean vial.
-
Accurately weigh a known amount (e.g., 10-15 mg) of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Vortex the vial to ensure complete dissolution and homogenization.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Tuning and Shimming: Tune and match the probe and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard 90° pulse experiment.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons of interest (typically >30 seconds for accurate quantification).
-
Acquisition Time (at): Sufficiently long to ensure proper digitization of the signal (e.g., 3-4 seconds).
-
Number of Scans (ns): Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for signals of interest), typically 16 or 32 scans.
-
Spectral Width: Cover all relevant proton signals (e.g., 0-12 ppm).
-
-
-
Data Processing:
-
Apply a small line-broadening factor (e.g., 0.3 Hz) if necessary.
-
Perform Fourier transformation.
-
Carefully phase the spectrum manually to ensure all peaks have a pure absorption line shape.
-
Apply a baseline correction.
-
Integrate the well-resolved, characteristic signals for both this compound (e.g., the quartet at ~4.1 ppm or the doublet at ~1.2 ppm) and the internal standard.
-
-
Purity Calculation: The purity of the analyte is calculated using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
2. Gas Chromatography (GC) Protocol Overview
Objective: To determine the purity of this compound relative to other volatile components.
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., dichloromethane). An internal standard may be added for quantitative analysis.
-
Instrumentation: A GC system equipped with a Flame Ionization Detector (FID) and a chiral capillary column (e.g., a cyclodextrin-based column) to separate enantiomers if needed.
-
Analysis: The sample is injected into the GC, where it is vaporized. The components are separated based on their boiling points and interactions with the column's stationary phase. The FID detects the organic molecules as they elute, and the peak area is proportional to the concentration. Purity is typically determined by area percent calculation, assuming all components have a similar response factor, or by using a certified reference standard to create a calibration curve.
3. High-Performance Liquid Chromatography (HPLC) Protocol Overview
Objective: To assess the purity of this compound and detect non-volatile impurities.
-
Sample Preparation: A solution of the sample is prepared in the mobile phase.
-
Instrumentation: An HPLC system with a suitable detector (e.g., UV-Vis or Refractive Index, as this compound lacks a strong chromophore) and a C18 or other appropriate column.
-
Analysis: The sample is injected into the HPLC system. The components are separated based on their polarity and interactions with the stationary phase. The detector response is used to quantify the amount of each component. Purity is determined by area percent or by calibration with a reference standard.
Mandatory Visualization
The following diagram illustrates the workflow for determining the purity of this compound using qNMR.
Caption: Workflow for this compound Purity Validation by qNMR.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. emerypharma.com [emerypharma.com]
- 4. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 5. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 6. usp.org [usp.org]
- 7. benchchem.com [benchchem.com]
- 8. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
Determining the Enantiomeric Excess of Ethyl (R)-3-hydroxybutyrate: A Comparative Guide to Chiral Derivatizing Agents
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of chiral molecules, the accurate determination of enantiomeric excess (e.e.) is a critical quality control step. Ethyl (R)-3-hydroxybutyrate, a key chiral building block in the synthesis of various pharmaceuticals, requires precise and reliable methods for quantifying its enantiomeric purity. This guide provides an objective comparison of commonly employed chiral derivatizing agents for determining the enantiomeric excess of this compound, supported by experimental data and detailed methodologies.
The primary strategy for determining the enantiomeric excess of a chiral alcohol like ethyl 3-hydroxybutyrate (B1226725) using derivatizing agents involves the conversion of the enantiomeric mixture into a pair of diastereomers. These diastereomers, possessing distinct physical and spectroscopic properties, can then be distinguished and quantified using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or chromatography on an achiral stationary phase.
Comparison of Chiral Derivatizing Agents
The choice of a chiral derivatizing agent (CDA) is pivotal for achieving accurate and reproducible results. The ideal CDA should react quantitatively with the alcohol, produce diastereomers with significant differences in their spectroscopic or chromatographic behavior, and be stable under the analytical conditions. Two of the most widely used CDAs for chiral alcohols are (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) and (R)-(-)-α-methoxy-α-(naphthyl)acetic acid (MαNP acid).
| Chiral Derivatizing Agent | Analytical Method | Key Advantages | Potential Limitations |
| (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA-Cl, Mosher's Acid Chloride) | 1H NMR, 19F NMR | Well-established method, commercially available in high enantiomeric purity, distinct signals for diastereomers in 1H and 19F NMR.[1] | Can be prone to kinetic resolution, potential for racemization during derivatization, signal overlap in complex molecules. |
| α-Cyano-α-fluoro(2-naphthyl)acetic acid (2-CFNA) | 1H NMR, 19F NMR | Reported to be superior to Mosher's acid for determining the e.e. of primary alcohols. | Less commonly used than Mosher's acid, availability may be more limited. |
| Direct Analysis on Chiral Stationary Phase | Chiral HPLC, Chiral GC | No derivatization step required, reducing potential for error and sample loss.[2] | Requires screening of various chiral columns and mobile phases to achieve separation, chiral columns can be expensive. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these analytical techniques. Below are representative protocols for the derivatization of ethyl 3-hydroxybutyrate with Mosher's acid chloride and for the direct analysis by chiral gas chromatography.
Derivatization of Ethyl 3-hydroxybutyrate with (R)-(-)-Mosher's Acid Chloride for NMR Analysis
This protocol is a standard procedure for the preparation of Mosher's esters for the determination of enantiomeric excess by NMR spectroscopy.
Materials:
-
This compound sample
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride)
-
Anhydrous pyridine (B92270)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Deuterated chloroform (B151607) (CDCl3) for NMR analysis
-
NMR tubes
-
Standard laboratory glassware
Procedure:
-
In a clean, dry NMR tube, dissolve approximately 5 mg of the ethyl 3-hydroxybutyrate sample in 0.5 mL of anhydrous dichloromethane.
-
Add 1.2 equivalents of anhydrous pyridine to the solution.
-
Add 1.1 equivalents of (R)-(-)-Mosher's acid chloride to the mixture.
-
Cap the NMR tube and gently agitate to ensure thorough mixing.
-
Allow the reaction to proceed at room temperature for 1-2 hours, or until the reaction is complete (monitor by TLC if necessary).
-
Evaporate the solvent under a stream of nitrogen.
-
Redissolve the residue in approximately 0.6 mL of CDCl3 for NMR analysis.
-
Acquire a 1H NMR or 19F NMR spectrum of the resulting diastereomeric esters. The enantiomeric excess is calculated by integrating the signals corresponding to each diastereomer.
Direct Analysis of Ethyl 3-hydroxybutyrate Enantiomers by Chiral Gas Chromatography (GC)
This method allows for the direct separation and quantification of the enantiomers of ethyl 3-hydroxybutyrate without the need for derivatization.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent GC_6890 or equivalent, equipped with a Flame Ionization Detector (FID).
-
Chiral Column: CP-Chirasil-Dex CB (25 m length, 0.32 mm internal diameter).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp 1: Increase to 130 °C at a rate of 3 °C/min, hold for 1 minute.
-
Ramp 2: Increase to 180 °C at a rate of 10 °C/min, hold for 1 minute.
-
-
Carrier Gas: Nitrogen.
-
Split Ratio: 50:1.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the ethyl 3-hydroxybutyrate sample in a suitable solvent (e.g., ethyl acetate).
-
Injection: Inject 1.0 µL of the prepared sample into the GC.
-
Data Analysis: The two enantiomers will be separated on the chiral column and will appear as distinct peaks in the chromatogram. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: e.e. (%) = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key steps in determining the enantiomeric excess of this compound using both the derivatization and direct analysis methods.
References
Comparison of different analytical techniques for chiral analysis of beta-hydroxy esters.
For Researchers, Scientists, and Drug Development Professionals
The stereoselective synthesis and analysis of chiral beta-hydroxy esters are of paramount importance in the pharmaceutical and chemical industries due to their role as key intermediates in the production of various bioactive molecules. The accurate determination of enantiomeric purity is a critical quality attribute. This guide provides an objective comparison of the principal analytical techniques employed for the chiral analysis of beta-hydroxy esters: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The performance of these techniques is evaluated based on key analytical parameters, supported by experimental data.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative performance of each analytical technique for the chiral analysis of beta-hydroxy esters. Data has been compiled from various studies to provide a comparative perspective. The model analyte, ethyl 4-chloro-3-hydroxybutanoate, is used where data is available to provide a more direct comparison.
Table 1: Comparison of Chromatographic Techniques (HPLC and GC)
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase. | Separation of volatile enantiomers based on their interaction with a chiral stationary phase in a gaseous mobile phase. |
| Resolution (Rs) | Typically > 1.5 for baseline separation. Values of 2.0 or higher are achievable with optimized methods. | Generally high, with resolutions often exceeding 2.0 due to high column efficiency. |
| Analysis Time | 10 - 30 minutes per sample is common, but can be shorter with modern UHPLC systems. | Typically faster than HPLC, with run times often in the range of 5 - 20 minutes. |
| Sensitivity (LOD/LOQ) | LOD: ~0.2 µg/mL, LOQ: ~0.5 µg/mL (for derivatized analytes with UV detection). Sensitivity can be significantly enhanced with mass spectrometry (MS) detection. | High sensitivity, especially with a Flame Ionization Detector (FID). LOD and LOQ are often in the low µg/mL to ng/mL range. |
| Sample Requirements | Non-volatile and thermally labile compounds can be analyzed. Derivatization is often not required but can be used to improve detection. | Analytes must be volatile and thermally stable. Derivatization to increase volatility and improve peak shape is common for beta-hydroxy esters. |
| Instrumentation Cost | Moderate to high, depending on the detector (UV, MS). | Generally lower than HPLC, especially for systems with FID detectors. |
| Solvent Consumption | Higher compared to GC, which is a consideration for cost and environmental impact. | Minimal, as it primarily uses carrier gases. |
Table 2: Comparison of Electrophoretic and Spectroscopic Techniques (CE and NMR)
| Parameter | Capillary Electrophoresis (CE) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation of enantiomers in a capillary based on their differential migration in an electric field in the presence of a chiral selector in the background electrolyte. | Differentiation of enantiomeric signals in the NMR spectrum through the formation of transient diastereomeric complexes with a chiral solvating agent (CSA). |
| Resolution | High separation efficiency can lead to excellent resolution (Rs > 2) of enantiomers. | Resolution is observed as the separation of signals (Δδ) for the two enantiomers. The magnitude of Δδ depends on the analyte, CSA, and experimental conditions. |
| Analysis Time | Very fast, with analysis times typically under 10 minutes. | Rapid, with spectra acquired in a few minutes. No separation time is required. |
| Sensitivity (LOD/LOQ) | Generally lower than HPLC and GC. LOD is typically in the µg/mL range. | Inherently low sensitivity compared to chromatographic techniques. Requires higher sample concentrations (mg/mL range). |
| Sample Requirements | Requires charged or chargeable analytes, or the use of techniques like Micellar Electrokinetic Chromatography (MEKC) for neutral compounds. Small sample volumes are needed. | Non-destructive technique. Requires a relatively pure sample. The sample can be recovered. |
| Instrumentation Cost | Lower than HPLC and GC. | High initial investment for the NMR spectrometer. |
| Solvent Consumption | Very low, making it an environmentally friendly technique. | Minimal, uses deuterated solvents in small quantities. |
Mandatory Visualization
The following diagrams illustrate the typical experimental workflows for each analytical technique.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific beta-hydroxy esters and available instrumentation.
Chiral High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on methods developed for the chiral separation of beta-hydroxy esters on a polysaccharide-based chiral stationary phase.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
-
Chiral Stationary Phase:
-
A polysaccharide-based column, such as a Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent.
-
-
Mobile Phase:
-
A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The ratio may be optimized to achieve the desired resolution and retention times. For acidic analytes, the addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) may be necessary.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm (or a wavelength appropriate for the analyte's chromophore)
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Prepare a stock solution of the beta-hydroxy ester in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare a racemic standard for system suitability and peak identification.
-
Dilute the samples to be analyzed to a suitable concentration within the linear range of the method.
-
-
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers by running the racemic standard.
-
Integrate the peak areas of the two enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess (ee%) using the formula: ee% = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.
-
Chiral Gas Chromatography (GC) Protocol
This protocol involves derivatization of the hydroxyl group of the beta-hydroxy ester to enhance its volatility and improve chromatographic performance. Acetylation is a common derivatization method.
-
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a suitable chiral capillary column.
-
-
Chiral Capillary Column:
-
A cyclodextrin-based chiral column, such as a CP-Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm) or equivalent.
-
-
Derivatization Reagents:
-
Acetic anhydride (B1165640)
-
Pyridine (as a catalyst)
-
-
Derivatization Procedure:
-
To a solution of the beta-hydroxy ester in a suitable solvent (e.g., dichloromethane), add an excess of acetic anhydride and a catalytic amount of pyridine.
-
Heat the reaction mixture at 60 °C for 30 minutes.
-
After cooling, quench the reaction with water and extract the acetylated derivative with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate it for GC analysis.
-
-
Chromatographic Conditions:
-
Carrier Gas: Helium or Hydrogen at an appropriate flow rate.
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 150 °C at 5 °C/min.
-
Split Ratio: 50:1 (may be adjusted based on sample concentration)
-
-
Sample Preparation:
-
Derivatize the beta-hydroxy ester sample as described above.
-
Dissolve the derivatized sample in a suitable solvent (e.g., hexane) for injection.
-
-
Data Analysis:
-
Identify the peaks of the derivatized enantiomers.
-
Integrate the peak areas and calculate the enantiomeric excess as described for the HPLC method.
-
Chiral Capillary Electrophoresis (CE) Protocol
This protocol utilizes a cyclodextrin (B1172386) as a chiral selector in the background electrolyte to achieve enantiomeric separation.
-
Instrumentation:
-
Capillary electrophoresis system with a UV detector.
-
-
Capillary:
-
Fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., effective length of 40 cm).
-
-
Background Electrolyte (BGE):
-
25 mM phosphate (B84403) buffer (pH 2.5) containing a chiral selector, such as 20 mM sulfated-β-cyclodextrin. The type and concentration of the chiral selector and the pH of the buffer are critical parameters for optimization.
-
-
Electrophoretic Conditions:
-
Voltage: 20 kV
-
Temperature: 25 °C
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection Wavelength: 210 nm.
-
-
Sample Preparation:
-
Dissolve the beta-hydroxy ester sample in the background electrolyte to a concentration of approximately 0.5 mg/mL.
-
-
Data Analysis:
-
Identify the peaks of the enantiomers in the electropherogram.
-
Calculate the enantiomeric excess based on the corrected peak areas (peak area divided by migration time).
-
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
This protocol uses a chiral solvating agent (CSA) to induce chemical shift differences between the enantiomers in the ¹H NMR spectrum.
-
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
-
Reagents:
-
Deuterated solvent (e.g., CDCl₃, acetonitrile-d₃).
-
Chiral Solvating Agent (CSA), for example, (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a chiral lanthanide shift reagent.
-
-
Procedure:
-
In an NMR tube, dissolve a known amount of the beta-hydroxy ester (e.g., 5-10 mg) in approximately 0.6 mL of a suitable deuterated solvent.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
To the same NMR tube, add the chiral solvating agent in a specific molar ratio to the analyte (e.g., 1:1 or with a slight excess of the CSA).
-
Gently mix the solution and acquire another ¹H NMR spectrum.
-
-
Data Analysis:
-
Compare the spectra with and without the CSA to identify the signals that have split into two sets, corresponding to the two enantiomers.
-
Integrate the corresponding signals for each enantiomer.
-
Calculate the enantiomeric ratio directly from the ratio of the integrals. The enantiomeric excess can then be calculated.
-
Conclusion
The selection of an appropriate analytical technique for the chiral analysis of beta-hydroxy esters depends on several factors, including the specific properties of the analyte, the required sensitivity and accuracy, sample throughput needs, and the available instrumentation and resources.
-
HPLC is a versatile and robust technique, often considered the gold standard, suitable for a wide range of beta-hydroxy esters without the need for derivatization.[1][2]
-
GC offers high resolution and speed, particularly for volatile compounds, but typically requires a derivatization step for beta-hydroxy esters.[3][4]
-
CE provides very fast analysis times and high separation efficiency with minimal solvent consumption, making it a "green" analytical technique.[5]
-
NMR spectroscopy with chiral solvating agents is a rapid method for determining enantiomeric ratios without the need for chromatographic separation, although it has lower sensitivity compared to other techniques.[6][7][8]
For routine quality control and high-throughput screening, the speed of GC and CE can be advantageous. For method development and applications requiring high versatility, HPLC is often the preferred choice. NMR serves as a powerful complementary tool for structural confirmation and rapid enantiomeric purity assessment of pure samples. A thorough validation of the chosen method is crucial to ensure reliable and accurate results in a regulated environment.[9][10][11]
References
- 1. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe [scirp.org]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods [mdpi.com]
- 6. A Gallium-based Chiral Solvating Agent Enables the Use of 1H NMR Spectroscopy to Differentiate Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. uvadoc.uva.es [uvadoc.uva.es]
- 11. researchgate.net [researchgate.net]
Comparative study of different biocatalysts for the synthesis of Ethyl (R)-3-hydroxybutyrate.
Guide for Researchers, Scientists, and Drug Development Professionals
Ethyl (R)-3-hydroxybutyrate [(R)-EHB] is a crucial chiral building block in the synthesis of numerous pharmaceuticals, including antibiotics, vitamins, and cholesterol-lowering drugs. The stereoselective synthesis of this compound is of paramount importance, as the biological activity is often dependent on a specific enantiomer. Biocatalysis has emerged as a powerful and "green" alternative to traditional chemical methods, offering high enantioselectivity under mild reaction conditions. This guide provides a comparative overview of different biocatalytic strategies, focusing on isolated enzymes and whole-cell systems, supported by experimental data and detailed protocols.
Data Presentation: Performance of Biocatalysts
The following table summarizes the performance of various biocatalysts in the synthesis of this compound, highlighting key metrics such as enantiomeric excess (e.e.), yield, and reaction conditions.
| Biocatalyst | Type | Substrate | Key Performance Metrics | Reaction Conditions | Reference(s) |
| Candida antarctica Lipase (B570770) B (CAL-B) | Isolated Enzyme (Immobilized) | Racemic Ethyl 3-hydroxybutyrate (B1226725) | >96% e.e., 73% overall process yield | Solvent-free acetylation followed by alcoholysis, 45°C | [1][2] |
| Candida antarctica Lipase B (CAL-B) | Isolated Enzyme (Immobilized) | Racemic Ethyl 3-hydroxybutyrate & (R)-1,3-butanediol | 48% yield, >90% diastereomeric ratio | Transesterification, 30°C, 80 mmHg vacuum, 6h | [3] |
| Carbonyl Reductase (BgADH3) from Burkholderia gladioli | Isolated Enzyme (Expressed in E. coli) | Ethyl 4-chloro-3-oxobutanoate (COBE) | >99.9% e.e., High conversion | Aqueous/octanol biphasic system, 30°C, pH 6.5, NADPH regeneration | [4][5] |
| Recombinant E. coli cells | Whole-Cell | Ethyl acetoacetate (B1235776) (EAA) | >99% e.e., 754.9 g/L/d space-time yield | High substrate loading (325 g/L), Choline chloride/glutathione ionic liquid cosolvent | [6][7] |
| Baker's Yeast (Saccharomyces cerevisiae) | Whole-Cell | Ethyl acetoacetate (EAA) | 94% e.e., 70% yield | Aerobic conditions, "starved" yeast in 5% aqueous ethanol, 30°C, 2-3 days | [8] |
| Geotrichum candidum | Whole-Cell | Ethyl acetoacetate (EAA) | Produces the (R)-enantiomer | Microbial reduction | [9][10] |
Experimental Protocols
Detailed methodologies for two common biocatalytic approaches are provided below.
1. Kinetic Resolution via Lipase-Catalyzed Acetylation
This method, adapted from a two-step process using immobilized Candida antarctica lipase B (CALB), is effective for separating enantiomers from a racemic mixture.[1][2]
-
Step 1: Acetylation of (S)-enantiomer
-
Reaction Setup: In a suitable reactor (e.g., a batchwise loop reactor for larger scales), combine racemic ethyl-3-hydroxybutyrate (HEB) and vinyl acetate (B1210297) (VA) in equimolar amounts (e.g., 6 mol each). This reaction is performed solvent-free.[2]
-
Enzyme Addition: Add immobilized CALB (e.g., Novozym 435).
-
Incubation: Maintain the reaction at 45°C and circulate the mixture through the enzyme bed until approximately 50% conversion is achieved.[2] Monitor the reaction progress using gas chromatography (GC).
-
Separation: At the end of the reaction, separate the enzyme from the mixture. The mixture will contain (R)-ethyl-3-hydroxybutyrate and the newly formed (S)-ethyl-3-acetoxybutyrate. Separate these compounds via fractional distillation.
-
-
Step 2: Alcoholysis of (R)-enriched Acetoxy Ester
-
Reaction Setup: The (R)-enriched ethyl-3-acetoxybutyrate fraction from the first reaction is mixed with ethanol. Hexane can be used as a co-solvent.[2]
-
Enzyme Addition: Add fresh immobilized CALB.
-
Incubation: Maintain the reaction at 45°C with stirring, monitoring for the conversion of the acetoxy ester back to (R)-ethyl-3-hydroxybutyrate.[2]
-
Purification: Once the reaction is complete, remove the enzyme and purify the (R)-HEB product by fractional distillation.
-
2. Asymmetric Reduction using Whole-Cell Biocatalyst
This protocol is based on the reduction of ethyl acetoacetate using Baker's yeast, which preferentially produces the (S)-enantiomer but can be adapted. For the (R)-enantiomer, other microorganisms like Geotrichum candidum are used.[9][10] The following is a general procedure for yeast-based reduction.[8]
-
Yeast Pre-incubation ("Starving"):
-
Prepare a suspension of Baker's yeast (125 g) in 1000 mL of a 95:5 water/ethanol solution in a 2-L Erlenmeyer flask.[8]
-
Shake the suspension (approx. 120 rpm) at 30°C under aerobic conditions for at least 4 days. This step is reported to activate the enzyme systems that favor the desired enantiomer.[8]
-
-
Biocatalytic Reduction:
-
Product Extraction and Purification:
-
Once the substrate is consumed, centrifuge the mixture to separate the yeast cells.
-
Extract the supernatant continuously with diethyl ether (e.g., for 4 days).[8]
-
Dry the combined organic layers over magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator at a bath temperature of 35°C.[8]
-
Purify the crude product by bulb-to-bulb distillation to obtain ethyl 3-hydroxybutyrate.[8]
-
Mandatory Visualization
The following diagrams illustrate the generalized workflows for the biocatalytic synthesis of this compound.
Caption: Workflow for kinetic resolution using an isolated lipase.
Caption: Workflow for asymmetric reduction using a whole-cell biocatalyst.
Comparative Discussion
-
Isolated Enzymes (e.g., Lipases, Reductases): This approach offers very high selectivity and purity, as seen with CAL-B and specific carbonyl reductases.[1][4] The use of isolated enzymes avoids cellular metabolic pathways that might lead to by-products. However, the costs associated with enzyme purification and the potential need for expensive cofactors (like NADPH for reductases) can be significant drawbacks.[11] Cofactor regeneration systems, often involving a second enzyme like glucose dehydrogenase, are crucial for making these processes economically viable.[4]
-
Whole-Cell Biocatalysts (e.g., Yeast, Bacteria): Whole-cell biocatalysis is generally more cost-effective as it bypasses the need for enzyme purification.[11][12] The cells provide a natural environment for the enzymes and contain inherent systems for cofactor regeneration, which simplifies the overall process.[11] Recombinant whole cells, such as E. coli engineered to overexpress a specific reductase, combine the low cost of whole-cell systems with the high efficiency of a targeted enzyme, leading to excellent space-time yields.[6][7] However, whole-cell systems can present challenges such as substrate/product toxicity, lower product concentrations, and more complex downstream processing to separate the product from cellular components and media.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. afishman.net.technion.ac.il [afishman.net.technion.ac.il]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficient asymmetric synthesis of this compound by recombinant Escherichia coli cells under high substrate loading using eco-friendly ionic liquids as cosolvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. orgsyn.org [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. d-nb.info [d-nb.info]
- 12. Whole cell biocatalysts: essential workers from Nature to the industry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Chemical Synthesis vs. Enzymatic Resolution for Enantiopure Ethyl (R)-3-hydroxybutyrate
For Researchers, Scientists, and Drug Development Professionals
The production of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development and fine chemical synthesis. Ethyl (R)-3-hydroxybutyrate is a valuable chiral building block used in the synthesis of numerous biologically active molecules, including antibiotics and vitamins. This guide provides an objective comparison of two primary methodologies for obtaining this compound in its enantiopure form: chemical synthesis and enzymatic resolution. We will delve into the performance of each approach, supported by experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the optimal method for their specific needs.
At a Glance: Performance Comparison
The choice between chemical synthesis and enzymatic resolution hinges on a variety of factors, including desired yield, enantiomeric purity, scalability, cost, and environmental impact. The following table summarizes key performance indicators for representative methods within each category.
| Parameter | Chemical Synthesis (Asymmetric Hydrogenation) | Enzymatic Resolution (Kinetic Resolution with Lipase) |
| Starting Material | Ethyl acetoacetate (B1235776) | Racemic ethyl 3-hydroxybutyrate (B1226725) |
| Catalyst | Chiral Ruthenium Complex (e.g., Noyori-type catalyst)[1][2] | Lipase (B570770) (e.g., Candida antarctica lipase B - CALB)[3][4][5] |
| Theoretical Max. Yield | ~100% | 50% (for the desired enantiomer) |
| Reported Yield | High (e.g., 90-97%)[6] | Moderate (Total process yield of 73% for both enantiomers)[3][4][5] |
| Enantiomeric Excess (e.e.) | Excellent (>99%)[1] | Excellent (>96%)[3][4][5] |
| Reaction Conditions | Often requires high pressure, specialized equipment, and inert atmosphere | Mild (ambient temperature and pressure, often solvent-free)[3][4][5] |
| Environmental Impact | May involve heavy metal catalysts and organic solvents | Generally considered "greener" with biodegradable catalysts and milder conditions[2] |
| Process Complexity | Requires synthesis or purchase of expensive chiral ligands and catalysts | Involves enzyme handling, potential immobilization, and separation of enantiomers |
Diving Deeper: Methodologies and Experimental Data
Chemical Synthesis: Asymmetric Hydrogenation
Asymmetric hydrogenation of prochiral ketones like ethyl acetoacetate represents a highly efficient route to enantiopure alcohols. This method utilizes a chiral catalyst, typically a ruthenium complex with a chiral ligand, to stereoselectively deliver hydrogen to one face of the ketone.
A prominent example is the Noyori-type asymmetric hydrogenation. These reactions are known for their high conversions and exceptional enantioselectivities.
Representative Experimental Data: Asymmetric Hydrogenation
| Catalyst | Substrate | Product | Yield (%) | e.e. (%) | Reference |
| Chiral Ru-BINAP | Ethyl acetoacetate | This compound | >95 | >99 | [1] |
| Ru-catalyst in IL/MeOH | Methyl acetoacetate | Mthis compound | 89 | - | [7] |
Another chemical approach involves the chiral reduction of ethyl acetoacetate using a reducing agent like sodium borohydride (B1222165) in the presence of a chiral auxiliary, such as L-(+)-tartaric acid.[8] This method, while avoiding heavy metal catalysts, typically results in lower enantiomeric excess compared to asymmetric hydrogenation.[8]
Representative Experimental Data: Chiral Reduction with NaBH₄
| Reducing Agent/Chiral Auxiliary | Substrate | Product | Yield (%) | e.e. (%) | Reference |
| NaBH₄ / L-(+)-tartaric acid | Ethyl acetoacetate | Ethyl (R)-(-)-3-hydroxybutyrate | 59 | 79 | [8] |
Enzymatic Resolution: Kinetic Resolution
Enzymatic kinetic resolution leverages the stereoselectivity of enzymes to separate a racemic mixture. In the case of racemic ethyl 3-hydroxybutyrate, a lipase is often employed to selectively acylate one enantiomer, leaving the other unreacted and thus resolved. Candida antarctica lipase B (CALB) is a widely used and highly effective biocatalyst for this transformation.[3][4][5]
A key advantage of this method is the mild reaction conditions and the high enantiomeric purity that can be achieved.[3][4][5] However, the maximum theoretical yield for the desired enantiomer is 50%, as the other half of the racemic starting material is converted to a different product.
Representative Experimental Data: Enzymatic Kinetic Resolution
| Enzyme | Acyl Donor | Product | Conversion (%) | e.e. (%) | Reference |
| Immobilized CALB | Vinyl acetate (B1210297) | (S)-ethyl 3-hydroxybutyrate / (R)-ethyl 3-acetoxybutyrate | ~60 | >96 | [4] |
| Protease sin3406-1 | - (Hydrolysis) | (S)-ethyl 3-hydroxybutyrate | ~50 | >99 | [6][9] |
An efficient two-step enzymatic process has been developed for the large-scale production of both (R)- and (S)-ethyl-3-hydroxybutyrate.[3][4][5] In the first step, racemic ethyl 3-hydroxybutyrate is acetylated with vinyl acetate using immobilized CALB. The enzyme selectively acetylates the (R)-enantiomer, allowing for the separation of (S)-ethyl 3-hydroxybutyrate. In the second step, the enriched (R)-ethyl 3-acetoxybutyrate undergoes alcoholysis with ethanol, again catalyzed by CALB, to yield the desired optically pure (R)-ethyl 3-hydroxybutyrate.[3][4][5] This two-step process can achieve a total yield of 73% for both enantiomers, with an enantiomeric excess of over 96%.[3][4][5]
Experimental Protocols
Chemical Synthesis: Asymmetric Reduction of Ethyl Acetoacetate with NaBH₄ and Tartaric Acid
This protocol is adapted from a known procedure for the synthesis of Ethyl (R)-(-)-3-hydroxybutanoate.[8]
-
A solution of 2.33 g (15.5 mmol) of L-(+)-tartaric acid in 50 ml of tetrahydrofuran (B95107) (THF) is cooled to -20°C in a cryostat.
-
A solution of 0.5 g (3.8 mmol) of ethyl acetoacetate in 2 ml of THF is added to the tartaric acid solution.
-
To the resulting solution, 0.59 g (15.5 mmol) of sodium borohydride is added all at once with stirring.
-
The mixture is stirred for 13 hours at -20°C.
-
The reaction mixture is then cooled in an ice bath, and 25 ml of 1N HCl is added, followed by stirring for 30 minutes.
-
THF is removed under reduced pressure.
-
The aqueous layer is extracted twice with diethyl ether (50 ml and 30 ml).
-
The combined organic extracts are washed with a saturated aqueous solution of sodium bicarbonate (30 ml) and then with a saturated aqueous solution of sodium chloride (30 ml).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The residue is purified by silica (B1680970) gel column chromatography (eluent: ethyl acetate/n-hexane, 1:5) to yield ethyl (R)-(-)-3-hydroxybutanoate.
Enzymatic Resolution: Two-Step Resolution with Immobilized CALB
This protocol is based on a described large-scale enzymatic process.[3][4][5]
Step 1: Acetylation of Racemic Ethyl 3-hydroxybutyrate
-
Racemic ethyl 3-hydroxybutyrate and an equimolar amount of vinyl acetate are mixed in a solvent-free system.
-
Immobilized Candida antarctica lipase B (CALB) is added to the mixture.
-
The reaction is conducted in a suitable reactor (e.g., a batchwise loop reactor for larger scales) at a controlled temperature (e.g., 35°C).[4]
-
The reaction progress is monitored until approximately 60% conversion is reached to achieve high enantiomeric excess of the remaining (S)-ethyl 3-hydroxybutyrate.[4]
-
The enzyme is separated by filtration.
-
The mixture of (S)-ethyl 3-hydroxybutyrate and (R)-ethyl 3-acetoxybutyrate is separated by fractional distillation.
Step 2: Alcoholysis of (R)-ethyl 3-acetoxybutyrate
-
The enriched (R)-ethyl 3-acetoxybutyrate from Step 1 is mixed with ethanol.
-
Immobilized CALB is added to the mixture.
-
The reaction is carried out under controlled temperature.
-
Upon completion, the enzyme is filtered off.
-
The desired (R)-ethyl 3-hydroxybutyrate is purified by fractional distillation.
Visualizing the Workflows
To further clarify the distinct processes, the following diagrams illustrate the conceptual workflows for both chemical synthesis and enzymatic resolution.
Caption: Workflow for Chemical Synthesis of this compound.
Caption: Workflow for Two-Step Enzymatic Resolution of this compound.
Conclusion
Both chemical synthesis and enzymatic resolution offer viable pathways to enantiopure this compound, each with distinct advantages and disadvantages.
-
Chemical synthesis , particularly asymmetric hydrogenation, is characterized by high theoretical yields and excellent enantioselectivity, directly converting a simple starting material to the desired product. However, it often requires expensive and potentially toxic heavy metal catalysts, as well as specialized equipment to handle high-pressure reactions.
-
Enzymatic resolution provides a "greener" alternative, operating under mild, often solvent-free conditions with biodegradable catalysts. It can achieve exceptional enantiomeric purity. The primary drawback is the theoretical maximum yield of 50% for the desired enantiomer in a single kinetic resolution step. However, multi-step processes can be designed to convert the unwanted enantiomer, thereby increasing the overall process yield.
The optimal choice of method will depend on the specific requirements of the researcher or organization, balancing the need for high yield and process efficiency with considerations of cost, environmental impact, and available infrastructure. For large-scale, green, and sustainable production, enzymatic methods are increasingly attractive, while for high-throughput synthesis where yield is paramount, asymmetric hydrogenation remains a powerful tool.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. afishman.net.technion.ac.il [afishman.net.technion.ac.il]
- 5. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methyl (R)-(-)-3-hydroxybutyrate synthesis - chemicalbook [chemicalbook.com]
- 8. prepchem.com [prepchem.com]
- 9. researchgate.net [researchgate.net]
Alternative chiral synthons to Ethyl (R)-3-hydroxybutyrate for specific applications.
For researchers and professionals in drug development and chemical synthesis, the selection of the appropriate chiral building block is a critical decision that influences the efficiency, stereochemical outcome, and economic viability of a synthetic route. Ethyl (R)-3-hydroxybutyrate has long been a staple chiral synthon, valued for its versatility. However, a range of alternative chiral synthons are available, each with distinct advantages for specific applications. This guide provides an objective comparison of prominent alternatives, supported by experimental data and detailed protocols, to aid in the selection of the optimal building block for your research needs.
Comparison of Key Chiral Synthons
The following table summarizes the key performance indicators for this compound and its alternatives. The data presented is a synthesis of reported experimental results and should be considered as a general guide. Actual outcomes may vary based on specific reaction conditions and substrates.
| Chiral Synthon | Common Synthetic Methods | Typical Yield (%) | Typical Enantiomeric Excess (ee %) | Key Advantages | Key Disadvantages | Relative Cost |
| This compound | Biocatalytic reduction of ethyl acetoacetate (B1235776) (e.g., using Saccharomyces cerevisiae or recombinant E. coli)[1][2]; Asymmetric hydrogenation (e.g., Ru-BINAP catalyst)[3][4] | 70-95 (Biocatalytic)[2]; >95 (Chemical)[3] | >95 (Biocatalytic)[2]; >99 (Chemical)[3] | Well-established protocols, high enantiopurity, versatile starting material. | Biocatalytic methods can have substrate concentration limitations; chemical methods often require expensive catalysts and high-pressure equipment. | Moderate |
| Ethyl (S)-3-hydroxybutyrate | Biocatalytic reduction of ethyl acetoacetate (using specific yeasts or engineered enzymes)[5][6][7]; Chemical synthesis from (S)-malic acid. | 70-90 (Biocatalytic)[6]; 60-80 (Chemical) | >98 (Biocatalytic)[6] | Access to the opposite enantiomer, crucial for the synthesis of specific stereoisomers of target molecules like carbapenem (B1253116) antibiotics.[5] | Fewer commercially available biocatalysts compared to the (R)-enantiomer. | Moderate to High |
| Mthis compound | Similar to ethyl ester: biocatalytic reduction of methyl acetoacetate or asymmetric hydrogenation.[8][9][10] | 80-95 | >98 | Can be a crucial intermediate for pharmaceuticals like Dorzolamide.[11] Sometimes offers different solubility and reactivity profiles compared to the ethyl ester. | May require optimization of reaction conditions if protocols for the ethyl ester are adapted. | Moderate |
| Ethyl (R)-4-chloro-3-hydroxybutyrate | Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate using biocatalysts (e.g., reductases from Burkholderia gladioli) or chemical methods.[12][13][14][15][16] | 85-99 (Biocatalytic)[14][16] | >99 (Biocatalytic)[14][16] | A key building block for the synthesis of important pharmaceuticals such as L-carnitine and atorvastatin (B1662188) (Lipitor).[14] | The presence of the chloro group can influence catalyst stability and reaction conditions. | High |
| β-Hydroxy-γ-lactones | Sharpless asymmetric dihydroxylation of β,γ-unsaturated esters.[17][18][19] | 70-90 | >95 | Rigid cyclic structure provides high stereocontrol in subsequent reactions; versatile precursors for a wide range of natural products.[17][18][20] | Multi-step synthesis can be more complex than for acyclic analogues. | High |
Experimental Protocols
Detailed methodologies for the synthesis of these chiral synthons are crucial for reproducibility and adaptation in the laboratory.
Protocol 1: Biocatalytic Reduction of Ethyl Acetoacetate to Ethyl (S)-3-hydroxybutyrate using Baker's Yeast
This protocol is a widely used, cost-effective method for producing gram-scale quantities of the (S)-enantiomer.
Materials:
-
Baker's yeast (Saccharomyces cerevisiae)
-
Ethyl acetoacetate
-
Tap water
-
Diatomaceous earth (Celite®)
-
Ethyl acetate (B1210297)
-
Sodium chloride
-
Magnesium sulfate
Procedure:
-
In a suitably sized flask, dissolve sucrose (150 g) in warm tap water (650 mL).
-
Add baker's yeast (20 g) to the sucrose solution and stir gently at room temperature for 30-60 minutes to activate the yeast.
-
Add ethyl acetoacetate (10 g) dropwise to the fermenting yeast mixture.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, add diatomaceous earth (20 g) to the mixture and filter through a pad of diatomaceous earth to remove the yeast cells.
-
Saturate the aqueous filtrate with sodium chloride and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by distillation or column chromatography to obtain pure Ethyl (S)-3-hydroxybutyrate.[1][2][21][22][23]
Protocol 2: Asymmetric Hydrogenation of a β-Keto Ester using a Ru-BINAP Catalyst
This method provides high enantioselectivity and is suitable for a broader range of substrates, though it requires specialized equipment.
Materials:
-
β-Keto ester (e.g., ethyl 4-chloro-3-oxobutanoate)
-
[RuCl((R)-BINAP)]₂·NEt₃ catalyst
-
Methanol (degassed)
-
Hydrogen gas
-
High-pressure autoclave
Procedure:
-
In a glovebox, charge a high-pressure autoclave reactor with the Ru-BINAP catalyst (0.01 mol%).
-
Add the β-keto ester (1 equivalent) dissolved in degassed methanol.
-
Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 atm).
-
Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) for 12-24 hours.
-
After the reaction is complete, carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography.[3][4][24][25][26]
Visualizing Synthetic Strategies
The following diagrams illustrate the logical flow of key synthetic methodologies for producing chiral β-hydroxy esters.
The selection of a chiral synthon is a multifaceted decision that extends beyond simple availability. By considering the specific requirements of the target molecule, scalability, and cost-effectiveness, researchers can leverage the diverse reactivity and stereoselectivity offered by these alternatives to this compound. The detailed protocols and comparative data provided in this guide aim to facilitate this decision-making process, ultimately enabling more efficient and innovative synthetic strategies in drug discovery and development.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. ethz.ch [ethz.ch]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ethz.ch [ethz.ch]
- 5. Ethyl (S)-3-hydroxybutyrate | 56816-01-4 [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Ethyl (S)-3-hydroxybutanoate - MedChem Express [bioscience.co.uk]
- 8. nbinno.com [nbinno.com]
- 9. Methyl (R)-(-)-3-hydroxybutyrate | 3976-69-0 [chemicalbook.com]
- 10. Methyl (R)-(-)-3-Hydroxybutyrate Market, Report Size, Worth, Revenue, Growth, Industry Value, Share 2025 [reports.valuates.com]
- 11. Mthis compound | Enzymaster [enzymaster.de]
- 12. Ethyl (R)-(+)-4-Chloro-3-Hydroxybutyrate - 蜂竞生物 % [fenjinbio.com]
- 13. Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate 96 90866-33-4 [sigmaaldrich.com]
- 14. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 22. Solved Experiment: Asymmetric Ketone Reduction Using a | Chegg.com [chegg.com]
- 23. acgpubs.org [acgpubs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. benchchem.com [benchchem.com]
- 26. m.mathnet.ru [m.mathnet.ru]
Benchmarking the efficiency of different reductases for ethyl acetoacetate conversion.
For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of three promising reductases for the stereoselective conversion of ethyl acetoacetate (B1235776) to the chiral building block ethyl (S)-3-hydroxybutanoate.
The enzymatic reduction of ethyl acetoacetate is a critical step in the synthesis of various chiral intermediates for the pharmaceutical industry. The efficiency and stereoselectivity of this biotransformation are highly dependent on the choice of reductase. This guide provides a comparative analysis of three promising reductases: YqhE from Escherichia coli, Carbonyl Reductase (S1) from Candida magnoliae, and Alcohol Dehydrogenase from Leifsonia sp. S749 (LSADH), offering a comprehensive overview of their performance based on available experimental data.
Performance Comparison of Reductases
The following table summarizes the key performance indicators for the selected reductases in the conversion of ethyl acetoacetate or analogous β-keto esters. This data has been compiled from various studies to provide a comparative overview.
| Reductase | Source Organism | Cofactor | Optimal pH | Optimal Temperature (°C) | Enantiomeric Excess (e.e.) (%) | Product Configuration |
| YqhE | Escherichia coli | NADPH | ~6.5 | ~50 | >99 | (3S) |
| Carbonyl Reductase (S1) | Candida magnoliae | NADPH | Not specified | Not specified | >99 | (S) |
| Alcohol Dehydrogenase (LSADH) | Leifsonia sp. S749 | NADH | ~7.0 | Not specified | >99 | (R) |
Note: Data for Carbonyl Reductase (S1) is primarily for the analogous substrate ethyl 4-chloro-3-oxobutanoate[1][2][3]. LSADH from Leifsonia sp. S749 exhibits broad substrate specificity for ketones, producing the (R)-enantiomer with high stereoselectivity[4][5].
Biochemical Reaction Pathway
The enzymatic reduction of ethyl acetoacetate to ethyl 3-hydroxybutanoate is a stereoselective reaction where a hydride is transferred from a nicotinamide (B372718) cofactor (NADH or NADPH) to the carbonyl group of the substrate.
References
- 1. Stereoselective enzymatic synthesis of chiral alcohols with the use of a carbonyl reductase from Candida magnoliae with anti-Prelog enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Addition of a polyhistidine tag alters the regioselectivity of carbonyl reductase S1 from Candida magnoliae - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Purification and Characterization of a Novel Alcohol Dehydrogenase from Leifsonia sp. Strain S749: a Promising Biocatalyst for an Asymmetric Hydrogen Transfer Bioreduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification and characterization of a novel alcohol dehydrogenase from Leifsonia sp. strain S749: a promising biocatalyst for an asymmetric hydrogen transfer bioreduction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Ethyl (R)-3-hydroxybutyrate: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the efficient and enantioselective synthesis of Ethyl (R)-3-hydroxybutyrate, a key chiral building block in the pharmaceutical industry, is of paramount importance. This guide provides a comprehensive cost-benefit analysis of four distinct synthetic routes: chemical reduction, asymmetric hydrogenation, whole-cell biocatalysis with baker's yeast, and a chemoenzymatic approach, offering a comparative overview to inform strategic decisions in process development and manufacturing.
This analysis delves into key performance indicators, including chemical yield, enantiomeric excess (e.e.), cost of raw materials, reaction times, and scalability. Furthermore, it addresses the environmental footprint of each method, providing a holistic perspective on their industrial viability.
Executive Summary of Synthetic Routes
| Synthetic Route | Key Reagents | Typical Yield (%) | Typical e.e. (%) | Relative Cost | Scalability | Environmental Impact |
| Chemical Reduction | Sodium borohydride, L-(+)-Tartaric acid | 59 | 79 | Low-Medium | Moderate | High |
| Asymmetric Hydrogenation | Ru-BINAP catalyst, H₂ | >95 | >98 | High | High | Medium |
| Biocatalysis (Baker's Yeast) | Saccharomyces cerevisiae, Sucrose (B13894) | 59-76 | 85-98 | Low | High | Low |
| Chemoenzymatic Resolution | Candida antarctica lipase (B570770) B (CAL-B), Acyl donor | ~45 (for R-enantiomer) | >96 | Medium | High | Low |
Detailed Analysis of Synthetic Routes
Chemical Reduction with Chiral Auxiliary
This method involves the diastereoselective reduction of ethyl acetoacetate (B1235776) using a metal hydride, such as sodium borohydride, in the presence of a chiral auxiliary like L-(+)-tartaric acid.
Experimental Protocol:
A solution of L-(+)-tartaric acid in a suitable solvent (e.g., tetrahydrofuran) is prepared and cooled. Ethyl acetoacetate is added, followed by the portion-wise addition of sodium borohydride. The reaction mixture is stirred for several hours at a controlled temperature. After quenching the reaction with an acidic solution, the product is extracted with an organic solvent, washed, dried, and purified by column chromatography. A literature procedure reports a yield of 59% with an optical purity of 79% e.e.[1].
Cost-Benefit Analysis:
-
Cost: The primary costs are associated with the chiral auxiliary (L-(+)-tartaric acid), the reducing agent (sodium borohydride), and the solvent. While the reagents themselves are relatively inexpensive, the need for chromatographic purification on a large scale can significantly increase the overall cost.
-
Benefits: This method is straightforward to implement in a standard chemical laboratory and does not require specialized equipment.
-
Drawbacks: The moderate yield and enantiomeric excess often necessitate further purification or enantiomeric enrichment steps, adding to the cost and complexity of the process. The use of stoichiometric amounts of the chiral auxiliary and the generation of significant solvent waste contribute to a higher environmental impact.
Asymmetric Hydrogenation
Catalytic asymmetric hydrogenation of ethyl acetoacetate using a chiral ruthenium-phosphine complex, such as a Ru-BINAP catalyst, offers a highly efficient route to this compound.
Experimental Protocol:
In a high-pressure reactor, ethyl acetoacetate is dissolved in a suitable solvent (e.g., methanol). A catalytic amount of the chiral ruthenium catalyst (e.g., Ru[(R)-BINAP]Cl₂) is added. The reactor is then pressurized with hydrogen gas, and the reaction is stirred at a specific temperature and pressure for a designated time. Upon completion, the solvent is removed under reduced pressure, and the product is typically purified by distillation. This method can achieve high yields (>95%) and excellent enantioselectivity (>98% e.e.).
Cost-Benefit Analysis:
-
Cost: The main cost driver for this route is the chiral ruthenium catalyst, which can be expensive. However, the high catalytic turnover number means that only a small amount is required, and catalyst recycling strategies can further reduce costs on an industrial scale.
-
Benefits: This method provides excellent yield and enantioselectivity, leading to a high-purity product and simplifying downstream processing. It is a highly scalable and well-established industrial process.
-
Drawbacks: The initial investment in the catalyst and high-pressure hydrogenation equipment can be substantial. The use of hydrogen gas also requires specific safety infrastructure.
Whole-Cell Biocatalysis with Baker's Yeast
The reduction of ethyl acetoacetate to Ethyl (S)-3-hydroxybutyrate using baker's yeast (Saccharomyces cerevisiae) is a classic example of biocatalysis. To obtain the (R)-enantiomer, specific yeast strains or reaction conditions that favor the anti-Prelog reduction are necessary. For the purpose of this comparison, we will consider the production of the more commonly reported (S)-enantiomer and acknowledge that obtaining the (R)-enantiomer with high selectivity using wild-type baker's yeast is challenging. However, genetically engineered microorganisms are a viable alternative for producing the (R)-enantiomer.
Experimental Protocol:
A suspension of baker's yeast and sucrose in water is prepared and allowed to ferment for a short period. Ethyl acetoacetate is then added to the fermenting mixture, and the reaction is stirred at room temperature for 24-72 hours. The yeast cells are removed by filtration, and the product is extracted from the aqueous filtrate with an organic solvent. The organic extracts are then dried and concentrated, and the product is purified by distillation. Yields can range from 59-76% with an enantiomeric excess of 85-98% for the (S)-enantiomer[2].
Cost-Benefit Analysis:
-
Cost: This method is generally considered low-cost due to the inexpensiveness of baker's yeast and sucrose. The operational costs are also relatively low as the reaction is performed under mild conditions.
-
Benefits: This is an environmentally friendly process that avoids the use of toxic reagents and harsh reaction conditions. The starting materials are readily available and inexpensive.
-
Drawbacks: The reaction times can be long, and the product concentration in the reaction mixture is often low, which can increase the cost of downstream processing. The enantioselectivity can be variable and dependent on the specific strain of yeast and reaction conditions. For the desired (R)-enantiomer, this method is not straightforward with common baker's yeast.
Chemoenzymatic Resolution
This approach utilizes an enzyme to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two. For this compound, the kinetic resolution of racemic ethyl 3-hydroxybutyrate (B1226725) using an immobilized lipase, such as Candida antarctica lipase B (CAL-B), is a common strategy.
Experimental Protocol:
Racemic ethyl 3-hydroxybutyrate is mixed with an acyl donor (e.g., vinyl acetate) and the immobilized CAL-B enzyme in a solvent-free system or in an organic solvent. The enzyme selectively acylates the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted. The reaction is monitored until approximately 50% conversion is reached. The enzyme is then filtered off and can be reused. The resulting mixture of (R)-ethyl 3-hydroxybutyrate and the acylated (S)-enantiomer can be separated by distillation. This method can yield the (R)-enantiomer with high enantiomeric excess (>96%).
Cost-Benefit Analysis:
-
Cost: The cost of the immobilized enzyme is a significant factor, although its reusability can offset this cost in the long run. The cost of the acyl donor and the downstream separation process also contribute to the overall cost.
-
Benefits: This method can produce the desired enantiomer with very high optical purity. The use of an immobilized enzyme allows for easy separation and recycling, making the process more cost-effective and sustainable on a larger scale. The reactions are typically performed under mild conditions.
-
Drawbacks: The maximum theoretical yield for the desired enantiomer is 50%, which can be a significant limitation. The separation of the unreacted enantiomer from the acylated product can sometimes be challenging.
Visualization of Synthetic Pathways
To illustrate the different approaches, the following diagrams outline the core transformations in each synthetic route.
Caption: Chemical reduction of ethyl acetoacetate.
Caption: Asymmetric hydrogenation of ethyl acetoacetate.
Caption: Biocatalytic reduction using baker's yeast.
Caption: Chemoenzymatic resolution using CAL-B.
Logical Workflow for Route Selection
The selection of an optimal synthetic route is a multi-faceted decision process. The following workflow illustrates the key considerations for researchers and process chemists.
Caption: Decision workflow for selecting a synthetic route.
Conclusion
The choice of the most suitable synthetic route for this compound depends heavily on the specific requirements of the project, including cost constraints, desired purity, production scale, and environmental considerations.
-
For small-scale laboratory synthesis where cost is a primary concern and moderate enantiopurity is acceptable, chemical reduction offers a viable option.
-
For large-scale industrial production where high yield and enantiopurity are critical, asymmetric hydrogenation stands out as a robust and efficient method, despite the initial catalyst investment.
-
Biocatalytic methods , particularly with the advent of engineered microorganisms, and chemoenzymatic resolutions represent greener and often cost-effective alternatives, especially when considering the entire lifecycle of the process. These methods are highly scalable and produce minimal waste.
By carefully evaluating the trade-offs presented in this guide, researchers and drug development professionals can make informed decisions to select the most appropriate synthetic strategy that aligns with their economic, technical, and sustainability goals.
References
A Comparative Analysis of Spectroscopic Data for Ethyl (R)-3-hydroxybutyrate and Ethyl (S)-3-hydroxybutyrate
This guide provides a detailed comparison of the spectroscopic data for the (R) and (S) enantiomers of Ethyl 3-hydroxybutyrate (B1226725). Enantiomers are chiral molecules that are non-superimposable mirror images of each other. In a standard, achiral environment, enantiomers exhibit identical physical and spectroscopic properties, including nuclear magnetic resonance (NMR) spectra, mass spectra (MS), and infrared (IR) spectra.[1][2] Differences in their spectroscopic behavior can only be observed under chiral conditions, such as through the use of chiral shift reagents in NMR spectroscopy.[3][4]
Data Presentation
The following tables summarize the ¹H NMR, ¹³C NMR, and mass spectrometry data for both Ethyl (R)-3-hydroxybutyrate and Ethyl (S)-3-hydroxybutyrate. As they are enantiomers, their spectral data in achiral solvents are identical.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~4.15 | m | -CH(OH)- and -OCH₂CH₃ | |
| ~3.30 | bs | -OH | |
| ~2.45 | m | -CH₂C(=O)- | |
| ~1.25 | d | 6.2 | -CH(OH)CH₃ |
| ~1.20 | t | 7.0 | -OCH₂CH₃ |
Note: Data is based on spectra recorded in CDCl₃.[5] The exact chemical shifts can vary slightly depending on the solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~172.9 | C=O |
| ~64.2 | -CH(OH)- |
| ~60.6 | -OCH₂- |
| ~42.7 | -CH₂C(=O)- |
| ~22.3 | -CH(OH)CH₃ |
| ~14.0 | -OCH₂CH₃ |
Note: Data is based on spectra recorded in CDCl₃.[5]
Table 3: Mass Spectrometry (GC-MS) Data
| m/z | Relative Intensity | Assignment |
| 87 | 99.99 | [M - CH₃CHO - H]⁺ or [M - OC₂H₅]⁺ |
| 70 | 86.70 | [M - C₂H₅OH - H₂O]⁺ |
| 88 | 39.20 | [M - C₂H₅OH]⁺ |
| 117 | 36.20 | [M - CH₃]⁺ |
| 99 | 26.30 | [M - CH₃ - H₂O]⁺ |
Note: Fragmentation pattern obtained via Electron Ionization (EI).[6] The molecular ion peak at m/z = 132 is often weak or absent.
Experimental Protocols
The data presented above are typically acquired using the following standard methodologies.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are generally recorded on a spectrometer operating at a frequency of 300 MHz or higher.[5] The sample is dissolved in a deuterated solvent, most commonly chloroform-d (B32938) (CDCl₃), with tetramethylsilane (B1202638) (TMS) added as an internal standard for chemical shift referencing.[5] For distinguishing between the (R) and (S) enantiomers, a chiral shift reagent, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃), can be added to the sample.[3][4] This reagent forms diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum, allowing for the determination of enantiomeric excess.[3]
Mass Spectrometry (MS): Mass spectra are typically obtained using a gas chromatograph (GC) coupled to a mass spectrometer (GC-MS). The sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized, commonly by electron ionization (EI) at 70 eV.[7] The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
Visualization of Comparative Logic
The following diagram illustrates the logical workflow for the spectroscopic comparison of the enantiomers of Ethyl 3-hydroxybutyrate.
Caption: Workflow for spectroscopic analysis of enantiomers.
References
A Comparative Analysis of the Biological Activities of (R)- and (S)-Enantiomers of 3-Hydroxybutyrate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of the (R)- and (S)-enantiomers of 3-hydroxybutyrate (B1226725) (3-HB). 3-Hydroxybutyrate, a ketone body, is a chiral molecule existing in two stereoisomeric forms: (R)-3-hydroxybutyrate (also known as D-β-hydroxybutyrate) and (S)-3-hydroxybutyrate (L-β-hydroxybutyrate). While structurally similar, these enantiomers exhibit distinct pharmacokinetic profiles and biological functions. This document summarizes key experimental data, outlines methodologies, and visualizes relevant pathways to elucidate their differential effects.
Introduction
3-hydroxybutyrate is a crucial molecule in human metabolism, serving as an alternative energy source to glucose, particularly during periods of fasting, prolonged exercise, or adherence to a ketogenic diet.[1][2][3] Beyond its role as a metabolite, 3-HB also functions as a signaling molecule, influencing gene expression, inflammation, and neuronal function.[2][3] The predominant endogenous enantiomer produced and utilized by mammals is (R)-3-hydroxybutyrate.[1][2] The (S)-enantiomer, while not a normal product of mammalian metabolism, is an intermediate in the β-oxidation of fatty acids and can exert its own biological effects.[1][2] Understanding the stereoselective differences in their activity is critical for the development of therapeutics targeting metabolic and neurodegenerative diseases.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative differences in the pharmacokinetics and biological activities of (R)- and (S)-3-hydroxybutyrate derivatives based on experimental data.
Table 1: Pharmacokinetic Profile of 3-HB Enantiomers in Rats Following Oral Administration of Racemic D,L-3-HB
| Parameter | (R)-3-HB (D-3-HB) | (S)-3-HB (L-3-HB) | Reference |
| Peak Plasma Concentration (Cmax) | 0.30 - 0.50 mmol/L | 1.88 - 1.98 mmol/L | [4] |
| Area Under the Curve (AUC) | 58 - 106 minmmol/L | 380 - 479 minmmol/L | [4] |
| Tissue Distribution (Highest Conc.) | Heart and Liver | Heart and Muscle | [4] |
This data indicates that following administration of a racemic mixture, the (S)-enantiomer reaches a significantly higher concentration and has greater overall exposure in the bloodstream compared to the (R)-enantiomer, which may be due to slower tissue import or metabolism.[4]
Table 2: Effects of 3-HB Enantiomers on Cardiomyocyte Glucose Utilization
| Condition | Glucose Utilization (% of Control) | Key Finding | Reference |
| Control | 100% | Baseline glucose metabolism. | [5][6] |
| 5 mM (R)-3-HB | 61% | (R)-3-HB is utilized as an energy source, thus reducing glucose consumption. | [5][6] |
| 5 mM (S)-3-HB | No significant interference | (S)-3-HB is not utilized as a primary energy fuel in the same manner as the (R)-enantiomer. | [5][6] |
| 5 mM (R)-3-HB + increasing (S)-3-HB | Gradual recovery towards control levels | (S)-3-HB can dose-dependently reverse the reduction in glucose utilization caused by (R)-3-HB. | [5][6] |
Table 3: Signaling Activities of 3-HB Enantiomers
| Activity | (R)-3-HB (D-3-HB) | (S)-3-HB (L-3-HB) | Reference |
| HDAC Inhibition | Potent inhibitor of Class I HDACs (HDAC1, HDAC3, HDAC4). | Less potent; activity not as well characterized. | [7][8] |
| GPCR Ligand Activity | Primary endogenous agonist for HCAR2 (GPR109A) and FFAR3 (GPR41). | Can bind to some cell receptors, but less strongly than the (R)-enantiomer. | [1][7][9] |
| NLRP3 Inflammasome | Inhibits activation. | Activity not specified. | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Enantioselective Determination of 3-Hydroxybutyrate
This protocol is based on methods used to quantify 3-HB enantiomers in biological samples.[4][10]
-
Sample Preparation: Blood or tissue homogenates are collected. Proteins are precipitated using a suitable agent (e.g., perchloric acid) and the supernatant is collected after centrifugation.
-
Derivatization: To enable chiral separation and detection, the 3-HB enantiomers in the supernatant are derivatized. A common method involves using diacetyl-L-tartaric anhydride.
-
Chromatographic Separation: The derivatized samples are analyzed using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) or High-Performance Liquid Chromatography (HPLC) with a chiral column (e.g., BEH-C18 reversed-phase column).[4][10]
-
Detection and Quantification: Enantiomers are detected via mass spectrometry or a fluorescence detector.[10] Concentrations are determined by comparing the peak areas to a standard curve generated with known concentrations of pure (R)- and (S)-3-HB.
In Vivo Pharmacokinetic Studies in Rats
This protocol outlines a typical procedure for assessing the pharmacokinetic properties of 3-HB enantiomers.[4]
-
Animal Model: Healthy Sprague-Dawley rats are used. Animals are fasted overnight before the experiment.
-
Administration: A solution of a 3-hydroxybutyrate derivative (e.g., racemic D,L-3-HB salt) is administered orally via gavage at specified doses.
-
Blood Sampling: Blood samples are collected serially from the tail vein or another appropriate site at multiple time points (e.g., 0, 15, 30, 60, 120, 180 minutes) post-administration.
-
Tissue Collection: At the end of the study, animals are euthanized, and tissues (e.g., brain, heart, liver, muscle) are rapidly excised, flash-frozen in liquid nitrogen, and stored at -80°C until analysis.
-
Analysis: The concentrations of (R)- and (S)-3-HB in plasma and tissue homogenates are determined using the enantioselective quantification method described above. Pharmacokinetic parameters such as Cmax, Tmax, and AUC are then calculated.
Cardiomyocyte Glucose Utilization Assay
This protocol is based on studies investigating the metabolic effects of 3-HB enantiomers on heart cells.[5][6]
-
Cell Culture: Primary cardiomyocytes are isolated from neonatal rats and cultured under standard conditions.
-
Experimental Treatment: Cultured cardiomyocytes are incubated with different media: a control medium, a medium supplemented with 5 mM (R)-3-HB, a medium with 5 mM (S)-3-HB, and a medium with 5 mM (R)-3-HB plus varying concentrations of (S)-3-HB.
-
Glucose Utilization Measurement: Glucose utilization is assessed by measuring the uptake of radiolabeled glucose (e.g., 2-deoxy-[³H]glucose) by the cells over a specific time period.
-
Data Analysis: After incubation, cells are lysed, and the intracellular radioactivity is measured using a scintillation counter. The amount of radioactivity is proportional to the glucose uptake. Results are expressed as a percentage of the control group.
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows related to the biological activities of 3-hydroxybutyrate enantiomers.
Caption: Workflow for enantioselective pharmacokinetic analysis.
Caption: Simplified metabolic pathways for (R)- and (S)-3-HB.
Caption: Signaling actions of (R)-3-hydroxybutyrate.
References
- 1. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms | MDPI [mdpi.com]
- 2. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantiomer‐specific pharmacokinetics of D,L‐3‐hydroxybutyrate: Implications for the treatment of multiple acyl‐CoA dehydrogenase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereoselective effects of 3-hydroxybutyrate on glucose utilization of rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 7. (R)-3-Hydroxybutyric acid |HDAC inhibitor | Hello Bio [hellobio.com]
- 8. 3-Hydroxybutyric acid | Endogenous metabolites | TargetMol [targetmol.com]
- 9. β-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 10. Enantioselective determination of 3-hydroxybutyrate in the tissues of normal and streptozotocin-induced diabetic rats of different ages - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ethyl (R)-3-hydroxybutyrate: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of Ethyl (R)-3-hydroxybutyrate, tailored for researchers, scientists, and drug development professionals. Following these procedures is critical for ensuring laboratory safety and regulatory compliance.
Immediate Safety and Handling Protocols
Before handling or disposal, it is crucial to be aware of the chemical's properties and the necessary personal protective equipment (PPE). This compound is classified as a combustible liquid and requires careful handling to avoid ignition and exposure.[1][2]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
-
Skin Protection: Wear appropriate protective gloves (e.g., impervious gloves) and clothing to prevent skin exposure.[2][4]
-
Respiratory Protection: Generally not required unless an aerosol is formed.[1] If exposure limits are exceeded or irritation occurs, use a full-face respirator.[5]
-
General Hygiene: Change contaminated clothing promptly and wash hands after working with the substance.[1]
Storage of Waste:
-
Keep waste this compound in its original container or a suitable, tightly closed container.[1][2]
-
Store in a dry, cool, and well-ventilated place away from heat, sparks, open flames, and other sources of ignition.[2][3]
-
Do not mix with other waste materials.[1]
-
Label the container clearly as "Waste this compound."
Quantitative Data
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₆H₁₂O₃[6] |
| Molecular Weight | 132.2 g/mol [6] |
| Appearance | Colorless Liquid[3] |
| Boiling Point | 75 - 76 °C @ 12 mmHg[3] |
| Classification | Combustible Liquid (Category 4)[1][2] |
| Incompatible Materials | Strong oxidizing agents, Strong bases[2][3] |
**Step-by-Step Disposal and Spill Cleanup Protocol
This protocol outlines the standard procedure for managing spills and preparing the chemical waste for final disposal.
1. Accidental Release Measures (Spill Cleanup):
- Step 1: Evacuate & Ventilate. Evacuate non-essential personnel from the spill area. Ensure adequate ventilation.[4]
- Step 2: Remove Ignition Sources. Immediately remove all sources of ignition, including open flames, hot surfaces, and sparks.[1][2] Use non-sparking tools.[5]
- Step 3: Don Appropriate PPE. Before approaching the spill, wear the protective equipment detailed above.
- Step 4: Contain the Spill. Prevent the spill from spreading or entering drains.[1] Cover drains if necessary.
- Step 5: Absorb the Liquid. Use an inert, non-combustible absorbent material such as sand, vermiculite, diatomite, or a commercial chemical absorbent (e.g., Chemizorb®).[1][2][4]
- Step 6: Collect and Containerize. Carefully collect the absorbed material and place it into a suitable, labeled, and closed container for disposal.[2]
- Step 7: Clean the Area. Once the material is collected, clean the affected area thoroughly. Ventilate the area and wash the spill site after pickup is complete.[4]
2. Final Disposal Procedure:
- Step 1: Prepare Container. Ensure the waste container is undamaged, tightly sealed, and correctly labeled. Handle uncleaned containers with the same precautions as the product itself.[1]
- Step 2: Professional Disposal. Waste material must be disposed of in accordance with all applicable federal, state, and local environmental regulations.[1][4]
- Step 3: Engage a Licensed Service. Contact a licensed professional waste disposal service to arrange for the pickup and proper disposal of the chemical waste.[4] Do not attempt to dispose of this chemical through standard laboratory drains or as regular trash.[1][2]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the safe disposal of this compound, from initial assessment to final removal by a professional service.
Caption: Workflow for safe handling and disposal of this compound.
References
Personal protective equipment for handling Ethyl (R)-3-hydroxybutyrate
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling of Ethyl (R)-3-hydroxybutyrate, a key chiral building block in the synthesis of bioactive compounds. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to prevent skin and eye contact, as well as inhalation of vapors.[1][2][3] The following table summarizes the required personal protective equipment.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a face shield.[2][3] | Protects against splashes and vapors that can cause eye irritation.[4] |
| Hand Protection | Chemically resistant, impervious gloves.[1][2][3] | Prevents skin contact, as the compound can be harmful if absorbed through the skin.[2] |
| Skin and Body Protection | Fire/flame resistant and impervious clothing, such as a lab coat.[2] In the event of a large spill, disposable coveralls are recommended.[1] | Provides a barrier against accidental skin exposure. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood is required.[1][2] If exposure limits are exceeded, a full-face respirator or a NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge should be used.[2][5] | Minimizes the risk of respiratory irritation from inhaling vapors.[4] |
Operational Plan: Safe Handling and Storage
Handling:
-
Always handle this compound in a well-ventilated area or within a chemical fume hood to minimize inhalation of vapors.[1][2]
-
Employ non-sparking tools and take precautionary measures against static discharge, as this chemical is a combustible liquid.[2]
-
Ensure an eyewash station is readily accessible in the immediate work area.[1]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][2]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[1][2]
-
Store separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][6]
Disposal Plan
All waste materials, including the chemical itself and any contaminated items, must be disposed of in accordance with federal, state, and local environmental regulations.[1]
-
Chemical Waste: Collect in a suitable, closed container clearly labeled for chemical waste.[2][6]
-
Contaminated Materials: Absorbent materials, used PPE, and any other items that have come into contact with this compound should be placed in a sealed, vapor-tight plastic bag for disposal.[5][7]
-
Engage a licensed professional waste disposal service for final disposal.[1] Do not pour down the drain.[2][6]
Emergency Spill Response Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate hazards. The following workflow outlines the necessary steps for responding to a spill of this compound.
Caption: Workflow for handling a spill of this compound.
First Aid Measures:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1]
-
In case of skin contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. If irritation persists, seek medical attention.[1]
-
If inhaled: Move the victim to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[1]
-
If swallowed: Do not induce vomiting. Clean mouth with water and seek immediate medical attention.[1]
References
- 1. pfaltzandbauer.com [pfaltzandbauer.com]
- 2. echemi.com [echemi.com]
- 3. johndwalsh.com [johndwalsh.com]
- 4. This compound | Enzymaster [enzymaster.de]
- 5. Ethyl 3-Hydroxybutyrate | C6H12O3 | CID 62572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. ETHYL 3-HYDROXYBUTYRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
